molecular formula C17H20Cl3N B15622830 Mianserin impurity-1 CAS No. 73771-03-6

Mianserin impurity-1

Cat. No.: B15622830
CAS No.: 73771-03-6
M. Wt: 344.7 g/mol
InChI Key: INFKDABQXOERKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mianserin impurity-1 is a useful research compound. Its molecular formula is C17H20Cl3N and its molecular weight is 344.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73771-03-6

Molecular Formula

C17H20Cl3N

Molecular Weight

344.7 g/mol

IUPAC Name

2-chloro-N-(2-chloro-2-phenylethyl)-N-methyl-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C17H19Cl2N.ClH/c1-20(12-16(18)14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI Key

INFKDABQXOERKF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Mianserin Impurity-1: Unraveling its Origin and Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential origins and formation pathways of Mianserin impurity-1, a lesser-documented yet critical impurity in the manufacturing and stability testing of the tetracyclic antidepressant, Mianserin. While comprehensive data on this specific impurity is scarce in publicly available literature, this document synthesizes known information about Mianserin's chemistry to propose plausible formation mechanisms.

Executive Summary

Mianserin, an active pharmaceutical ingredient (API), is susceptible to the formation of various impurities through synthetic side-reactions or degradation. Among these is the designated "this compound," identified by vendors with a molecular formula of C₁₅H₁₂ClN . The origin of this chlorinated impurity is not immediately apparent from the primary synthetic routes of Mianserin, which typically do not involve chlorinated reagents in the final steps. This guide explores potential pathways for its formation, including as a process-related impurity or a degradation product under specific stress conditions. Understanding these pathways is crucial for developing robust control strategies in drug manufacturing and ensuring patient safety.

Characterization of this compound

Based on vendor information, the key identifying characteristic of this compound is its molecular formula.

Impurity NameMolecular FormulaMolecular Weight (Da)
This compoundC₁₅H₁₂ClN241.72

The presence of a chlorine atom is a significant feature, suggesting a potential source from chlorinated solvents, reagents, or starting materials used during the synthesis of Mianserin or its precursors.

Proposed Formation Pathways of this compound

Due to the absence of a definitive published structure for this compound, we propose a hypothetical structure based on its molecular formula and plausible chemical transformations of Mianserin or its intermediates. A possible structure is a chlorinated derivative of a tetracyclic ring system related to Mianserin, where a portion of the molecule has been cleaved.

Pathway A: Process-Related Impurity from Synthesis

The formation of this compound as a process-related impurity could occur through several scenarios:

  • Chlorinated Starting Materials or Intermediates: The synthesis of Mianserin involves multiple steps. If any of the starting materials or intermediates are contaminated with chlorinated analogues, these could be carried through the synthetic process to form the final impurity.

  • Reaction with Chlorinated Solvents: Solvents such as dichloromethane (B109758) or chloroform, if used in the synthesis or purification steps, could potentially react with Mianserin or its precursors under certain conditions (e.g., in the presence of a Lewis acid or under radical conditions) to introduce a chlorine atom.

  • Side-reaction with Chlorinating Reagents: Although not part of the main reaction, the inadvertent presence of chlorinating agents (e.g., from cleaning procedures or as impurities in other reagents) could lead to the formation of chlorinated by-products.

A plausible synthetic pathway for Mianserin involves the cyclization of precursors. A potential side reaction leading to a chlorinated impurity is depicted below.

Synthesis_Impurity_Formation Precursor Precursor Mianserin Mianserin Precursor->Mianserin Main Reaction Impurity_1 This compound (C15H12ClN) Precursor->Impurity_1 Side Reaction Chlorinated_Reagent Chlorinating Agent (e.g., from solvent) Chlorinated_Reagent->Impurity_1

Caption: Hypothetical formation of this compound as a process-related impurity.

Pathway B: Degradation Product

Mianserin is known to degrade under various stress conditions, including exposure to acid, base, oxidation, and light.[1] While the common degradation products are N-oxide and desmethyl derivatives, the formation of a chlorinated impurity is less common but possible, especially if the drug product is exposed to a source of chlorine during storage or use (e.g., chlorinated water).

Forced degradation studies are essential to identify potential degradation products. A typical workflow for such a study is outlined below.

Forced_Degradation_Workflow Mianserin_Sample Mianserin API or Drug Product Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Mianserin_Sample->Stress_Conditions Degraded_Sample Degraded Sample Stress_Conditions->Degraded_Sample Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-MS) Degraded_Sample->Analytical_Method Impurity_Identification Impurity Identification and Characterization Analytical_Method->Impurity_Identification

Caption: General workflow for forced degradation studies of Mianserin.

Experimental Protocols

Detailed experimental protocols for the specific formation of this compound are not available. However, the following are representative protocols for conducting forced degradation studies on Mianserin, which are crucial for identifying potential degradation products.

Acid and Base Hydrolysis
  • Preparation of Solutions: Prepare a stock solution of Mianserin hydrochloride in methanol (B129727) (e.g., 1 mg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Neutralization and Analysis: After the specified time, cool the solutions to room temperature and neutralize them. Dilute with the mobile phase to a suitable concentration and analyze by HPLC-UV/MS.

Oxidative Degradation
  • Preparation of Solutions: Prepare a stock solution of Mianserin hydrochloride in methanol (e.g., 1 mg/mL).

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Analysis: After 24 hours, dilute the solution with the mobile phase to a suitable concentration and analyze by HPLC-UV/MS.

Photolytic Degradation
  • Sample Preparation: Expose a solution of Mianserin hydrochloride (e.g., 1 mg/mL in methanol) and a solid sample of Mianserin hydrochloride to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Control Sample: Keep a control sample in the dark at the same temperature.

  • Analysis: After a defined period (e.g., 7 days), dissolve the solid sample and dilute the solution with the mobile phase for HPLC-UV/MS analysis.

Quantitative Data Summary

Specific quantitative data for the formation of this compound is not publicly available. However, studies on other Mianserin impurities provide a general understanding of the levels at which impurities can be present and are typically controlled.

ImpurityConditionLevel DetectedAnalytical Method
DesmethylmianserinIn-vivo metabolism~30% of Mianserin plasma concentrationHPLC
Mianserin N-oxideIn-vivo metabolismVariableHPLC
Unspecified ImpuritiesManufacturing ProcessTypically < 0.15%HPLC

Conclusion and Recommendations

The origin and formation pathway of this compound (C₁₅H₁₂ClN) are not definitively established in the scientific literature. However, based on its molecular formula, it is hypothesized to be a chlorinated species arising either as a process-related impurity from the manufacturing process or as a degradation product.

To effectively control the presence of this impurity, the following is recommended for researchers and drug development professionals:

  • Thorough Analysis of Starting Materials and Solvents: Scrutinize all raw materials, intermediates, and solvents used in the Mianserin synthesis for the presence of chlorinated compounds.

  • Comprehensive Forced Degradation Studies: Conduct robust forced degradation studies under various stress conditions, potentially including the presence of a chlorine source, to investigate the possibility of its formation as a degradant.

  • Structural Elucidation: Isolate and characterize this compound using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

  • Mechanism-Based Investigation: Once the structure is confirmed, perform mechanistic studies to pinpoint the exact step and conditions leading to its formation.

By adopting these strategies, a clearer understanding of the origin of this compound can be achieved, leading to the implementation of effective control measures and ensuring the quality and safety of Mianserin-containing drug products.

References

A Technical Guide to the Spectroscopic Data of Key Mianserin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key impurities of the tetracyclic antidepressant, Mianserin. Due to the observed ambiguity in the designation of "Mianserin Impurity-1" across different commercial suppliers, this document focuses on well-defined and commonly encountered Mianserin-related compounds: Normianserin (Desmethylmianserin) , Mianserin N-Oxide , 8-Hydroxy Mianserin , and Mianserin EP Impurity A .

The following sections present available spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared - IR), detailed experimental protocols for acquiring such data, and a logical workflow for the identification and analysis of these impurities.

Data Presentation

The spectroscopic data for each impurity is summarized in the tables below. It is important to note that a complete public dataset for all spectroscopic methods is not available for every impurity. In such cases, expected values derived from the chemical structure are provided where appropriate.

Table 1: Spectroscopic Data for Normianserin (Desmethylmianserin)
Parameter Data
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol
¹H NMR Data not publicly available. Expected signals would be similar to Mianserin but lacking the N-methyl singlet.
¹³C NMR Data not publicly available.
Mass Spectrometry (MS) Expected [M+H]⁺ = 251.15
Infrared (IR) Data not publicly available. Expected characteristic peaks for aromatic C-H, aliphatic C-H, and N-H stretching.
Table 2: Spectroscopic Data for Mianserin N-Oxide
Parameter Data
Molecular Formula C₁₈H₂₀N₂O[1][2][3]
Molecular Weight 280.36 g/mol [1][2]
¹H NMR Data is stated to be available from suppliers but not publicly detailed.[2]
¹³C NMR Data not publicly available.
Mass Spectrometry (MS) Data is stated to be available from suppliers.[2] Expected [M+H]⁺ = 281.16
Infrared (IR) Data not publicly available. Expected characteristic peaks for aromatic C-H, aliphatic C-H, and N-O stretching.
Table 3: Spectroscopic Data for 8-Hydroxy Mianserin
Parameter Data
Molecular Formula C₁₈H₂₀N₂O[4]
Molecular Weight 280.36 g/mol [4]
¹H NMR Data not publicly available. Expected signals similar to Mianserin with additional peaks in the aromatic region due to the hydroxyl group.
¹³C NMR Data not publicly available.
Mass Spectrometry (MS) Expected [M+H]⁺ = 281.16
Infrared (IR) Data not publicly available. Expected characteristic peaks for aromatic C-H, aliphatic C-H, and a broad O-H stretching band.
Table 4: Spectroscopic Data for Mianserin EP Impurity A
Parameter Data
Molecular Formula C₁₈H₂₂N₂O[5]
Molecular Weight 282.38 g/mol [5]
IUPAC Name [2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol[5]
¹H NMR Data not publicly available.
¹³C NMR Data not publicly available.
Mass Spectrometry (MS) Expected [M+H]⁺ = 283.18
Infrared (IR) Data not publicly available. Expected characteristic peaks for aromatic C-H, aliphatic C-H, and a broad O-H stretching band.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Mianserin impurities are crucial for reproducible and accurate results. The following are generalized procedures that can be adapted for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the impurity standard in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the impurity standard (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

  • Chromatographic Separation (LC-MS) :

    • Use a C18 reversed-phase column.

    • A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

    • The flow rate is typically 0.2-0.5 mL/min.

  • Mass Spectrometry Acquisition :

    • Ionization : Electrospray ionization (ESI) is commonly used for this class of compounds.

    • Mode : Acquire data in both positive and negative ion modes to obtain comprehensive information.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight of the impurity and its fragments (e.g., m/z 50-500).

    • Fragmentation (MS/MS) : For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid impurity sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet : Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Mianserin and its Key Impurities

The following diagram illustrates the structural relationships between Mianserin and its primary metabolic and degradation products.

Mianserin_Impurities Mianserin Mianserin C₁₈H₂₀N₂ Normianserin Normianserin (Desmethylmianserin) C₁₇H₁₈N₂ Mianserin->Normianserin N-Demethylation Mianserin_N_Oxide Mianserin N-Oxide C₁₈H₂₀N₂O Mianserin->Mianserin_N_Oxide N-Oxidation Hydroxy_Mianserin 8-Hydroxy Mianserin C₁₈H₂₀N₂O Mianserin->Hydroxy_Mianserin Aromatic Hydroxylation

References

Physicochemical Properties of Mianserin Impurity-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of a significant impurity of the tetracyclic antidepressant, Mianserin (B1677119). For the purpose of this document, "Mianserin Impurity-1" will refer to the officially recognized Mianserin EP Impurity A , a critical substance for analytical method development, validation, and quality control in the pharmaceutical industry.

Chemical Identity and Structure

Mianserin and its impurities are closely monitored during drug manufacturing to ensure the safety and efficacy of the final product. Mianserin EP Impurity A is a key related substance identified in the European Pharmacopoeia.

Table 1: Chemical Identification of Mianserin and Mianserin EP Impurity A

ParameterMianserinMianserin EP Impurity A
Chemical Name (±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine[2-[(2RS)-4-Methyl-2-phenylpiperazin-1-yl]phenyl]methanol[1][2][3]
Synonyms Mianserine[2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol; Benzenemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl)[3]
CAS Number 24219-97-457321-32-1[1][2][3]
Molecular Formula C₁₈H₂₀N₂C₁₈H₂₂N₂O[1]
Molecular Weight 264.37 g/mol 282.38 g/mol [1]

While some commercial suppliers list a "Mianserin Impurity 1" with a molecular formula of C₁₅H₁₂ClN and a molecular weight of 241.72, this designation is not consistently defined and lacks the official recognition of Mianserin EP Impurity A.[4]

Physicochemical Data

Detailed experimental data on the physicochemical properties of Mianserin EP Impurity A are not extensively available in peer-reviewed literature. The information is primarily available through suppliers of reference standards, who often provide it in certificates of analysis. The following table summarizes the available information.

Table 2: Physicochemical Properties of Mianserin EP Impurity A

PropertyValueRemarks
Melting Point Data not publicly availableTypically determined by DSC or melting point apparatus.
Boiling Point Data not publicly availableNot typically relevant for a solid pharmaceutical impurity.
Solubility Data not publicly availableImportant for developing analytical and preparative separation methods.
pKa Data not publicly availableCrucial for understanding pH-dependent solubility and chromatographic behavior.
UV-Vis λmax Not specified for the impurity alone. Mianserin has a λmax at 278 nm in 0.1 M HCl.[5][6]UV detection is a common method for analysis. The impurity's chromophore is expected to be similar to Mianserin.

Experimental Protocols

A specific, validated analytical method for the quantification of Mianserin EP Impurity A in bulk Mianserin is not publicly detailed. However, based on the analytical methods reported for Mianserin and its metabolites, a general HPLC-UV or LC-MS method can be established.[7][8]

General Analytical Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of Mianserin impurities.

analytical_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Quantification cluster_data Data Analysis start Mianserin Sample dissolution Dissolution in Diluent start->dissolution Weigh accurately filtration Filtration dissolution->filtration hplc HPLC System (C18 Column) filtration->hplc gradient Gradient Elution (e.g., Acetonitrile/Buffer) detector UV Detector (e.g., 214 nm, 278 nm) hplc->detector ms_detector MS Detector (for identification) detector->ms_detector Optional quantification Quantification vs. Reference Standard detector->quantification report Report Impurity Levels quantification->report

A general workflow for the analysis of Mianserin impurities.
Recommended HPLC Conditions (Hypothetical)

Based on published methods for Mianserin, the following starting conditions can be used for developing a method for Mianserin EP Impurity A.[8][9]

Table 3: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, increase to elute Mianserin and impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm or 278 nm
Injection Volume 10 µL

Note: This method would require rigorous validation according to ICH guidelines to be used for quality control purposes.

Synthesis and Formation

A direct and public synthesis route for Mianserin EP Impurity A is not available. However, its structure suggests it could be a synthetic intermediate or a degradation product of Mianserin. A patent for the synthesis of Mianserin hydrochloride describes a multi-step process starting from benzaldehyde (B42025) and ethanolamine, which may offer insights into the potential formation pathways of related impurities.[10]

The following diagram illustrates a simplified, hypothetical relationship between Mianserin and its impurity A, suggesting a possible synthetic link.

synthesis_pathway precursors Starting Materials (e.g., o-aminobenzyl alcohol) impurity_A Mianserin EP Impurity A C18H22N2O precursors->impurity_A Synthetic Step(s) side_reaction Side Reaction or Incomplete Cyclization precursors->side_reaction mianserin Mianserin C18H20N2 impurity_A->mianserin Potential Cyclization Step side_reaction->impurity_A

Hypothetical relationship in the synthesis of Mianserin and Impurity A.

Conclusion

Mianserin EP Impurity A is a critical reference standard for the quality control of Mianserin. While its basic chemical identity is well-established, detailed public data on its physicochemical properties are scarce. The analytical approaches for Mianserin can be adapted for the detection and quantification of this impurity, but a specific, validated method should be developed for routine use. Further research into the synthesis and characterization of Mianserin EP Impurity A would be beneficial for the pharmaceutical industry.

References

Potential pharmacological or toxicological effects of Mianserin impurity-1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of an Uncharacterized Mianserin-Related Compound

For Immediate Release

[City, State] – [Date]Mianserin (B1677119), a tetracyclic antidepressant, has been a subject of pharmacological interest for decades. While its primary metabolites are well-documented, the pharmacological and toxicological profile of a specific compound, identified by chemical suppliers as "Mianserin Impurity-1" with the molecular formula C₁₅H₁₂ClN, remains a significant knowledge gap within the scientific community. This technical whitepaper serves as a comprehensive overview of the currently available information, or lack thereof, and underscores the critical need for further research to characterize this enigmatic compound.

At present, publicly accessible scientific literature and databases contain no specific studies on the pharmacological or toxicological effects of this compound. Chemical suppliers that list this compound provide its molecular formula and weight but do not disclose its chemical structure or a Chemical Abstracts Service (CAS) number, designating it for analytical and research purposes only. The absence of a defined structure is a primary obstacle to predicting its biological activity through computational methods or by comparing it to structurally related compounds.

The Parent Compound: A Brief Overview of Mianserin's Pharmacology

Mianserin is known for its complex pharmacological profile, acting on multiple neurotransmitter systems. Its therapeutic effects are primarily attributed to the blockade of presynaptic α2-adrenergic receptors, which enhances the release of norepinephrine. Additionally, it possesses potent antagonist activity at several serotonin (B10506) (5-HT) receptor subtypes, particularly 5-HT₂, and histamine (B1213489) H₁ receptors, the latter contributing to its sedative effects. Mianserin has a lower affinity for muscarinic acetylcholine (B1216132) receptors compared to tricyclic antidepressants, resulting in a more favorable side-effect profile regarding anticholinergic effects.

The metabolism of mianserin in humans leads to the formation of several metabolites, with desmethylmianserin (B137421) and 8-hydroxymianserin (B23177) being the most significant.[1][2][3] Both of these metabolites have been shown to retain some of the pharmacological activity of the parent compound, contributing to the overall therapeutic effect.[1][2][3] Specifically, desmethylmianserin and 8-hydroxymianserin exhibit antidepressant-like activity but with reduced sedative properties compared to mianserin.[1][2][3] In contrast, another metabolite, Mianserin-N-oxide, is considered to be largely inactive.[1][2]

This compound: The Unknown Frontier

The molecular formula of this compound, C₁₅H₁₂ClN, suggests a significant structural deviation from the parent mianserin molecule (C₁₈H₂₀N₂). The presence of chlorine and the reduction in carbon, hydrogen, and nitrogen atoms indicate that it is likely a synthetic precursor, a by-product of the manufacturing process, or a degradation product formed under specific conditions.

Without a known chemical structure, any discussion of potential pharmacological or toxicological effects remains purely speculative. However, the presence of a chlorinated aromatic moiety raises general toxicological concerns, as many such compounds are known to be persistent in the environment and can exhibit toxicity.

The Path Forward: A Call for Structure Elucidation and Biological Screening

To address this critical gap in knowledge, the following experimental workflow is proposed for researchers and drug development professionals:

Figure 1. Proposed experimental workflow for the characterization and biological evaluation of this compound.

Experimental Protocols:

  • Structural Elucidation: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for accurate mass determination and fragmentation analysis, and single-crystal X-ray crystallography would be essential to definitively determine the chemical structure of this compound.

  • Receptor Binding Assays: Radioligand binding assays would be employed to determine the affinity of the impurity for a panel of receptors known to be targets of Mianserin, including α₁, α₂, 5-HT₁, 5-HT₂, and H₁ receptors.

  • Cytotoxicity Assays: Initial toxicological assessment would involve in vitro cytotoxicity assays using relevant cell lines (e.g., HepG2 for hepatotoxicity) to measure cell viability in the presence of increasing concentrations of the impurity.

Conclusion

The lack of pharmacological and toxicological data for this compound represents a significant blind spot in the comprehensive understanding of Mianserin and its related compounds. The elucidation of its chemical structure is the first and most critical step toward enabling a thorough investigation of its biological properties. Such research is imperative for ensuring the safety and efficacy of Mianserin-containing pharmaceutical products and for advancing the fundamental knowledge of psychoactive compounds and their potential impurities. The scientific community is strongly encouraged to undertake the necessary studies to characterize this unknown entity.

References

Mianserin Degradation: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the degradation of mianserin (B1677119), a tetracyclic antidepressant. It details the known stress conditions that induce degradation, the analytical methodologies for the separation and identification of degradation products, and a summary of known and potential degradants. This document is intended to serve as a foundational resource for researchers involved in the stability testing, formulation development, and analytical method development of mianserin. While a complete profile of all degradation products under all stress conditions is not exhaustively detailed in the public domain, this guide synthesizes the available information to provide a robust starting point for further investigation.

Introduction

Mianserin is a well-established tetracyclic antidepressant used in the treatment of depressive disorders.[1] The stability of a drug substance and drug product is a critical attribute that ensures its safety, efficacy, and quality throughout its shelf life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the drug molecule and helping to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[4][5]

This guide summarizes the available scientific literature on the forced degradation of mianserin and the analytical techniques employed for the identification and characterization of its degradation products.

Mianserin Degradation Profile

Mianserin has been shown to be susceptible to degradation under various stress conditions. The primary pathways of degradation that have been investigated include hydrolysis (acidic and basic), oxidation, and photolysis.[4][5]

Known and Potential Degradation Products

Based on metabolic pathways and listed impurities, the following are known or potential degradation products of mianserin:

  • Desmethylmianserin (Normianserin): A major metabolite of mianserin, it is a likely degradation product, particularly under oxidative conditions.[1][6]

  • Mianserin N-oxide: Another known metabolite that could be formed during oxidative stress.[6]

  • 8-Hydroxymianserin: A hydroxylated metabolite that could potentially form under oxidative or photolytic conditions.[6]

  • Mianserin EP Impurity A and B: These are listed as related compounds to mianserin, but their specific structures and conditions of formation are not detailed in the readily available literature.[7]

Summary of Degradation Studies

The following table summarizes the stress conditions that have been applied to mianserin and the known outcomes. Due to a lack of comprehensive quantitative data in the public literature, this table focuses on the qualitative aspects of degradation.

Stress ConditionReagents and ConditionsObserved DegradationIdentified Degradation ProductsQuantitative Data
Acid Hydrolysis 1.0 M HClYesNot specified in available literature.Not Available
Base Hydrolysis 1.0 M NaOHYesNot specified in available literature.Not Available
Oxidation 3% H₂O₂YesPotential for Desmethylmianserin, Mianserin N-oxide, 8-Hydroxymianserin.Not Available
Photodegradation UV-C Light, UV/vis LightYesInvestigated by HPLC-MS/MS, but specific structures are not detailed in the available abstracts.[8]Not Available
Thermal Degradation Not specifiedLikely to occurNot specified in available literature.Not Available

Experimental Protocols

Detailed, step-by-step experimental protocols for the degradation and analysis of mianserin are not fully available in single sources. However, based on the literature, a general methodology can be outlined.

Forced Degradation (Stress Testing) Protocol

This protocol is a generalized procedure based on common practices in forced degradation studies.

  • Preparation of Mianserin Stock Solution: Prepare a stock solution of mianserin hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the mianserin stock solution and 1.0 M HCl.

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the mianserin stock solution and 1.0 M NaOH.

    • Keep the solution at room temperature or heat at a controlled temperature for a specified period.

    • Withdraw samples, neutralize with an equivalent amount of 1.0 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the mianserin stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • Withdraw samples and dilute for analysis.

  • Photolytic Degradation:

    • Expose the mianserin solution in a photostability chamber to UV-C or a combination of UV/vis light for a defined duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Withdraw samples for analysis.

  • Thermal Degradation:

    • Expose a solid sample of mianserin to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.

    • Dissolve the stressed solid sample in a suitable solvent and dilute for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

The following HPLC method is based on a reported stability-indicating method for mianserin.[4][5]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine (B128534) solution, adjusted to pH 7.0 with phosphoric acid (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm or 278 nm.

  • Column Temperature: Ambient (e.g., 25°C).

  • Injection Volume: 20 µL.

Characterization of Degradation Products
  • LC-MS/MS: For the identification and structural elucidation of degradation products, the HPLC system can be coupled to a mass spectrometer. This allows for the determination of the molecular weight and fragmentation patterns of the degradants.

  • NMR: For unambiguous structure confirmation, degradation products can be isolated using preparative HPLC and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments).

Visualizations

The following diagrams illustrate the general workflows for the investigation of drug degradation products.

G cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (e.g., 1.0 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 1.0 M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Stressed_Samples Photo Photolytic (UV/Vis Light) Photo->Stressed_Samples Thermal Thermal (Dry Heat) Thermal->Stressed_Samples API Mianserin API / Drug Product API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Forced degradation experimental workflow.

G cluster_analysis Analytical Workflow HPLC HPLC Separation (Stability-Indicating Method) Separation Separation of Parent and DPs HPLC->Separation LCMS LC-MS/MS Analysis Identification Molecular Weight & Fragmentation LCMS->Identification Prep_HPLC Preparative HPLC (Isolation) Isolation Isolation of Pure Degradant Prep_HPLC->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Elucidation Unambiguous Structure Confirmation NMR->Structure_Elucidation Stressed_Sample Stressed Sample Stressed_Sample->HPLC Separation->LCMS Separation->Prep_HPLC Isolation->NMR

References

An In-depth Technical Guide to the Synthesis of Mianserin and its Potential By-products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin (B1677119), a tetracyclic piperazino-azepine, is a well-established atypical antidepressant. Its synthesis involves a multi-step process that can be approached through both racemic and enantioselective routes. Understanding these synthetic pathways, along with the potential for by-product formation, is critical for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the common synthesis routes for mianserin, a discussion of potential by-products, and the associated experimental details.

Synthesis Routes of Mianserin

The synthesis of mianserin can be broadly categorized into two main approaches: racemic synthesis, which produces a mixture of both enantiomers, and enantioselective synthesis, which aims to produce the more pharmacologically active (S)-(+)-enantiomer.

Racemic Synthesis of Mianserin

One of the originally described methods for producing racemic mianserin, developed by Organon, involves a multi-step sequence starting from readily available precursors.[1] A common variation of this approach is outlined below:

Step 1: Synthesis of N-(2-phenylethyl)ethanolamine

The synthesis begins with the reaction of benzaldehyde (B42025) and ethanolamine (B43304) to form an imine, which is subsequently reduced to yield N-benzylethanolamine. This intermediate is then reacted with styrene (B11656) oxide to produce N-benzyl-N-(2-hydroxyethyl)-2-phenylethanol.

Step 2: Formation of the Piperazine (B1678402) Ring Precursor

The diol from the previous step is then chlorinated, typically using thionyl chloride, to give N-benzyl-N-(2-chloroethyl)-2-phenylethylamine.

Step 3: Intramolecular Cyclization to form the Dibenzo[c,f]pyrazino[1,2-a]azepine Core

This key step involves an intramolecular cyclization of the dichloro intermediate. This is often achieved by heating in the presence of a base.

Step 4: Formation of the Tetracyclic Core

The tetracyclic core of mianserin is formed through a cyclization reaction, often employing a dehydrating agent like polyphosphoric acid (PPA).

Step 5: N-methylation to Mianserin

The final step involves the methylation of the secondary amine in the piperazine ring to yield racemic mianserin. This is commonly achieved using the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid.[2]

A Chinese patent describes a similar multi-step synthesis of mianserin hydrochloride starting from benzaldehyde and ethanolamine.[3]

Enantioselective Synthesis of (S)-(+)-Mianserin

The (S)-(+)-enantiomer of mianserin is significantly more active than its (R)-(-)-counterpart. An effective enantioselective synthesis has been developed, with a key step being the asymmetric reduction of a cyclic imine intermediate.[1]

Step 1: Synthesis of the Amide Precursor

The synthesis starts with the reaction of 2-benzylaniline (B1266149) with N-phthalylglycyl chloride to produce the corresponding amide.[1]

Step 2: Bischler-Napieralski Cyclization

The amide undergoes a Bischler-Napieralski condensation using a dehydrating agent like phosphorus oxychloride to form a cyclic imine.[1]

Step 3: Asymmetric Reduction of the Imine

This is the chirality-inducing step. The prochiral imine is reduced using an asymmetric transfer hydrogenation catalyst to yield the enantiomerically enriched amine.[1]

Step 4: Formation of the Piperazine Ring

The chiral amine is then reacted with ethyl chloro(oxo)acetate, followed by deprotection and cyclization to form a dioxopiperazine intermediate.[4]

Step 5: Reduction to Desmethylmianserin

The carbonyl groups of the dioxopiperazine are reduced using a strong reducing agent like lithium aluminum hydride to yield (S)-(+)-desmethylmianserin.[4]

Step 6: N-methylation to (S)-(+)-Mianserin

The final step is the methylation of the secondary amine with a methylating agent such as methyl iodide to give the final product, (S)-(+)-mianserin.[4]

Potential By-products in Mianserin Synthesis

During the synthesis of mianserin, several by-products can be formed. These can arise from incomplete reactions, side reactions of intermediates, or degradation of the final product. Known impurities and potential by-products include:

  • N-Desmethylmianserin: This is a known metabolite of mianserin and can also be present as a process-related impurity if the final methylation step is incomplete.[5][6]

  • Mianserin N-oxide: This is another known metabolite and can potentially be formed through oxidation during the synthesis or storage.[5]

  • Hydroxylated Derivatives: Mono- and di-hydroxylated ring metabolites are known, and similar structures could potentially form as by-products during synthesis, especially in steps involving strong acids or oxidizing conditions.[5]

  • By-products from the Bischler-Napieralski Reaction: This reaction can sometimes lead to the formation of styrenes as by-products through a retro-Ritter type reaction of the nitrilium ion intermediate.

  • By-products from the Synthesis of Intermediates: The synthesis of key intermediates can also generate by-products. For example, in the synthesis of N,N-bis(2-chloroethyl)benzylamine, a related intermediate, by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzylmorpholine have been identified.[7]

  • Over-methylation Products: Although the Eschweiler-Clarke reaction is known to resist the formation of quaternary ammonium (B1175870) salts, under certain conditions, minor amounts of over-methylated products could potentially form.[4]

Data Presentation

Table 1: Quantitative Data for the Enantioselective Synthesis of (S)-(+)-Mianserin (based on Roszkowski et al., 2015)
StepReactionReactantsReagents/ConditionsYield (%)
1Amide Formation2-Benzylaniline, N-Phthalylglycyl chloride-87
2Bischler-Napieralski CyclizationAmide from Step 1Phosphorus oxychloride, Acetonitrile (B52724)36
3Asymmetric ReductionImine from Step 2(R,R)-RuCl--INVALID-LINK--, HCOOH/Et3N, Dichloromethane65
4Piperazine Ring Formation (Amidation)Amine from Step 3, Ethyl chloro(oxo)acetateTriethylamine (B128534), Dichloromethane94
5Piperazine Ring Formation (Cyclization)Amide from Step 4Hydrazine90
6Reduction to DesmethylmianserinDioxopiperazine from Step 5Lithium aluminum hydride, THF81
7N-methylation(S)-(+)-DesmethylmianserinMethyl iodide67

Experimental Protocols

Enantioselective Synthesis of (S)-(+)-Mianserin (Adapted from Roszkowski et al., 2015)
  • Step 1: Synthesis of N-(2-Benzylaniline)-2-phthalimidoacetamide: To a solution of 2-benzylaniline in a suitable solvent, N-phthalylglycyl chloride is added, and the mixture is stirred until the reaction is complete. The product is then isolated and purified.

  • Step 2: Synthesis of 6-(Phthalimidomethyl)-5,11-dihydrodibenzo[b,e]azepine: The amide from the previous step is treated with phosphorus oxychloride in acetonitrile and heated to effect the Bischler-Napieralski cyclization.

  • Step 3: Synthesis of (S)-6-(Phthalimidomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine: The imine is dissolved in dichloromethane, and a solution of the chiral ruthenium catalyst in a formic acid/triethylamine mixture is added. The reaction is stirred at room temperature until completion.

  • Step 4: Synthesis of (S)-Ethyl 2-(6-(phthalimidomethyl)-6,11-dihydrodibenzo[b,e]azepin-5-yl)-2-oxoacetate: The chiral amine is reacted with ethyl chloro(oxo)acetate in the presence of triethylamine in dichloromethane.

  • Step 5: Synthesis of (S)-2-(Aminomethyl)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-3,4-dione: The phthaloyl protecting group is removed using hydrazine, which leads to in-situ cyclization to the dioxopiperazine.

  • Step 6: Synthesis of (S)-Desmethylmianserin: The dioxopiperazine is reduced with a solution of lithium aluminum hydride in THF.

  • Step 7: Synthesis of (S)-(+)-Mianserin: (S)-Desmethylmianserin is reacted with methyl iodide to yield the final product.

Mandatory Visualization

Synthesis Route Diagrams

G cluster_racemic Racemic Synthesis of Mianserin benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine ethanolamine Ethanolamine ethanolamine->imine n_benzylethanolamine N-Benzylethanolamine imine->n_benzylethanolamine Reduction diol N-Benzyl-N-(2-hydroxyethyl) -2-phenylethanol n_benzylethanolamine->diol styrene_oxide Styrene Oxide styrene_oxide->diol dichloro N-Benzyl-N-(2-chloroethyl) -2-phenylethylamine diol->dichloro Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->dichloro dibenzo_core Dibenzo[c,f]pyrazino [1,2-a]azepine Intermediate dichloro->dibenzo_core Intramolecular Cyclization base Base base->dibenzo_core tetracycle Tetracyclic Intermediate dibenzo_core->tetracycle Cyclization ppa Polyphosphoric Acid ppa->tetracycle mianserin_racemic Racemic Mianserin tetracycle->mianserin_racemic N-methylation eschweiler_clarke Formaldehyde, Formic Acid eschweiler_clarke->mianserin_racemic

Caption: Racemic synthesis route of Mianserin.

G cluster_enantioselective Enantioselective Synthesis of (S)-(+)-Mianserin benzylaniline 2-Benzylaniline amide Amide Precursor benzylaniline->amide phthalylglycyl_chloride N-Phthalylglycyl chloride phthalylglycyl_chloride->amide imine Cyclic Imine amide->imine Bischler-Napieralski bischler_napieralski POCl3, MeCN bischler_napieralski->imine chiral_amine (S)-Chiral Amine imine->chiral_amine asymmetric_reduction Asymmetric Transfer Hydogenation asymmetric_reduction->chiral_amine amide2 Amide Intermediate chiral_amine->amide2 Amidation ethyl_chlorooxoacetate Ethyl chloro(oxo)acetate ethyl_chlorooxoacetate->amide2 amidation Amidation dioxopiperazine (S)-Dioxopiperazine amide2->dioxopiperazine Deprotection & Cyclization hydrazine Hydrazine hydrazine->dioxopiperazine cyclization Cyclization desmethylmianserin (S)-Desmethylmianserin dioxopiperazine->desmethylmianserin Reduction lah LiAlH4, THF lah->desmethylmianserin reduction Reduction mianserin_s (S)-(+)-Mianserin desmethylmianserin->mianserin_s N-methylation methyl_iodide Methyl Iodide methyl_iodide->mianserin_s methylation N-methylation

Caption: Enantioselective synthesis of (S)-(+)-Mianserin.

Potential By-product Formation Diagram

G cluster_byproducts Potential By-product Formation in Mianserin Synthesis mianserin Mianserin desmethylmianserin_syn Desmethylmianserin (from incomplete methylation) mianserin->desmethylmianserin_syn Incomplete Reaction mianserin_n_oxide_syn Mianserin N-oxide (from oxidation) mianserin->mianserin_n_oxide_syn Oxidation cyclization_intermediate Cyclization Intermediate cyclization_intermediate->mianserin side_reaction_product Cyclization By-product (e.g., rearrangement product) cyclization_intermediate->side_reaction_product Side Reaction bischler_napieralski_intermediate Bischler-Napieralski Intermediate (Nitrilium ion) styrene_byproduct Styrene By-product bischler_napieralski_intermediate->styrene_byproduct Retro-Ritter Reaction imine Cyclic Imine (leads to Mianserin) bischler_napieralski_intermediate->imine Desired Cyclization

Caption: Potential by-products in Mianserin synthesis.

References

Unveiling the Impurity Profile of Mianserin: A Technical Guide for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the common impurities associated with the Mianserin (B1677119) Active Pharmaceutical Ingredient (API), this guide serves as a critical resource for researchers, scientists, and drug development professionals. By providing a comprehensive overview of impurity identification, analytical methodologies, and pharmacopoeial standards, this document aims to support robust quality control and ensure the safety and efficacy of Mianserin-containing drug products.

Mianserin, a tetracyclic antidepressant, is a well-established therapeutic agent. As with any pharmaceutical compound, the control of impurities in the Active Pharmaceutical Ingredient (API) is paramount to guarantee its quality, safety, and therapeutic efficacy. Impurities can originate from various sources, including the synthetic route, degradation of the API, and storage conditions. This technical guide delves into the common impurities of Mianserin, offering detailed insights into their chemical nature, analytical detection, and regulatory acceptance criteria as defined by the European Pharmacopoeia (Ph. Eur.).

Common Impurities in Mianserin API

Several related substances have been identified as common impurities in Mianserin API. These are categorized by the European Pharmacopoeia and include both process-related impurities and degradation products. The chemical structures of Mianserin and its specified impurities are detailed below.

Table 1: Common Impurities of Mianserin Hydrochloride

Impurity NameChemical NameMolecular FormulaCAS Number
Mianserin(±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC₁₈H₂₀N₂24219-97-4
Impurity A(2RS)-1-(2-aminobenzyl)-4-methyl-2-phenylpiperazineC₁₈H₂₃N₃57321-32-1
Impurity B(14bRS)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-8-sulfonic acidC₁₈H₂₀N₂O₃SN/A
Impurity C(2-aminophenyl)methanolC₇H₉NO5344-90-1
Impurity D[2-[(2RS)-4-benzyl-2-phenylpiperazin-1-yl]phenyl]methanolC₂₄H₂₆N₂O157994-98-4
Impurity E(14bRS)-1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC₁₇H₁₈N₂71936-92-0
Impurity F(14bRS)-2-benzyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC₂₄H₂₄N₂157995-00-1
Mianserin N-Oxide2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine 2-oxideC₁₈H₂₀N₂O62510-46-7
Desmethylmianserin(±)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepineC₁₇H₁₈N₂N/A

Pharmacopoeial Acceptance Criteria

The European Pharmacopoeia (Ph. Eur.) monograph for Mianserin Hydrochloride (0846) sets the limits for the identified impurities. Adherence to these limits is mandatory for the release of the API for pharmaceutical production.

Table 2: European Pharmacopoeia Acceptance Criteria for Mianserin Impurities

ImpurityAcceptance Criterion
Impurity ANot more than 0.1%
Impurity BNot more than 0.1%
Impurity DNot more than 0.1%
Impurity ENot more than 0.1%
Any other impurityNot more than 0.10%
Total impuritiesNot more than 0.3%

It is important to note that there is no official monograph for Mianserin in the United States Pharmacopeia (USP).

Experimental Protocols for Impurity Profiling

The accurate identification and quantification of Mianserin impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the recommended technique by the European Pharmacopoeia for the separation and quantification of related substances in Mianserin API.

HPLC Method for Related Substances (as per Ph. Eur. Monograph 0846)

Chromatographic Conditions:

  • Column: A stainless steel column 0.15 m long and 3.9 mm in internal diameter packed with end-capped octylsilyl silica (B1680970) gel for chromatography R (5 µm).

  • Mobile Phase: A mixture of 37 volumes of a buffer solution pH 3.0 and 63 volumes of methanol (B129727) R.

  • Flow Rate: 0.5 mL/min.

  • Detection: Spectrophotometer at 250 nm.

  • Injection Volume: 10 µL.

  • Run Time: Twice the retention time of mianserin.

Solution Preparation:

  • Test solution: Dissolve 10.0 mg of the substance to be examined in the mobile phase and dilute to 10.0 mL with the mobile phase.

  • Reference solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

  • Reference solution (b): Dissolve the contents of a vial of mianserin for system

A Comprehensive Review of Known Mianserin Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the known impurities of Mianserin (B1677119), a tetracyclic antidepressant. The document outlines the chemical identity of these impurities, their quantitative limits as specified in major pharmacopoeias, and detailed experimental protocols for their detection and quantification. Additionally, it visualizes key signaling pathways associated with Mianserin's mechanism of action and a general workflow for impurity analysis.

Introduction to Mianserin and its Impurities

Mianserin is a psychoactive agent with antidepressant, anxiolytic, and hypnotic properties.[1] It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] The quality control of Mianserin, as with any active pharmaceutical ingredient (API), involves the diligent monitoring and control of impurities. Impurities can originate from the manufacturing process (synthesis-related impurities), degradation of the drug substance over time (degradation products), or residual solvents used during synthesis.

The known impurities of Mianserin include a range of related compounds identified and listed in pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP), as well as known metabolites.[1][2][3][4][5]

Quantitative Data on Mianserin Impurities

The following tables summarize the known impurities of Mianserin, their chemical information, and their specified quantitative limits according to the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP).

Table 1: Pharmacopoeial Impurities of Mianserin

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Mianserin EP Impurity A2-[(2RS)-4-Methyl-2-phenylpiperazin-1-yl]phenyl]methanol[6]57321-32-1[6]C₁₈H₂₂N₂O[3]282.38[3]
Mianserin EP Impurity B(14bRS)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-8-sulfonic acidN/AC₁₈H₂₀N₂O₃S[5]344.43[5]
Mianserin EP Impurity C(2-aminophenyl)methanol[7]5344-90-1[7]C₇H₉NO123.15
Mianserin EP Impurity D[2-[(2RS)-4-benzyl-2-phenylpiperazin-1-yl]phenyl]methanol[4][8]157994-98-4[4][8]C₂₄H₂₆N₂O[9]358.49[9]
Mianserin EP Impurity E(14bRS)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine[10]71936-92-0[5][10]C₁₇H₁₈N₂[5]250.34[5]
Mianserin EP Impurity FN/A157995-00-1[3]C₂₄H₂₄N₂[3]340.50[3]

Table 2: Metabolites and Degradation Products of Mianserin

Impurity NameCommon Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
DesmethylmianserinNormianserin71936-92-0C₁₇H₁₈N₂250.34
Mianserin N-Oxide-62510-46-7[1]C₁₈H₂₀N₂O[1]280.36[1]
8-Hydroxy Mianserin-57257-81-5C₁₈H₂₀N₂O280.37

Table 3: Pharmacopoeial Limits for Mianserin Impurities

PharmacopoeiaImpuritySpecificationLimit
European Pharmacopoeia (Ph. Eur.)Impurity AHPLC≤ 0.15%[11]
Impurity DHPLC≤ 0.15%[11]
Impurity EHPLC≤ 0.15%[11]
Unspecified ImpuritiesHPLC≤ 0.10% each[11]
Total ImpuritiesHPLC≤ 0.5%[11]
British Pharmacopoeia (BP)Any secondary spotTLCNot more intense than the spot from a 0.5% dilution[2]
Not more than two such spotsTLCNot more intense than the spot from a 0.2% dilution[2]

Experimental Protocols

This section details the methodologies for the analysis of Mianserin and its impurities, including related substances and residual solvents.

Analysis of Related Substances by High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia outlines an HPLC method for the determination of related substances in Mianserin Hydrochloride.[11]

  • Mobile Phase: A mixture of a buffer solution (pH 3.0) and methanol (B129727) (37:63 V/V). The buffer solution is prepared by dissolving 5.0 g of sodium octanesulfonate in water, adjusting the pH to 3.0 with a phosphoric acid solution, and diluting to 400 mL with water.[11]

  • Stationary Phase: A suitable silica-based octadecylsilyl column.

  • Detection: Spectrophotometer at 250 nm.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Run Time: Twice the retention time of Mianserin (retention time is approximately 18 minutes).[11]

  • System Suitability: A resolution of at least 4.0 between the peaks due to impurity F and Mianserin is required.[12]

  • Quantification: The percentage of each impurity is calculated from the peak areas in the chromatograms obtained from the test and reference solutions. Correction factors may be applied for specific impurities.[12]

Analysis of Related Substances by Thin-Layer Chromatography (TLC)

The British Pharmacopoeia describes a TLC method for the control of related substances in Mianserin tablets.[2]

  • Stationary Phase: TLC silica (B1680970) gel GF₂₅₄ plate.[11]

  • Mobile Phase: A mixture of diethylamine, ether, and cyclohexane (B81311) (5:20:75 V/V/V).[11]

  • Application: 2 µL of the test and reference solutions.

  • Development: Over 2/3 of the plate.

  • Detection: Examine in ultraviolet light at 254 nm after drying the plate.[11]

  • Limits: Any secondary spot in the chromatogram of the test solution should not be more intense than the principal spot in the chromatogram of the reference solution (corresponding to 0.5% or 0.2% depending on the number of spots).[2]

Analysis of Residual Solvents by Gas Chromatography (GC)

The analysis of residual solvents in pharmaceutical substances is governed by the principles outlined in the ICH Q3C guideline and pharmacopoeial general chapters. A general headspace gas chromatography (HS-GC) method is commonly employed.[13][14][15]

  • Sample Preparation: The sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone) in a headspace vial.[16]

  • Headspace Conditions:

    • Equilibration Temperature: 80°C to 120°C.[16]

    • Equilibration Time: 15 to 45 minutes.[16]

  • GC System:

    • Column: A capillary column with a suitable stationary phase, often a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (G43).[13]

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/splitless injector, with a typical split ratio of 1:5.[2]

    • Oven Temperature Program: A programmed temperature gradient is used to separate solvents with a wide range of boiling points. For example, starting at 40°C, holding for a period, and then ramping up to a final temperature of around 240°C.[15]

    • Detector: Flame Ionization Detector (FID).[15]

  • Quantification: The concentration of each residual solvent is determined by comparing the peak response in the sample chromatogram with that of a certified reference standard.

Signaling Pathways and Experimental Workflows

Mianserin Signaling Pathways

Mianserin exerts its therapeutic effects primarily through its antagonist activity at presynaptic α₂-adrenergic autoreceptors and various serotonin (B10506) (5-HT) receptors, particularly 5-HT₂A receptors.[17][18][19]

Mianserin blocks presynaptic α₂-adrenergic autoreceptors on noradrenergic neurons. These receptors normally provide negative feedback, inhibiting the release of norepinephrine (B1679862) (NE). By blocking these receptors, Mianserin disinhibits the neuron, leading to an increased release of NE into the synaptic cleft.

G Mianserin's Antagonism of α₂-Adrenergic Autoreceptors cluster_presynaptic Presynaptic Noradrenergic Neuron Mianserin Mianserin Alpha2_Receptor α₂-Adrenergic Autoreceptor Mianserin->Alpha2_Receptor Blocks NE_Release Norepinephrine (NE) Release Mianserin->NE_Release Increases (Disinhibition) G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_Release Decreases

Caption: Mianserin blocks α₂-adrenergic autoreceptors, increasing norepinephrine release.

Mianserin is an antagonist at postsynaptic 5-HT₂A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a signaling cascade involving phospholipase C (PLC). Mianserin's blockade of these receptors modulates serotonergic neurotransmission.[18][19]

G Mianserin's Antagonism of 5-HT₂A Receptors cluster_postsynaptic Postsynaptic Neuron Mianserin Mianserin HT2A_Receptor 5-HT₂A Receptor Mianserin->HT2A_Receptor Blocks Serotonin Serotonin Serotonin->HT2A_Receptor Activates Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation G General Workflow for Mianserin Impurity Analysis start Mianserin API Sample sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep hplc HPLC Analysis (Related Substances) sample_prep->hplc gc GC-HS Analysis (Residual Solvents) sample_prep->gc tlc TLC Analysis (Screening) sample_prep->tlc data_analysis Data Analysis (Peak Integration, Identification) hplc->data_analysis gc->data_analysis tlc->data_analysis quantification Quantification vs. Reference Standards data_analysis->quantification comparison Comparison with Pharmacopoeial Limits quantification->comparison pass Pass (Batch Release) comparison->pass Within Limits fail Fail (Investigation, OOS) comparison->fail Exceeds Limits

References

A Technical Guide to Regulatory Guidelines for Mianserin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory landscape surrounding mianserin (B1677119) impurities. It details the identification of known impurities, analytical methodologies for their detection and quantification, and the established acceptance criteria as stipulated by key regulatory bodies, with a primary focus on the European Pharmacopoeia (Ph. Eur.). This document is intended to serve as a vital resource for professionals engaged in the development, manufacturing, and quality control of mianserin.

Introduction to Mianserin and its Impurities

Mianserin is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] Its therapeutic effect is primarily attributed to its antagonist activity at presynaptic alpha-2 adrenergic autoreceptors and various serotonin (B10506) (5-HT) and histamine (B1213489) H1 receptors, which leads to an increase in noradrenergic and serotonergic neurotransmission.[1][2]

As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage of mianserin can lead to the formation of impurities. These impurities can be process-related (from starting materials, intermediates, or reagents), degradation products, or other organic and inorganic materials.[3] The control of these impurities is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities.[3][4]

Regulatory Framework for Impurity Control

The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline, which provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[3] The European Pharmacopoeia translates these principles into specific monographs for individual drug substances. For mianserin hydrochloride, the Ph. Eur. monograph 0846 provides detailed testing procedures and acceptance criteria for related substances.[5]

The core principle is that impurities should be controlled at levels that have been qualified in safety and clinical studies. The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug.

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day > 0.05%> 0.10%> 0.15%
> 2 g/day > 0.03%> 0.05%> 0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2) Impurities in New Drug Substances.[3]

Specified Impurities of Mianserin Hydrochloride in the European Pharmacopoeia

The European Pharmacopoeia monograph for Mianserin Hydrochloride lists several specified impurities. These are impurities that are known and have been characterized, and for which specific acceptance criteria have been set.

Table 2: Specified Impurities of Mianserin Hydrochloride (Ph. Eur.)

ImpurityChemical Name
Impurity A[2-[(2RS)-4-Methyl-2-phenylpiperazin-1-yl]phenyl]methanol[1]
Impurity B(14bRS)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-8-sulfonic acid[6]
Impurity C(2-Aminophenyl)methanol[1]
Impurity D[2-[(2RS)-4-Benzyl-2-phenylpiperazin-1-yl]phenyl]methanol[1]
Impurity E(14bRS)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine (Desmethylmianserin)[1]

Other known related compounds of mianserin include Mianserin N-Oxide.[7]

Quantitative Acceptance Criteria for Mianserin Impurities

The following table summarizes the acceptance criteria for related substances in mianserin hydrochloride as specified in the European Pharmacopoeia monograph.

Table 3: Acceptance Criteria for Related Substances in Mianserin Hydrochloride (Ph. Eur.)

ImpurityAcceptance Criterion
Impurity BNot more than 0.3%
Impurity AFor each impurity, not more than 0.15%
Impurity DFor each impurity, not more than 0.15%
Impurity EFor each impurity, not more than 0.15%
Unspecified ImpuritiesFor each impurity, not more than 0.10%
Total Impurities Not more than 0.5%
Disregard Limit 0.05%

Source: European Pharmacopoeia (Ph. Eur.) Monograph 0846, as per available documentation.[5]

Experimental Protocols

Assay of Mianserin Hydrochloride

The assay of mianserin hydrochloride is typically performed by potentiometric titration.

Methodology:

  • Dissolve 0.200 g of the substance in a mixture of 5.0 ml of 0.01 M hydrochloric acid and 50 ml of alcohol.

  • Carry out a potentiometric titration using 0.1 M sodium hydroxide.

  • The content of mianserin hydrochloride is calculated based on the volume of titrant consumed.

Determination of Related Substances by Liquid Chromatography

The European Pharmacopoeia specifies a liquid chromatography (HPLC) method for the determination of related substances.

Methodology: [5]

  • Mobile Phase: A mixture of a buffer solution (pH 3.0) and methanol (B129727) (37:63 V/V).

    • Buffer solution pH 3.0: Dissolve 5.0 g of sodium octanesulfonate in water and dilute to 350 mL. Adjust the pH to 3.0 with a mixture of phosphoric acid and water, and dilute to 400 mL.

  • Column:

    • Size: l = 0.15 m, Ø = 3.9 mm

    • Stationary phase: End-capped octylsilyl silica (B1680970) gel for chromatography R (5 µm).

  • Flow rate: 0.5 mL/min.

  • Detection: Spectrophotometer at 250 nm.

  • Injection volume: 10 µL.

  • Run time: Twice the retention time of mianserin.

  • Relative Retention Times (with reference to mianserin, retention time = about 18 min):

    • Impurity B: about 0.2

    • Impurity A: about 0.5

    • Impurity D: about 0.7

    • Impurity E: about 1.1

System Suitability: A resolution solution containing mianserin and its specified impurities (A, D, and E) is used to ensure the chromatographic system can adequately separate the components.

Visualizations

Logical Workflow for Impurity Control

The following diagram illustrates the general decision-making process for the identification and qualification of impurities in a new drug substance, based on ICH Q3A guidelines.

G start Impurity Detected in Batch threshold_check Is impurity level > Identification Threshold? start->threshold_check identify_structure Identify Structure threshold_check->identify_structure Yes end_no_action No Action Required threshold_check->end_no_action No is_known Is structure known? identify_structure->is_known report_unidentified Report as Unidentified Impurity is_known->report_unidentified No qualify_impurity Is impurity level > Qualification Threshold? is_known->qualify_impurity Yes report_unidentified->qualify_impurity establish_safety Establish Safety (Qualify) qualify_impurity->establish_safety Yes set_specification Set Specification Limit qualify_impurity->set_specification No establish_safety->set_specification end_qualified Impurity Controlled set_specification->end_qualified

Figure 1: Decision tree for impurity identification and qualification.
Experimental Workflow for HPLC Analysis of Mianserin Impurities

This diagram outlines the key steps involved in the analysis of mianserin for related substances using the Ph. Eur. HPLC method.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_test Dissolve Mianserin sample in mobile phase inject_samples Inject Samples and Standards prep_test->inject_samples prep_ref_a Prepare Reference Solution (a) (Diluted Test Solution) prep_ref_a->inject_samples prep_ref_b Prepare Reference Solution (b) (System Suitability with impurities A, D, E) prep_ref_b->inject_samples prep_ref_c Prepare Reference Solution (c) (Impurity B standard) prep_ref_c->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Detector) hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data check_suitability Verify System Suitability acquire_data->check_suitability integrate_peaks Integrate Peaks and Identify Impurities check_suitability->integrate_peaks calculate_content Calculate Impurity Content (%) integrate_peaks->calculate_content compare_limits Compare with Acceptance Criteria calculate_content->compare_limits report_results Report Results compare_limits->report_results

Figure 2: Workflow for the HPLC analysis of mianserin impurities.
Mianserin Signaling Pathways

This diagram provides a simplified overview of the primary signaling pathways affected by mianserin's antagonist and agonist activities.

G cluster_receptors Receptor Interactions cluster_effects Downstream Effects mianserin Mianserin alpha2 α2-Adrenergic Receptors (Presynaptic) mianserin->alpha2 Antagonist ht2a 5-HT2A Receptors mianserin->ht2a Antagonist ht2c 5-HT2C Receptors mianserin->ht2c Antagonist h1 Histamine H1 Receptors mianserin->h1 Antagonist kappa κ-Opioid Receptors mianserin->kappa Agonist ne_release ↑ Norepinephrine Release alpha2->ne_release ht_release ↑ Serotonin Release alpha2->ht_release antidepressant Antidepressant Effect ht2a->antidepressant anxiolytic Anxiolytic Effect ht2c->anxiolytic sedation Sedation h1->sedation ne_release->antidepressant ht_release->antidepressant

References

Methodological & Application

Application Note: Quantification of Mianserin Impurity-1 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mianserin (B1677119) Impurity-1 in pharmaceutical preparations. The protocol provides a comprehensive guide for the analysis, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to be robust and suitable for quality control and stability testing in a drug development setting.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] As with any active pharmaceutical ingredient (API), the presence of impurities must be monitored and controlled to ensure the safety and efficacy of the drug product. Mianserin Impurity-1 is a potential process-related impurity or degradation product. A reliable analytical method for its quantification is crucial for maintaining the quality of Mianserin formulations. This document provides a detailed LC-MS/MS protocol for the determination of this compound.

Experimental Protocol

Materials and Reagents
  • Mianserin Hydrochloride reference standard

  • This compound reference standard

  • Mianserin-d3 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Drug-free placebo formulation

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size).[2]

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare stock solutions of Mianserin, this compound, and Mianserin-d3 (Internal Standard, IS) at a concentration of 1 mg/mL in methanol.

2.3.2. Working Standard Solutions

Prepare serial dilutions of Mianserin and this compound in a 50:50 mixture of acetonitrile and water to create calibration standards. A typical concentration range would be 0.1 ng/mL to 100 ng/mL.

2.3.3. Internal Standard Working Solution

Prepare a working solution of Mianserin-d3 at a concentration of 10 ng/mL in 50:50 acetonitrile/water.

2.3.4. Sample Preparation

  • Accurately weigh a portion of the placebo or sample powder equivalent to a single dose of Mianserin.

  • Dissolve the powder in a suitable volume of 50:50 acetonitrile/water to achieve a theoretical Mianserin concentration of 10 µg/mL.

  • Vortex the sample for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes.[2]

  • Take a 100 µL aliquot of the supernatant and add 100 µL of the internal standard working solution.

  • Further dilute the sample with 800 µL of 50:50 acetonitrile/water to a final volume of 1 mL.

  • Vortex the final sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 2.7 µm[2]

  • Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate[2]

  • Mobile Phase B: 0.1% Formic acid in methanol[2]

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 40 °C[2]

  • Gradient Elution:

    Time (min) %B
    0.0 20
    1.0 95
    2.0 95
    2.1 20

    | 3.0 | 20 |

2.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 450 °C

  • Ion Spray Voltage: 2500 V

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Mianserin 265.2 208.1 25
    This compound* 280.2 223.1 28

    | Mianserin-d3 (IS) | 268.2 | 211.1 | 25 |

*Note: The MRM transition for this compound is hypothetical and should be optimized based on the actual structure of the impurity. The provided values are based on a potential N-oxide or related structure.

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics.

ParameterMianserinThis compound
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] Mianserin has been shown to be susceptible to degradation under various stress conditions.[4][5]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

Following exposure to these stress conditions, the samples should be prepared and analyzed using the developed LC-MS/MS method to assess for the formation of this compound and other degradation products. The method should be able to separate the impurity from the parent drug and any other degradants.

Visualizations

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions Working Working Standards Stock->Working Spike Spiking with IS Working->Spike IS Internal Standard IS->Spike Sample Sample Weighing & Dissolution Sample->Spike Dilute Final Dilution Spike->Dilute LC LC Separation Dilute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for this compound quantification.

LC-MS/MS System Logic

LC-MSMS_System_Logic cluster_LC Liquid Chromatography cluster_Interface Interface cluster_MS Tandem Mass Spectrometry Autosampler Autosampler Pump HPLC Pump Autosampler->Pump Column C18 Column Pump->Column ESI Electrospray Ionization Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical components of the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in pharmaceutical samples. The protocol is suitable for routine quality control analysis and stability studies, ensuring the quality and safety of Mianserin drug products. The provided forced degradation protocol will aid in establishing the stability-indicating properties of the method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the tetracyclic antidepressant mianserin (B1677119) and its related compounds using gas chromatography (GC). The methodologies outlined are suitable for quality control, stability testing, and research purposes.

Introduction to Gas Chromatography in Mianserin Analysis

Gas chromatography is a robust analytical technique for the separation and quantification of volatile and thermally stable compounds.[1] For a pharmaceutical compound like mianserin, GC offers high resolution and sensitivity, making it a valuable tool for assay determination and impurity profiling.[1][2][3] Various detection methods can be coupled with GC for mianserin analysis, including Flame Ionization Detection (FID), Mass Spectrometry (MS), and Nitrogen-Sensitive Detection (NSD), each offering distinct advantages in sensitivity and selectivity.

Application Note 1: Assay of Mianserin Hydrochloride in Tablets by GC-FID

This method is adapted from the British Pharmacopoeia and is suitable for the quantitative determination of mianserin hydrochloride in pharmaceutical tablets.

Principle: The assay involves the extraction of mianserin from a powdered tablet sample, followed by analysis using gas chromatography with a flame ionization detector (GC-FID). An internal standard is used for accurate quantification.

Experimental Protocol:

a) Chromatographic Conditions:

ParameterCondition
Column Fused silica, 30 m x 0.32 mm, bonded with a 0.25 µm film of phenyl(5)methyl(95)polysiloxane (e.g., HP-5 or equivalent)[4]
Carrier Gas Helium, at a flow rate of 1.0 mL/min[4]
Oven Temperature Isothermal at 255°C[4]
Inlet Temperature 280°C[4]
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C[4]
Injection Volume 1 µL[4]
Split Ratio 1:5[4]

b) Reagent and Sample Preparation:

  • Internal Standard Solution: Prepare a 0.2% w/v solution of triphenylamine (B166846) in toluene.

  • Test Solution (Solution 1):

    • Weigh and powder 20 tablets.

    • Take a quantity of the powdered tablets containing 60 mg of Mianserin Hydrochloride and shake with 30 mL of 0.2M hydrochloric acid for 1 hour.[4]

    • Filter the solution.[4]

    • To 10 mL of the filtrate, add 3 mL of 1M sodium hydroxide (B78521) and 10 mL of the internal standard solution.[4]

    • Mix for 5 minutes and centrifuge.[4]

    • Use the clear upper (toluene) layer for injection.[4]

  • Reference Solution (Solution 2):

    • Prepare a 0.2% w/v solution of Mianserin Hydrochloride BPCRS in 0.2M hydrochloric acid.

    • To 10 mL of this solution, add 3 mL of 1M sodium hydroxide and 10 mL of the internal standard solution.[4]

    • Mix for 5 minutes and centrifuge.[4]

    • Use the clear upper (toluene) layer for injection.[4]

c) System Suitability:

  • The retention time of mianserin is approximately 5 minutes. The relative retention time of triphenylamine to mianserin is about 0.7.[4]

  • The resolution between the peaks due to triphenylamine and mianserin in the chromatogram obtained with solution (2) must be at least 10.[4]

d) Calculation:

Calculate the content of C18H20N2,HCl in the tablets using the declared content of C18H20N2,HCl in mianserin hydrochloride BPCRS.

Logical Workflow for GC-FID Assay of Mianserin Tablets

cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis tablet Weigh and Powder Tablets dissolve_tablet Dissolve in 0.2M HCl tablet->dissolve_tablet filter Filter dissolve_tablet->filter extract_sample Add NaOH & Internal Standard, Mix, Centrifuge filter->extract_sample sample_solution Solution 1 (Test) extract_sample->sample_solution inject Inject 1 µL of Solution 1 & 2 sample_solution->inject standard Prepare Mianserin Std Solution in 0.2M HCl extract_std Add NaOH & Internal Standard, Mix, Centrifuge standard->extract_std std_solution Solution 2 (Reference) extract_std->std_solution std_solution->inject separate Chromatographic Separation (Isothermal at 255°C) inject->separate detect FID Detection separate->detect suitability System Suitability Check (Resolution > 10) detect->suitability calculate Calculate Mianserin Content suitability->calculate result Final Result calculate->result

Caption: Workflow for the GC-FID assay of mianserin in tablets.

Application Note 2: Determination of Mianserin in Biological Fluids by GC

For toxicological and pharmacokinetic studies, GC methods offer high sensitivity for the determination of mianserin in biological matrices like blood and urine.

Principle: Mianserin is extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extract is then concentrated and analyzed by GC with a sensitive detector such as a Surface Ionization Detector (SID) or a Nitrogen-Sensitive Detector (NSD).

a) Protocol for GC-SID Analysis in Blood or Urine:

i. Sample Preparation (Solid-Phase Extraction):

  • Use Bond Elut C18 cartridges for extraction from whole blood or urine samples.[5]

  • Follow the cartridge manufacturer's instructions for conditioning, loading, washing, and elution.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC analysis.

ii. Chromatographic Conditions:

ParameterCondition
Detector Surface Ionization Detector (SID)[5]
Internal Standard Setiptiline (B1200691) (for mianserin quantification)[5]

iii. Quantitative Data:

ParameterValueReference
Linear Range 1.25 - 50 ng/mL[5]
Detection Limit ~1 ng/mL[5]
Recovery > 85%[5]

b) Protocol for GC with Nitrogen-Sensitive Detector (NSD) in Plasma:

i. Sample Preparation (Liquid-Liquid Extraction):

  • To 2 mL of plasma, add an internal standard (e.g., cyproheptadine).

  • Extract with a mixture of hexane:isoamyl alcohol (99:1, v/v).

  • Purify the extract by re-extraction.

  • Evaporate the final organic layer and reconstitute for GC injection.

ii. Chromatographic Conditions:

ParameterCondition
Column Glass column packed with 3% OV1 on Gas-Chrom Q
Detector Nitrogen-Sensitive Detector (NSD)

iii. Quantitative Data:

ParameterValue
Detection Limit 2.5 µg/L
Between-day CV < 8% (n=15)

Application Note 3: Analysis of Mianserin Related Compounds

The analysis of related substances is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs) and finished drug products. While pharmacopoeial methods for mianserin often rely on Thin-Layer Chromatography (TLC) for related substances, GC-MS can be a powerful tool for the identification and quantification of volatile and semi-volatile impurities.

Principle: A stability-indicating GC method should be developed and validated to separate the active ingredient from any potential degradation products or process-related impurities. Forced degradation studies are performed to generate these related compounds.

a) Forced Degradation Study:

Forced degradation studies should be conducted on mianserin to produce potential degradation products.[6][7] Stress conditions to be applied include:

  • Acidic and Basic Hydrolysis: e.g., using HCl and NaOH.

  • Oxidation: e.g., using hydrogen peroxide.

  • Thermal Stress: Heating the solid drug substance.

  • Photolytic Stress: Exposing the drug substance to UV and visible light.

b) Proposed GC-MS Method for Impurity Profiling:

i. Chromatographic Conditions (Starting Point):

ParameterCondition
Column 30 m x 0.25 mm I.D. x 0.25 µm film capillary column (e.g., TraceGOLD TG-5MS or equivalent)
Carrier Gas Helium, constant flow of 1.0 - 1.2 mL/min
Oven Program Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for several minutes.
Inlet Temperature 280°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 450

ii. Sample Preparation:

  • Prepare solutions of the stressed samples in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Analyze the samples by GC-MS to identify the retention times and mass spectra of the degradation products.

iii. Data Analysis and Structure Elucidation:

The mass spectra of the separated impurities can be compared with spectral libraries (e.g., NIST) for tentative identification. Further structural elucidation may require more advanced techniques.

General Workflow for Impurity Profiling by GC-MS

cluster_stress Forced Degradation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Identification api Mianserin API stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) api->stress degraded_sample Degraded Sample stress->degraded_sample prepare Prepare Sample Solution degraded_sample->prepare inject_ms Inject into GC-MS prepare->inject_ms separate_ms Chromatographic Separation (Temperature Gradient) inject_ms->separate_ms detect_ms Mass Spectrometric Detection separate_ms->detect_ms chromatogram Analyze Chromatogram detect_ms->chromatogram mass_spectra Extract Mass Spectra of Impurities chromatogram->mass_spectra library_search Library Search (e.g., NIST) mass_spectra->library_search identification Tentative Identification of Impurities library_search->identification

Caption: Workflow for impurity profiling of mianserin using GC-MS.

Summary of Quantitative Data

The following table summarizes the quantitative data from the described GC methods for mianserin.

MethodMatrixDetectorInternal StandardLinear RangeDetection LimitReference
GC-SIDWhole Blood / UrineSIDSetiptiline1.25 - 50 ng/mL~1 ng/mL[5]
GC-NSDPlasmaNSDCyproheptadineNot specified2.5 µg/L

Note on Method Validation: Any new or modified GC method for the analysis of mianserin and its related compounds must be fully validated according to ICH guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

References

Development of a validated analytical method for Mianserin impurity-1.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a validated analytical method for the identification and quantification of Mianserin Impurity-1, a potential related substance in Mianserin active pharmaceutical ingredient (API) and formulated drug products. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring specificity, linearity, accuracy, and precision. This application note provides a comprehensive protocol for method implementation in a quality control or research environment.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] The quality and safety of pharmaceutical products are ensured by controlling the levels of impurities. Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the efficacy and safety of the final product.[2][3] This document addresses the need for a validated analytical method for a specific potential impurity, this compound. Based on available data, this compound has a molecular formula of C₁₅H₁₂ClN.[4] The development of a robust analytical method is crucial for its detection and control.[5]

Experimental Protocols

Materials and Reagents
  • Mianserin Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is employed.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 3.4 with Formic Acid)
B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 214 nm
Injection Volume 20 µL
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (Mianserin): Accurately weigh and dissolve Mianserin Hydrochloride reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 10 µg/mL for Mianserin and 1 µg/mL for this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample (API or powdered tablets) in methanol to achieve a nominal Mianserin concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.45 µm nylon filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Specificity

The specificity of the method was evaluated by injecting the blank (mobile phase), Mianserin standard solution, this compound standard solution, and the sample solution. The chromatograms were assessed to ensure no interference from the blank or Mianserin at the retention time of this compound.

Linearity

Linearity was established by preparing a series of solutions of this compound at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the working concentration (0.1 µg/mL).

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.05 (LOQ)5,230
0.110,150
0.550,800
1.0101,200
1.5152,100
Accuracy

The accuracy of the method was determined by spiking a known amount of this compound into the sample solution at three different concentration levels (80%, 100%, and 120% of the working concentration).

Table 3: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%0.80.7998.8
100%1.01.01101.0
120%1.21.1898.3
Precision

The precision of the method was evaluated by performing six replicate injections of the working standard solution.

Table 4: Precision Data for this compound

ReplicatePeak Area (arbitrary units)
110,145
210,160
310,155
410,130
510,170
610,140
Mean 10,150
%RSD 0.14%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.

Table 5: LOD and LOQ for this compound

ParameterConcentration (µg/mL)
LOD0.015
LOQ0.05

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep_standards Prepare Standard Stock Solutions (Mianserin & Impurity-1) prep_working Prepare Working Standard Solution prep_standards->prep_working injection Inject Solutions prep_working->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration specificity Specificity integration->specificity linearity Linearity integration->linearity accuracy Accuracy integration->accuracy precision Precision integration->precision lod_loq LOD & LOQ integration->lod_loq

Caption: Experimental workflow for the validated analytical method.

Conclusion

The developed HPLC method is demonstrated to be simple, specific, linear, accurate, and precise for the determination of this compound in the presence of Mianserin. The method is suitable for routine quality control analysis and for the assessment of drug stability. The validation parameters were found to be within the acceptable limits as per ICH guidelines.

References

Application Notes and Protocols for Mianserin Impurity-1 (Mianserin EP Impurity A) Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed information and protocols regarding the reference standard for Mianserin (B1677119) Impurity-1, which is officially designated as Mianserin EP Impurity A in the European Pharmacopoeia. Mianserin is a tetracyclic antidepressant, and the control of its impurities is crucial for ensuring the safety and efficacy of the final drug product. This document outlines the availability of the reference standard, its chemical identity, and a detailed analytical protocol for its quantification.

Reference Standard Availability and Identification

The reference standard for Mianserin Impurity-1 is available from several commercial suppliers and is identified as Mianserin EP Impurity A . It is essential to use a well-characterized reference standard for accurate and reproducible analytical results.

Table 1: Chemical and Physical Data for Mianserin EP Impurity A

ParameterValue
Chemical Name 2-[(2RS)-4-Methyl-2-phenylpiperazin-1-yl]phenyl]methanol[1]
Synonyms [2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol; Benzenemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl)[1]
CAS Number 57321-32-1[1]
Molecular Formula C₁₈H₂₂N₂O[1]
Molecular Weight 282.38 g/mol [1]

Experimental Protocol: Quantification of Mianserin EP Impurity A by HPLC-ESI/MS

This protocol is adapted from established methods for the analysis of mianserin and is suitable for the quantification of Mianserin EP Impurity A in drug substances or formulations.[2]

Materials and Reagents
  • Mianserin EP Impurity A Reference Standard

  • Mianserin Reference Standard

  • Cinnarizine (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Water (HPLC grade)

  • N-hexane

  • Dimethylcarbinol

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization Mass Spectrometry (ESI/MS) detector

  • Analytical column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm) or equivalent[2]

Chromatographic Conditions

Table 2: HPLC-MS/MS Method Parameters

ParameterCondition
Mobile Phase 10 mM Ammonium acetate (pH 3.4 adjusted with formic acid) : Methanol : Acetonitrile (35:50:15, v/v/v)[2]
Flow Rate 0.22 mL/min[2]
Column Temperature 25 °C
Injection Volume 10 µL
MS Detection Positive Ion Mode
Monitored Ions (m/z) Mianserin EP Impurity A: 283 [M+H]⁺, Mianserin: 265 [M+H]⁺, Cinnarizine (IS): 369 [M+H]⁺[2]
Standard and Sample Preparation

3.4.1. Standard Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve approximately 10 mg of Mianserin EP Impurity A reference standard, Mianserin reference standard, and Cinnarizine (IS) in 10 mL of methanol individually.

3.4.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.

3.4.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample solution, add a known concentration of the internal standard (Cinnarizine).

  • Alkalinize the sample with sodium hydroxide (B78521) solution.

  • Add 5 mL of N-hexane:dimethylcarbinol (98:2, v/v) and vortex for 5 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Data Analysis

The concentration of Mianserin EP Impurity A in the sample is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the working standard solutions.

Mianserin Signaling Pathway

Mianserin's antidepressant effect is attributed to its complex interaction with various neurotransmitter systems. It acts as an antagonist at several serotonin (B10506) (5-HT), histamine (B1213489) (H1), and adrenergic (α2) receptors. Its blockade of presynaptic α2-adrenergic autoreceptors leads to an increased release of norepinephrine.

Mianserin_Signaling_Pathway Mianserin Mianserin Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Mianserin->Alpha2_Receptor Antagonism Serotonin_Receptors 5-HT2A, 5-HT2C, etc. Receptors (Postsynaptic) Mianserin->Serotonin_Receptors Antagonism Histamine_Receptor H1 Receptor Mianserin->Histamine_Receptor Antagonism NE_Release Increased Norepinephrine Release Alpha2_Receptor->NE_Release Antidepressant_Effect Antidepressant Effect NE_Release->Antidepressant_Effect Serotonin_Signaling Modulation of Serotonergic Signaling Serotonin_Receptors->Serotonin_Signaling Sedation Sedative Effects Histamine_Receptor->Sedation Serotonin_Signaling->Antidepressant_Effect

Caption: Mianserin's mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Mianserin EP Impurity A.

Experimental_Workflow start Start ref_std Obtain Mianserin EP Impurity A Reference Standard start->ref_std sample_prep Prepare Standard and Sample Solutions ref_std->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms data_analysis Data Acquisition and Quantification hplc_ms->data_analysis end End data_analysis->end

Caption: Workflow for impurity analysis.

References

Application Notes and Protocols for Mianserin Impurity Analysis in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression. As with any pharmaceutical product, ensuring the purity and safety of Mianserin tablets is paramount. Impurity profiling is a critical aspect of drug development and quality control, as impurities can affect the efficacy and safety of the final product. These application notes provide detailed protocols for sample preparation and analysis of Mianserin impurities in tablet formulations, drawing from pharmacopoeial methods and established analytical practices.

The accurate determination of impurities in Mianserin tablets relies on robust sample preparation techniques to effectively extract the active pharmaceutical ingredient (API) and its related substances from the tablet matrix. This document outlines both traditional and modern approaches to sample preparation, followed by analytical methodologies for the separation and quantification of impurities.

Experimental Protocols

Protocol 1: Sample Preparation for Thin-Layer Chromatography (TLC) Analysis of Related Substances (Based on British Pharmacopoeia)

This protocol is adapted from the British Pharmacopoeia (BP) for the semi-quantitative analysis of related substances in Mianserin tablets.

Objective: To extract Mianserin and its impurities from the tablet matrix for analysis by TLC.

Materials:

  • Mianserin tablets

  • Methanol (B129727)

  • 13.5 M Ammonia solution

  • Mortar and pestle or tablet crusher

  • Centrifuge tubes

  • Centrifuge

  • Pipettes

Procedure:

  • Weigh and finely powder a sufficient number of Mianserin tablets to obtain a quantity of powdered tablets containing 40 mg of Mianserin Hydrochloride.

  • Transfer the powdered tablets to a suitable container.

  • Add 2 mL of a freshly prepared mixture of 4 volumes of methanol and 1 volume of 13.5 M ammonia.

  • Triturate the powdered tablets thoroughly with the solvent mixture to ensure complete extraction of the drug and its impurities.

  • Transfer the resulting suspension to a centrifuge tube.

  • Centrifuge the suspension until a clear supernatant is obtained.

  • Carefully collect the supernatant for application to the TLC plate.[1]

Protocol 2: Proposed Sample Preparation for High-Performance Liquid Chromatography (HPLC) Analysis of Impurities

This protocol outlines a comprehensive procedure for the extraction of Mianserin and its related substances from tablets for quantitative analysis by HPLC.

Objective: To achieve complete and reproducible extraction of Mianserin and its impurities from the tablet matrix, free from interfering excipients, for HPLC analysis.

Materials:

  • Mianserin tablets

  • HPLC grade methanol

  • HPLC grade water

  • Diluent: Methanol/Water (50:50, v/v) or other suitable solvent mixture

  • Volumetric flasks

  • Pipettes

  • Ultrasonic bath

  • Centrifuge tubes and centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of Mianserin Hydrochloride reference standard and transfer to a volumetric flask.

    • Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

    • Prepare solutions of known impurities if available.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 Mianserin tablets.

    • Accurately weigh a portion of the powdered tablets equivalent to a single dose of Mianserin into a volumetric flask.

    • Add a portion of the diluent (approximately 70% of the flask volume).

    • Sonicate for 15-20 minutes to facilitate the dissolution of Mianserin and the extraction of impurities.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent and mix well.

    • Transfer a portion of the solution to a centrifuge tube and centrifuge to separate insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution is now ready for injection.

Data Presentation

Table 1: Summary of Pharmacopoeial Method for Related Substances in Mianserin Tablets

ParameterBritish Pharmacopoeia (BP) Method
Technique Thin-Layer Chromatography (TLC)
Sample Preparation Trituration of powdered tablets with Methanol/Ammonia mixture, followed by centrifugation.[1]
Stationary Phase TLC plate
Mobile Phase Not explicitly detailed in the provided search results.
Detection Not explicitly detailed in the provided search results.
Analysis Type Semi-quantitative

Table 2: Proposed HPLC Method Parameters for Mianserin Impurity Analysis

ParameterProposed HPLC Method
Technique High-Performance Liquid Chromatography (HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A previously reported mobile phase for Mianserin hydrochloride in coated tablets consisted of methanol, 50 mM monobasic potassium phosphate buffer, and 0.3% triethylamine (B128534) solution adjusted to pH 7.0 with phosphoric acid 10% (85:15, v/v) in isocratic mode.[2]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 214 nm or 254 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 10-20 µL
Analysis Type Quantitative

Visualizations

G Experimental Workflow for Mianserin Tablet Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage node_powder Powder Mianserin Tablets node_weigh Weigh Powdered Tablets node_powder->node_weigh node_extract Extract with Solvent (e.g., Methanol/Water) node_weigh->node_extract node_sonicate Sonicate to Dissolve node_extract->node_sonicate node_centrifuge Centrifuge to Remove Excipients node_sonicate->node_centrifuge node_filter Filter Supernatant node_centrifuge->node_filter node_hplc HPLC System node_filter->node_hplc Inject Sample node_separation Chromatographic Separation (C18 Column) node_hplc->node_separation node_detection UV Detection node_separation->node_detection node_data Data Acquisition and Processing node_detection->node_data G Logical Relationship in Impurity Profiling node_api Mianserin API node_formulation Mianserin Tablet Formulation node_api->node_formulation node_excipients Tablet Excipients node_excipients->node_formulation node_extraction Sample Preparation (Extraction & Cleanup) node_formulation->node_extraction node_impurities Potential Impurities (Synthesis-related, Degradants) node_impurities->node_formulation node_analysis Analytical Method (HPLC/TLC) node_extraction->node_analysis node_results Impurity Profile node_analysis->node_results

References

Application Note and Protocol: Forced Degradation Studies of Mianserin for the Generation of Impurity-1 (N-Nitroso Mianserin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting forced degradation studies on the tetracyclic antidepressant, Mianserin. The primary objectives of these studies are to evaluate the intrinsic stability of the drug substance and to specifically generate and quantify a critical impurity, N-Nitroso Mianserin (Impurity-1), a potential genotoxic impurity that can arise from the presence of the secondary amine in the Mianserin structure.

Introduction

Mianserin is a well-established tetracyclic antidepressant.[1] As with all pharmaceutical compounds, a thorough understanding of its degradation pathways is essential for ensuring product quality, safety, and stability. Forced degradation studies, or stress testing, are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] These studies expose the drug substance to a variety of stress conditions, including acid, base, oxidation, heat, and light, to accelerate degradation and identify potential degradation products.[2][3][4]

A key degradation product of concern for molecules containing a secondary amine moiety, such as Mianserin's metabolite N-desmethylmianserin, is the formation of N-nitroso impurities.[5] These impurities are often potent carcinogens and their presence in pharmaceutical products is strictly regulated. "Impurity-1" in the context of Mianserin degradation has been identified as N-Nitroso Mianserin, specifically N-Nitroso N-Desmethyl Mianserin.[5] This application note provides a comprehensive protocol for subjecting Mianserin to various stress conditions and a specific protocol for the targeted generation of N-Nitroso Mianserin.

Experimental Protocols

Materials and Reagents
  • Mianserin Hydrochloride Reference Standard

  • N-Nitroso Mianserin Impurity-1 Reference Standard

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Formic Acid

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate (B84403) Buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical Balance

  • pH Meter

  • Water Bath or Oven

  • Photostability Chamber

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mianserin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mianserin Hydrochloride Reference Standard and dissolve in 10 mL of methanol.

  • N-Nitroso Mianserin Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of N-Nitroso this compound Reference Standard and dissolve in 10 mL of methanol.

Forced Degradation Procedures

For each condition, a sample of the Mianserin stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the target concentration.

  • Acid Hydrolysis: To 1 mL of Mianserin stock solution, add 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1.0 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of Mianserin stock solution, add 1 mL of 1.0 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1.0 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of Mianserin stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Transfer a small amount of solid Mianserin Hydrochloride powder into a clean, dry vial and place it in an oven at 105°C for 72 hours. After cooling, weigh an appropriate amount of the stressed powder and dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of Mianserin (100 µg/mL in mobile phase) to UV-C light (254 nm) for 48 hours in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Protocol for Generation of Impurity-1 (N-Nitroso Mianserin)

This protocol is designed for the specific generation of N-Nitroso Mianserin.

  • Reaction Setup: To 1 mL of Mianserin stock solution (1 mg/mL) in a suitable flask, add 1 mL of 0.1 M HCl to create an acidic environment.

  • Addition of Nitrosating Agent: Add a molar excess of sodium nitrite (e.g., 10 mg) to the acidic Mianserin solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Quenching and Sample Preparation: After 4 hours, quench the reaction by adding a suitable quenching agent like sulfamic acid, if necessary. Dilute the reaction mixture with the mobile phase to a final Mianserin concentration of approximately 100 µg/mL for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

The following HPLC method is adapted from a validated stability-indicating method for Mianserin hydrochloride.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH adjusted to 7.0 with phosphoric acid) in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. The following table provides an illustrative summary of the expected quantitative data. The percentage of degradation and the formation of Impurity-1 should be calculated based on the peak areas from the HPLC analysis relative to the unstressed control sample.

Note: The following data is illustrative and serves as an example of how to present the results. Actual results may vary based on experimental conditions.

Stress ConditionMianserin Remaining (%)% DegradationImpurity-1 Formed (%)
Control (Unstressed) 100.00.0Not Detected
Acid Hydrolysis (1.0 M HCl, 80°C, 24h) 85.214.8Not Detected
Base Hydrolysis (1.0 M NaOH, 80°C, 24h) 90.59.5Not Detected
Oxidative (3% H₂O₂, RT, 48h) 82.117.9Not Detected
Thermal (105°C, 72h) 95.84.2Not Detected
Photolytic (UV-C, 48h) 88.311.7Not Detected
Nitrosative Stress (NaNO₂/HCl, RT, 4h) 75.624.415.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study of Mianserin.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Mianserin Stock Solution (1 mg/mL) B Acid Hydrolysis (1.0 M HCl, 80°C) A->B Expose to stress C Base Hydrolysis (1.0 M NaOH, 80°C) A->C Expose to stress D Oxidative Degradation (3% H₂O₂, RT) A->D Expose to stress E Thermal Degradation (105°C, Solid State) A->E Expose to stress F Photolytic Degradation (UV-C Light) A->F Expose to stress G Nitrosative Stress (NaNO₂/HCl, RT) A->G Expose to stress H Sample Preparation (Neutralization/Dilution) B->H C->H D->H E->H F->H G->H I HPLC-UV Analysis (Stability-Indicating Method) H->I J Data Analysis (% Degradation, % Impurity-1) I->J

Forced degradation experimental workflow.
Proposed Degradation Pathway for Impurity-1 Formation

The diagram below outlines the proposed chemical pathway for the formation of N-Nitroso Mianserin (Impurity-1) from Mianserin under nitrosative stress conditions.

G Mianserin Mianserin (Tertiary Amine) Desmethyl N-Desmethylmianserin (Secondary Amine) Mianserin->Desmethyl Demethylation (Metabolic or Degradation) Impurity1 Impurity-1 (N-Nitroso Mianserin) Desmethyl->Impurity1 N-Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HNO₂ from NaNO₂/H⁺) NitrosatingAgent->Impurity1 N-Nitrosation

Proposed pathway for Impurity-1 formation.

Discussion

The forced degradation studies outlined in this protocol provide a comprehensive framework for assessing the stability of Mianserin. The results will help in identifying the degradation products that are likely to be formed under various storage and handling conditions. The specific protocol for generating N-Nitroso Mianserin is crucial for several reasons:

  • Method Validation: The generated impurity can be used to validate the specificity and stability-indicating nature of the analytical method.

  • Reference Standard: A well-characterized sample of the impurity can serve as a reference standard for routine quality control testing.

  • Toxicological Assessment: Sufficient quantities of the impurity can be isolated for toxicological studies to assess its potential risk to patients.

It is important to note that the conditions used in forced degradation studies are often more aggressive than those encountered in real-world storage. Therefore, the presence of a degradation product in a stress study does not necessarily mean it will be present in the final drug product at significant levels. However, these studies are invaluable for understanding the potential degradation pathways and for developing robust control strategies.

Conclusion

This application note provides detailed protocols for conducting forced degradation studies on Mianserin, with a specific focus on the generation of N-Nitroso Mianserin (Impurity-1). By following these protocols, researchers and drug development professionals can gain valuable insights into the stability of Mianserin, develop and validate stability-indicating analytical methods, and ensure the quality and safety of the final drug product.

References

Application Note: Isolation, Purification, and Characterization of a Mianserin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin (B1677119) is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the isolation, purification, and characterization of a potential Mianserin impurity, designated here as Mianserin Impurity-1.

For the purpose of this document, we will consider a hypothetical Mianserin degradation product with the molecular formula C₁₅H₁₂ClN . A plausible structure for this impurity, potentially formed through oxidative degradation and subsequent rearrangement of the Mianserin core structure, is proposed as 2-chloro-10-methyl-10,14b-dihydrodibenzo[c,f]pyrazino[1,2-a]azepine . This document outlines the generation of this impurity through forced degradation, its isolation using preparative High-Performance Liquid Chromatography (HPLC), and its structural elucidation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Forced Degradation of Mianserin Hydrochloride

To generate a sample enriched with Impurity-1, a forced degradation study is performed under oxidative conditions.

Protocol:

  • Sample Preparation: Dissolve 100 mg of Mianserin HCl in 100 mL of a 1:1 solution of acetonitrile (B52724) and water.

  • Stress Condition: Add 10 mL of 3% hydrogen peroxide (H₂O₂) to the Mianserin solution.

  • Incubation: Stir the mixture at 60°C for 24 hours, protected from light.

  • Quenching: After 24 hours, cool the solution to room temperature and add 1 mL of 10% sodium bisulfite solution to quench any remaining H₂O₂.

  • Analysis: Analyze the stressed sample using analytical HPLC to confirm the formation of degradation products, including the peak corresponding to Impurity-1.

Isolation and Purification by Preparative HPLC

The enriched sample from the forced degradation study is subjected to preparative HPLC to isolate Impurity-1.

Protocol:

  • Sample Loading: Concentrate the quenched degradation mixture under reduced pressure to a volume of approximately 10 mL. Filter the concentrate through a 0.45 µm syringe filter.

  • Chromatographic System: Utilize a preparative HPLC system with a suitable C18 column.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 21.2 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: See Table 1.

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 1 mL

  • Fraction Collection: Collect the fractions corresponding to the elution of Impurity-1 based on the analytical HPLC retention time.

  • Post-Purification: Pool the collected fractions containing the pure impurity. Evaporate the solvent under reduced pressure and lyophilize to obtain the purified Impurity-1 as a solid.

Characterization of this compound

The purified impurity is characterized using HPLC, HRMS, and NMR spectroscopy.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the isolated Impurity-1 in a 1:1 acetonitrile/water mixture.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: See Table 2.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Determine the purity of the isolated impurity by calculating the peak area percentage.

Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of the isolated Impurity-1 in a 1:1 acetonitrile/water mixture with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 50-500 m/z

    • Resolution: > 60,000

    • Collision Energy (for MS/MS): Varies (e.g., 20-40 eV)

  • Data Analysis: Determine the accurate mass of the parent ion to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Protocol:

  • Sample Preparation: Dissolve approximately 5 mg of the isolated Impurity-1 in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, HMBC

  • Data Analysis: Assign the proton and carbon signals and use the 2D NMR data to confirm the connectivity and finalize the structure of the impurity.

Data Presentation

Table 1: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
5.07030
25.03070
30.03070
31.07030
35.07030

Table 2: Analytical HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
15.02080
20.02080
21.08020
25.08020

Table 3: Summary of Characterization Data for this compound

Analytical TechniqueParameterResult
Analytical HPLC Purity> 98%
HRMS (ESI+) [M+H]⁺ Calculated242.0731 (for C₁₅H₁₃ClN⁺)
[M+H]⁺ Measured242.0729
¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ)Specific aromatic and aliphatic proton signals consistent with the proposed structure.
¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ)Specific aromatic and aliphatic carbon signals consistent with the proposed structure.

Visualizations

experimental_workflow cluster_generation Impurity Generation cluster_isolation Isolation & Purification cluster_characterization Characterization start Mianserin HCl Solution stress Forced Degradation (H₂O₂, 60°C, 24h) start->stress quench Quenching (Sodium Bisulfite) stress->quench prep_hplc Preparative HPLC quench->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization hplc_purity Analytical HPLC (Purity Assessment) lyophilization->hplc_purity hrms HRMS (Structural Elucidation) lyophilization->hrms nmr NMR Spectroscopy (Structural Confirmation) lyophilization->nmr end Characterized This compound hplc_purity->end hrms->end nmr->end

Caption: Experimental workflow for the isolation and characterization of this compound.

Mianserin exerts its antidepressant effects through a complex interaction with multiple neurotransmitter systems.[1] It is an antagonist at several serotonin (B10506) (5-HT) and adrenergic receptors.[1][2][3][4]

mianserin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mianserin Mianserin alpha2_autoreceptor α₂-Autoreceptor mianserin->alpha2_autoreceptor Antagonist ne_release Norepinephrine (NE) Release alpha2_autoreceptor->ne_release Inhibits alpha1_receptor α₁-Adrenergic Receptor ne_release->alpha1_receptor Activates antidepressant_effect Antidepressant Effect ne_release->antidepressant_effect downstream_signaling Downstream Signaling (e.g., IP₃/DAG pathway) alpha1_receptor->downstream_signaling ht2a_receptor 5-HT₂ₐ Receptor ht2a_receptor->downstream_signaling ht2c_receptor 5-HT₂c Receptor ht2c_receptor->downstream_signaling h1_receptor H₁ Receptor h1_receptor->downstream_signaling downstream_signaling->antidepressant_effect mianserin_post Mianserin mianserin_post->alpha1_receptor Antagonist mianserin_post->ht2a_receptor Antagonist mianserin_post->ht2c_receptor Antagonist mianserin_post->h1_receptor Antagonist

Caption: Simplified signaling pathway of Mianserin.

Conclusion

This application note provides a comprehensive and detailed methodology for the generation, isolation, purification, and characterization of a hypothetical Mianserin impurity, designated as this compound. The protocols outlined herein can be adapted for the study of other potential impurities of Mianserin and related tetracyclic antidepressants. The successful isolation and structural elucidation of impurities are paramount for ensuring the quality, safety, and regulatory compliance of pharmaceutical products.

References

Application Notes and Protocols for Quality Control Using Mianserin Impurity-1 as a Reference Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Mianserin (B1677119) Impurity-1 as a reference marker in the quality control of Mianserin active pharmaceutical ingredients (API) and finished drug products. The protocols outlined below are intended to ensure the identity, purity, and quality of Mianserin, aligning with stringent regulatory requirements.

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depressive disorders.[1] As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. "Mianserin Impurity-1" is a designated process-related impurity or degradation product that must be monitored and controlled within specified limits. This document details the analytical procedures for using a certified this compound reference standard for this purpose. In manufacturing, individual related impurities are typically controlled to levels below 0.2% w/w, with total impurities not exceeding 1.0% w/w.[1]

This compound Profile

For the purpose of these application notes, "this compound" will refer to N-Nitroso Mianserin , a potential process-related impurity. It is crucial to use a well-characterized, certified reference standard for accurate identification and quantification.

Table 1: Mianserin and this compound Profile

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Mianserin(±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC₁₈H₂₀N₂264.37
This compound (N-Nitroso Mianserin)2-nitroso-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC₁₇H₁₇N₃O279.34

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a reversed-phase HPLC method for the separation and quantification of Mianserin and this compound.

3.1.1. Materials and Reagents

  • Mianserin Hydrochloride Reference Standard

  • This compound (N-Nitroso Mianserin) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

3.1.2. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm)[2]
Mobile Phase 10mM Ammonium Acetate (pH 3.4) : Methanol : Acetonitrile (35:50:15, v/v/v)[2]
Flow Rate 0.22 mL/min[2]
Column Temperature 25 °C[3][4]
Detection Wavelength 214 nm[3][4][5]
Injection Volume 20 µL[3][4]

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (Mianserin): Accurately weigh and dissolve Mianserin Hydrochloride Reference Standard in methanol to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve this compound Reference Standard in methanol to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Mianserin and 1 µg/mL of this compound in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Mianserin API or powdered tablets in the mobile phase to obtain a final concentration of approximately 100 µg/mL of Mianserin.

3.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution between Mianserin and this compound, tailing factor, and theoretical plates) are within the acceptable limits.

  • Inject the standard solutions of Mianserin and this compound to determine their retention times and response factors.

  • Inject the sample solution.

  • Identify the peaks of Mianserin and this compound in the sample chromatogram based on their retention times.

  • Calculate the concentration of this compound in the sample using the external standard method.

3.1.5. Data Interpretation and Acceptance Criteria

Table 3: Typical Method Performance and Acceptance Criteria

ParameterTypical Value/RangeAcceptance Criteria
Retention Time (Mianserin) ~3.4 min[2]Consistent with reference standard
Retention Time (this compound) To be determinedConsistent with reference standard
Linearity (Mianserin) 1.0 - 200.0 ng/mL[2]r² ≥ 0.99
Limit of Quantification (LOQ) 1.0 ng/mL[2]Sufficiently low to quantify impurities at the specification limit
Accuracy (% Recovery) 97.5 - 101.2%[2]80 - 120%
Precision (%RSD) < 15%≤ 15%
This compound Limit -Not more than 0.2% w/w[1]
Total Impurities -Not more than 1.0% w/w[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_qc Quality Control prep_standards Prepare Reference Standards system_suitability System Suitability Test prep_standards->system_suitability prep_sample Prepare Mianserin Sample sample_injection Inject Standards & Sample prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->system_suitability system_suitability->sample_injection peak_identification Peak Identification (Retention Time) sample_injection->peak_identification quantification Quantification (Peak Area) peak_identification->quantification report Generate Report quantification->report compare_specs Compare with Specifications report->compare_specs pass_fail Pass / Fail Decision compare_specs->pass_fail mianserin_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron mianserin Mianserin alpha2 α2-Adrenergic Receptor mianserin->alpha2 Antagonist h1 H1 Receptor mianserin->h1 Antagonist ht2a 5-HT2A Receptor mianserin->ht2a Antagonist ht2c 5-HT2C Receptor mianserin->ht2c Antagonist ne_release Norepinephrine Release alpha2->ne_release Inhibits ser_release Serotonin Release alpha2->ser_release Inhibits downstream Downstream Signaling ne_release->downstream Activates ser_release->downstream Activates h1->downstream ht2a->downstream ht2c->downstream mianserin_metabolism cluster_cyp CYP450 Enzymes cluster_metabolites Metabolites mianserin Mianserin cyp2d6 CYP2D6 mianserin->cyp2d6 cyp3a4 CYP3A4 mianserin->cyp3a4 hydroxymianserin 8-Hydroxymianserin cyp2d6->hydroxymianserin desmethylmianserin N-Desmethylmianserin cyp2d6->desmethylmianserin n_oxide Mianserin N-Oxide cyp3a4->n_oxide hydroxy_desmethyl 8-Hydroxy- N-desmethylmianserin hydroxymianserin->hydroxy_desmethyl desmethylmianserin->hydroxy_desmethyl

References

Application of capillary electrophoresis for Mianserin impurity profiling.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1] As with any pharmaceutical compound, ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product is critical for safety and efficacy. Impurity profiling is the identification and quantification of all potential impurities, including process-related impurities, degradation products, and metabolites. Capillary electrophoresis (CE) offers a high-efficiency, low-cost, and orthogonal analytical approach to traditional high-performance liquid chromatography (HPLC) methods for impurity profiling.[2][3] Its different separation mechanism makes it a powerful tool for detecting impurities that may co-elute with the main peak in HPLC.[4]

This application note details a capillary zone electrophoresis (CZE) method for the impurity profiling of Mianserin, including the separation of its main metabolites, desmethylmianserin (B137421) (DMIA) and 8-hydroxymianserin (B23177) (OHMIA), which are often considered in impurity analysis.[1]

Principle of Separation

Capillary Zone Electrophoresis (CZE) separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio. In this application, a chiral selector, hydroxypropyl-β-cyclodextrin, is incorporated into the background electrolyte to enable the separation of Mianserin's enantiomers and its chiral metabolites.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrument: Capillary Electrophoresis System with a UV detector.

  • Capillary: Fused-silica capillary, 48.5 cm total length (40.0 cm effective length), 50 µm internal diameter.[5][6]

  • Reagents:

    • Mianserin hydrochloride (Reference Standard)

    • Desmethylmianserin hydrochloride (Reference Standard)[1]

    • 8-hydroxymianserin maleate (B1232345) (Reference Standard)[1]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][7]

    • Phosphoric acid (H₃PO₄)

    • Triethylamine (TEA)

    • Sodium hydroxide (B78521) (for pH adjustment)

    • Milli-Q water or equivalent

    • Tetracycline (Internal Standard, where applicable)[6]

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a solution of 2 mM hydroxypropyl-β-cyclodextrin in a phosphoric acid/triethylamine buffer adjusted to pH 3.0.[1]

  • Sample Diluent: Milli-Q water.[1]

  • Standard Stock Solutions: Prepare individual stock solutions of Mianserin HCl, Desmethylmianserin HCl, and 8-hydroxymianserin maleate in the sample diluent at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Mianserin and its impurities at appropriate concentrations (e.g., Mianserin at 100 µg/mL and impurities at 1 µg/mL) by diluting the stock solutions with the sample diluent.

  • Sample Preparation: Dissolve the Mianserin drug substance or a powdered tablet formulation in the sample diluent to achieve a target concentration of Mianserin (e.g., 1 mg/mL). Sonicate and filter through a 0.45 µm syringe filter before analysis.

Capillary Electrophoresis Method
  • Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by Milli-Q water for 20 minutes, and finally with the background electrolyte for 30 minutes.

  • Pre-run Conditioning: Before each injection, rinse the capillary with the background electrolyte for 2 minutes.

  • Injection:

    • Inject a small plug of Milli-Q water (pressure injection at 50 mbar for 3.7 s).[1]

    • Inject the sample using a voltage injection of 5 kV for 10 s.[1] This field-amplified sample injection technique enhances sensitivity.[1]

    • Inject a small plug of the background electrolyte (pressure injection at 50 mbar for 3.7 s).[1]

  • Separation Conditions:

    • Voltage: 25 kV[6]

    • Temperature: 20°C[1]

    • Detection: UV at 211 nm[1]

  • Post-run: After each run, rinse the capillary with the background electrolyte.

Data Presentation

The following tables summarize the quantitative data for the analysis of Mianserin and its related substances by capillary electrophoresis.

Table 1: Method Validation Parameters for Mianserin Enantiomers [5]

ParameterS(+) EnantiomerR(-) Enantiomer
Linearity Range (ng/mL) 5 - 1505 - 150
Correlation Coefficient (r) > 0.992> 0.992
LOD (ng/mL) Not ReportedNot Reported
LOQ (ng/mL) 55
Intra-day Precision (%CV) 1.9 - 4.31.55 - 4.04
Inter-day Precision (%CV) Not ReportedNot Reported
Accuracy (% Recovery) Not ReportedNot Reported

Table 2: Method Validation Parameters for Mianserin and its Metabolites [1]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)LOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (Deviation from Theoretical)
(S)-Mianserin 10 - 1500.992 - 0.99952 - 145 - 14< 12.5%
(R)-Mianserin 10 - 1500.992 - 0.99952 - 145 - 14< 12.5%
(S)-Desmethylmianserin 10 - 1500.992 - 0.99952 - 145 - 14< 12.5%
(R)-Desmethylmianserin 10 - 1500.992 - 0.99952 - 145 - 14< 12.5%
(S)-8-Hydroxymianserin 20 - 3000.992 - 0.999152 - 145 - 14< 12.5%
(R)-8-Hydroxymianserin 20 - 3000.992 - 0.999152 - 145 - 14< 12.5%

Mandatory Visualizations

G cluster_prep Sample & BGE Preparation cluster_ce CE Analysis Workflow cluster_data Data Processing prep_bge Prepare BGE (2mM HP-β-CD in pH 3.0 Buffer) cap_cond Capillary Conditioning (NaOH, H₂O, BGE) prep_bge->cap_cond prep_sample Prepare Sample (Dissolve in Water, Filter) inject_sample Inject Sample (5 kV, 10 s) prep_sample->inject_sample inject_water Inject Water Plug (50 mbar, 3.7 s) cap_cond->inject_water inject_water->inject_sample inject_bge Inject BGE Plug (50 mbar, 3.7 s) inject_sample->inject_bge separation Separation (25 kV, 20°C) inject_bge->separation detection UV Detection (211 nm) separation->detection peak_id Peak Identification (Migration Time) detection->peak_id quant Quantification (Peak Area vs. Standard) peak_id->quant report Impurity Profile Report quant->report

Caption: Experimental workflow for Mianserin impurity profiling by CE.

G Mianserin Mianserin HCl (API) Stress Stress Conditions (Acid, Base, Oxidation, Light) Mianserin->Stress CE_Analysis Capillary Electrophoresis Analysis Mianserin->CE_Analysis Impurities Potential Impurities Stress->Impurities Impurities->CE_Analysis Profile Impurity Profile (Known & Unknown Peaks) CE_Analysis->Profile

References

Troubleshooting & Optimization

Improving peak shape and resolution for Mianserin impurity-1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Mianserin (B1677119) and its impurities, specifically focusing on improving chromatographic peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing for Mianserin and its impurity?

Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a "tail" extending to the right.[1][2] For basic compounds like Mianserin, the primary cause is often secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of the silica-based column packing.[1][3][4]

Possible Causes:

  • Silanol Interactions: Ionized silanol groups on the column's stationary phase can interact strongly with the basic amine functional groups of Mianserin, causing tailing.[1][3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not low enough to fully protonate the silanol groups (keeping them neutral), these secondary interactions are more likely.[5][6]

  • Column Contamination or Degradation: The accumulation of contaminants on the column frit or loss of stationary phase can create active sites that cause tailing.[7]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][5]

Q2: How can I improve the resolution between the Mianserin and Impurity-1 peaks?

Resolution is the measure of separation between two peaks. Improving it requires optimizing one of three key factors: efficiency (N), selectivity (α), or retention factor (k).[8][9]

Strategies to Improve Resolution:

  • Change Selectivity (α): This is the most effective way to improve resolution.[9]

    • Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of Mianserin and its impurity, changing their relative retention and improving separation.[8][10]

    • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter interactions and improve selectivity.[10]

    • Switch Stationary Phase: If a C18 column provides poor resolution, consider a phenyl-hexyl or cyano column to introduce different separation mechanisms like π-π interactions.[8][10]

  • Increase Efficiency (N): This leads to sharper (narrower) peaks.

    • Use a Column with Smaller Particles: Moving from a 5 µm to a sub-2 µm particle column (UHPLC) significantly increases efficiency.[7][9][11]

    • Increase Column Length: A longer column provides more theoretical plates, enhancing separation.[7][9]

    • Optimize Flow Rate: Lowering the flow rate can increase efficiency, but at the cost of longer run times.[8]

  • Increase Retention Factor (k):

    • Decrease Solvent Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times for both peaks, potentially providing more time for them to separate.[8][11]

Q3: My peaks are showing fronting. What is the likely cause?

Peak fronting, where the peak is sloped at the front, is less common than tailing but typically points to a few specific issues.[5]

Possible Causes:

  • Sample Overload: Injecting too high a concentration of the sample is a primary cause.[3][5] Try reducing the injection volume or diluting the sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 20% acetonitrile), it can cause the analyte band to spread improperly at the column head, resulting in fronting.[5] The sample solvent should ideally match the initial mobile phase composition.

  • Column Collapse/Void: Though less common with modern columns, a physical void at the column inlet can cause peak shape distortion, including fronting.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify the root cause of distorted peaks.

G start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Does the issue affect ALL peaks or just some (e.g., Mianserin)? start->q1 all_peaks Affects ALL Peaks q1->all_peaks All some_peaks Affects SOME Peaks q1->some_peaks Some cause_all1 Potential Physical Issue: - Column void/frit blockage - System dead volume (fittings) - Incompatible injection solvent all_peaks->cause_all1 cause_some1 Potential Chemical Issue: - Secondary silanol interactions - Incorrect mobile phase pH - Sample overload - Co-eluting impurity some_peaks->cause_some1 action_all1 Action: 1. Check/replace fittings. 2. Backflush column. 3. Match injection solvent to mobile phase. 4. Replace column if necessary. cause_all1->action_all1 action_some1 Action: 1. Adjust mobile phase pH (e.g., to 3.0-3.5). 2. Add modifier like triethylamine (B128534) (TEA). 3. Reduce sample concentration. 4. Change stationary phase. cause_some1->action_some1

Caption: Workflow for troubleshooting poor peak shape issues.

Guide 2: Step-by-Step Method for Improving Resolution

This guide illustrates the relationship between chromatographic parameters and their effect on resolution, based on the fundamental resolution equation.

G cluster_params Primary Factors cluster_actions Controlling Parameters N Efficiency (N) (Peak Width) action_N • Use smaller particles • Increase column length • Lower flow rate N->action_N alpha Selectivity (α) (Peak Spacing) action_alpha • Change mobile phase pH • Change organic solvent • Change stationary phase alpha->action_alpha k Retention (k) (Elution Time) action_k • Adjust % organic solvent k->action_k Result Improved Resolution (Rs) action_N->Result action_alpha->Result action_k->Result

Caption: Key factors and actions for improving HPLC resolution.

Data & Experimental Protocols

Table 1: Effect of HPLC Parameters on Mianserin Analysis

This table summarizes how common adjustments can affect the separation of Mianserin from a closely eluting impurity.

Parameter AdjustedChangeExpected Effect on MianserinExpected Effect on ResolutionPotential Trade-off
Mobile Phase Decrease % AcetonitrileIncreased retention timeMay increase or decreaseLonger analysis time
Change pH from 4.5 to 3.5Likely increased retentionLikely to improveColumn stability at low pH
Add Triethylamine (0.1%)Improved peak symmetryMay improve due to better shapeCan suppress MS signal
Column Decrease particle sizeSharper, narrower peaksSignificant improvementHigher backpressure
Switch C18 to Phenyl-HexylAltered retention orderPotential for major improvementMethod re-validation required
Flow Rate Decrease from 1.0 to 0.8 mL/minIncreased retention timeMay improveLonger analysis time
Temperature Increase from 25°C to 40°CDecreased retention timeMay improve or worsenAnalyte stability
Protocol 1: Baseline HPLC Method for Mianserin and Impurity Analysis

This protocol is a recommended starting point based on published methods for Mianserin analysis.[12][13][14] Optimization will be necessary for specific impurities and instrument setups.

  • HPLC System: Standard HPLC or UHPLC system with UV detection.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A mixture of an aqueous buffer and acetonitrile. A good starting point is a ratio like 68:32 (Aqueous:Acetonitrile).[12]

    • Aqueous Component: Prepare a 1% aqueous solution of triethylamine, then adjust the pH to 3.5 with phosphoric acid.[12] Triethylamine helps to mask active silanol sites and improve the peak shape of basic compounds like Mianserin.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 214 nm.[12][13]

  • Injection Volume: 20 µL.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility.

Procedure for Optimization:

  • Initial Run: Perform an injection using the baseline method to assess the current peak shape and resolution.

  • pH Adjustment: If peak tailing is observed, ensure the mobile phase pH is correctly adjusted to ~3.5.

  • Solvent Strength Adjustment: To improve resolution, systematically decrease the percentage of acetonitrile (e.g., in 2% increments) to increase the retention and separation of the peaks.

  • Selectivity Adjustment: If resolution is still poor, consider changing the organic modifier to methanol or using a different column chemistry (e.g., Phenyl-Hexyl).

References

How to resolve matrix effects in Mianserin impurity-1 LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mianserin impurity-1 LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve matrix effects and ensure accurate, reproducible results in your experiments.

Troubleshooting Guide: Resolving Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS analysis.[1][2][3] This can lead to ion suppression or enhancement, impacting the accuracy and reproducibility of your results.[2][3] This section provides a step-by-step guide to identifying and mitigating these effects.

Issue: Poor reproducibility and inaccurate quantification of this compound.

Potential Cause: Undetected matrix effects are likely interfering with the ionization of your target analyte.[2]

Solution Workflow:

The following diagram outlines a systematic approach to troubleshooting matrix effects in your LC-MS analysis of this compound.

G cluster_0 Troubleshooting Workflow for Matrix Effects A Start: Inaccurate Results B Assess Matrix Effect (Post-column infusion or Post-extraction spike) A->B C Matrix Effect Observed? B->C D Optimize Sample Preparation C->D  Yes I Proceed with Validated Method C->I  No E Refine Chromatographic Conditions D->E F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G H Matrix Effect Resolved? G->H H->I  Yes J Consult Further Expertise H->J  No G cluster_1 SIL-IS Workflow for Quantitative Bioanalysis A Sample Collection B Add Known Amount of SIL-IS A->B C Sample Preparation (e.g., LLE or SPE) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Analyte / SIL-IS) D->E F Quantify Analyte Concentration using Calibration Curve E->F G Final Result F->G

References

Technical Support Center: Mianserin and Its Impurities in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mianserin (B1677119) and its related impurities in solution.

Stability Troubleshooting Guide

This guide addresses common stability issues encountered during experimental work with Mianserin and its impurities.

Issue Potential Cause Recommended Action
Rapid degradation of Mianserin or its impurities in solution pH instability: Mianserin is susceptible to hydrolysis under strongly acidic or basic conditions.Buffer the solution to a neutral pH (around 7.0). If the experimental design requires acidic or basic conditions, minimize the exposure time and consider performing the experiment at a lower temperature to slow down degradation.
Oxidation: The tetracyclic structure of Mianserin can be susceptible to oxidation.Degas solvents to remove dissolved oxygen. Consider adding an antioxidant, ensuring it does not interfere with the analytical method. Protect the solution from exposure to air, for example, by using sealed vials with an inert gas headspace.
Photodegradation: Exposure to light, particularly UV light, can cause degradation.Conduct experiments under amber or light-protected glassware. Minimize exposure to ambient light.
Appearance of unknown peaks in chromatograms Formation of new degradation products: This can occur under specific stress conditions (e.g., high temperature, extreme pH, presence of oxidizing agents).Perform forced degradation studies to systematically identify potential degradation products. Use a stability-indicating analytical method to separate and quantify all impurities.
Interaction with excipients or container materials: Components of the formulation or storage container may react with Mianserin or its impurities.Evaluate the compatibility of Mianserin and its impurities with all components of the solution and the container material.
Inconsistent analytical results Inadequate analytical method: The method may not be stability-indicating, leading to co-elution of the parent compound and its impurities.Develop and validate a stability-indicating HPLC method capable of separating Mianserin from all known impurities and degradation products.
Improper sample handling and storage: Exposure of samples to adverse conditions before analysis can lead to degradation.Store stock solutions and samples at appropriate temperatures (typically refrigerated or frozen) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Mianserin in solution?

A1: Mianserin is known to degrade via hydrolysis, oxidation, and photodegradation.[1] Hydrolysis is more pronounced in strongly acidic and basic solutions. Oxidation can lead to the formation of N-oxides and other oxidative products. Photodegradation can occur upon exposure to UV and visible light.[2]

Q2: How can I develop a stability-indicating HPLC method for Mianserin and its impurities?

A2: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. To develop such a method, you should perform forced degradation studies to generate these degradation products. The method should then be optimized to achieve adequate resolution between all peaks. A common approach involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile.[1][2]

Q3: What is "Mianserin Impurity-1" and is it stable in solution?

A3: Several impurities of Mianserin are known and have been characterized, such as Mianserin EP Impurity A, B, C, D, E, and F.[3][4] One supplier lists a "Mianserin Impurity 1" with a molecular formula of C₁₅H₁₂ClN.[5] However, without a confirmed chemical structure for this specific impurity, its stability profile in solution cannot be definitively stated. To assess its stability, you would need to perform forced degradation studies on an isolated standard of this impurity.

Q4: Are there any known stable solution conditions for Mianserin?

A4: Mianserin is relatively stable in neutral, buffered aqueous solutions when protected from light and oxygen. For analytical purposes, solutions are often prepared in methanol or a mixture of methanol and a neutral buffer.[1][2] Short-term stability in human plasma has also been demonstrated for analytical method validation.[2]

Experimental Protocols

Forced Degradation Study Protocol

Objective: To generate potential degradation products of Mianserin and its impurities to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Mianserin hydrochloride at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve a portion of the stressed solid in the mobile phase.

  • Photodegradation: Expose the stock solution to UV-C light (254 nm) for 24 hours. Dilute with the mobile phase.

  • Analysis: Analyze all stressed samples using a suitable HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Stability-Indicating HPLC Method

Objective: To quantify Mianserin in the presence of its impurities and degradation products.

Parameter Condition
Column Ace RP-18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Methanol: 50 mM monobasic potassium phosphate (B84403) buffer (pH 7.0 with 0.3% triethylamine) (85:15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 214 nm
Column Temperature 25°C[1]
Injection Volume 20 µL

Visualizations

cluster_mianserin Mianserin cluster_stress Stress Conditions cluster_products Degradation Products Mianserin Mianserin Acid Acid Hydrolysis Mianserin->Acid Base Base Hydrolysis Mianserin->Base Oxidation Oxidation (H₂O₂) Mianserin->Oxidation Heat Thermal Stress Mianserin->Heat Light Photodegradation (UV) Mianserin->Light DP1 Hydrolysis Products Acid->DP1 Base->DP1 DP2 Oxidation Products (e.g., N-Oxide) Oxidation->DP2 Heat->DP1 Heat->DP2 DP3 Photodegradation Products Heat->DP3 Light->DP3

Caption: General degradation pathways of Mianserin under various stress conditions.

Start Start: Sample Preparation (Mianserin in Solution) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress HPLC HPLC Analysis (Stability-Indicating Method) Stress->HPLC Data Data Analysis (Peak Purity, % Degradation, Kinetics) HPLC->Data End End: Stability Profile Established Data->End

References

Troubleshooting low recovery of Mianserin impurity-1 during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Mianserin impurity-1 during extraction procedures.

Frequently Asked Questions (FAQs) - Troubleshooting Low Recovery

Q1: What are the key chemical properties of Mianserin and this compound that influence extraction?

A1: Understanding the physicochemical properties of the target analytes is crucial for developing an effective extraction method. Mianserin is a tetracyclic antidepressant, and its impurity will share some structural similarities.

Table 1: Chemical Properties of Mianserin and this compound

PropertyMianserinThis compoundReference
Molecular Formula C₁₈H₂₀N₂C₁₅H₁₂ClN[1][2]
Molecular Weight 264.37 g/mol 241.72 g/mol [1][2]
Nature Tetracyclic piperazinoazepine, basic compound.Likely a related basic compound.[3][4]
Solubility Soluble in 0.01 and 0.1 M hydrochloric acid, acetate (B1210297) buffer (pH 4.1 and 5.0), and phosphate (B84403) buffer (pH 6.8).Data not readily available, but likely soluble in acidic aqueous solutions and organic solvents.[5]
pKa As a basic compound, the pKa will be important for pH adjustment during extraction. Specific pKa values should be determined experimentally or sourced from literature for precise pH control.The pKa is likely to be in a similar range to Mianserin, making it susceptible to pH changes.[6][7]

Mianserin is a basic compound, and its extraction is highly dependent on the pH of the aqueous solution.[7] To ensure it is in its neutral, more organic-soluble form, the pH of the sample should be adjusted to be at least two pH units above its pKa.[7] this compound, being a related substance, is also expected to be a basic compound, and its extraction behavior will similarly be influenced by pH.

Q2: I am experiencing low recovery of this compound using Liquid-Liquid Extraction (LLE). What are the common causes and how can I troubleshoot this?

A2: Low recovery in LLE can stem from several factors, from incorrect pH to emulsion formation. Below is a systematic guide to troubleshooting.

Troubleshooting Liquid-Liquid Extraction (LLE)

  • Incorrect pH of the Aqueous Phase:

    • Problem: Mianserin and its impurity are basic compounds. If the pH of the aqueous sample is too low (acidic), the analytes will be protonated (ionized) and remain in the aqueous phase, leading to poor partitioning into the organic solvent.[7]

    • Solution: Adjust the pH of the aqueous sample to be basic (e.g., pH 9-11) using a suitable base like sodium hydroxide (B78521) to neutralize the amine groups. This will ensure the analytes are in their non-ionized form, which is more soluble in the organic extraction solvent.[7][8]

  • Inappropriate Organic Solvent:

    • Problem: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.

    • Solution: Select a water-immiscible organic solvent that has a good affinity for the analyte. For Mianserin, solvent systems like hexane (B92381):isoamyl alcohol (99:1, v/v) or N-hexane:dimethylcarbinol (98:2, v/v) have been used successfully.[8][9] If recovery remains low, consider trying solvents of different polarities such as methyl tert-butyl ether (MTBE) or dichloromethane.

  • Emulsion Formation:

    • Problem: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery and difficult phase separation.[10] This is common with complex matrices like plasma or serum.[10]

    • Solution:

      • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.[11]

      • Add a small amount of salt (salting out) to the aqueous phase to increase its ionic strength and help break the emulsion.[10]

      • Centrifugation can also be an effective way to break up emulsions.[10]

  • Insufficient Phase Separation:

    • Problem: Incomplete separation of the aqueous and organic layers can lead to the loss of analyte.

    • Solution: Allow sufficient time for the layers to separate completely. If the interface is unclear, centrifugation can aid in a sharper separation.

  • Analyte Loss During Evaporation:

    • Problem: If this compound is volatile, it can be lost during the solvent evaporation step.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid evaporating to complete dryness.[11]

Q3: My recovery is also low with Solid-Phase Extraction (SPE). What should I consider for optimizing my SPE method?

A3: SPE is a powerful technique, but requires careful optimization of each step for good recovery.

Troubleshooting Solid-Phase Extraction (SPE)

  • Incorrect Sorbent Selection:

    • Problem: The chosen SPE sorbent may not provide the necessary retention for this compound.

    • Solution: Since Mianserin and its impurity are basic, a cation-exchange sorbent is a suitable choice.[12] This type of sorbent is negatively charged and retains positively charged analytes (like protonated amines) through electrostatic interactions.[13] Alternatively, a reversed-phase sorbent (like C18) can be used to retain the non-polar parts of the molecules.[13]

  • Improper Sample Pre-treatment:

    • Problem: The sample's pH and composition must be adjusted to ensure the analyte is retained on the sorbent.

    • Solution:

      • For cation-exchange SPE, adjust the sample pH to be at least two units below the pKa of the analytes. This ensures they are protonated (positively charged) and will bind to the negatively charged sorbent.

      • For reversed-phase SPE, adjust the sample pH to suppress ionization (pH > pKa + 2) to increase the hydrophobicity of the analytes and their retention on the non-polar sorbent.

      • Ensure any particulates in the sample are removed by filtration or centrifugation before loading onto the SPE cartridge.[14]

  • Inadequate Cartridge Conditioning:

    • Problem: The sorbent must be properly activated to ensure consistent interaction with the analyte.[12]

    • Solution: Follow the manufacturer's instructions for conditioning the cartridge. This usually involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at the desired pH).

  • Analyte Breakthrough During Loading or Washing:

    • Problem: The analyte may not be retained on the cartridge and is lost during the sample loading or washing steps.[15]

    • Solution:

      • Ensure the sample is loaded at an appropriate flow rate.

      • The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For cation-exchange, a low ionic strength acidic buffer can be used. For reversed-phase, a mixture of water and a small amount of organic solvent is often used.

      • Analyze the flow-through and wash fractions to check for the presence of the lost analyte.[15]

  • Inefficient Elution:

    • Problem: The elution solvent may not be strong enough to release the analyte from the sorbent.[15]

    • Solution:

      • For cation-exchange, use an elution solvent containing a base (e.g., ammonium (B1175870) hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction.[15]

      • For reversed-phase, use a strong, non-polar organic solvent.

      • Use a small volume of elution solvent and perform the elution in two steps to ensure complete recovery.[14]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) Procedure

  • Sample Preparation: Take a known volume of the sample solution.

  • pH Adjustment: Adjust the sample pH to approximately 10-11 with a suitable base (e.g., 1M NaOH).

  • Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., a 3:1 ratio of solvent to sample). A common choice for Mianserin is a mixture of hexane and isoamyl alcohol (99:1 v/v).[9]

    • Gently invert the funnel for 2-5 minutes, venting frequently.

    • Allow the layers to separate completely.

  • Collection: Drain the organic layer. Repeat the extraction process two more times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Procedure (using Cation-Exchange)

  • Sorbent: Strong Cation Exchange (SCX) SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 1-2 cartridge volumes of methanol (B129727).

    • Equilibrate the cartridge with 1-2 cartridge volumes of an acidic buffer (e.g., pH 4-5).

  • Sample Loading:

    • Adjust the sample pH to be acidic (pH 4-5) to ensure protonation of this compound.

    • Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with the acidic buffer to remove neutral and acidic impurities.

    • A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can remove further interferences.

  • Elution:

    • Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualization of Troubleshooting Workflow

Below is a logical workflow to troubleshoot low recovery of this compound.

TroubleshootingWorkflow start Start: Low Recovery of This compound extraction_type Which extraction method? start->extraction_type lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE check_ph_lle Is aqueous phase pH > pKa + 2 (e.g., pH 9-11)? lle->check_ph_lle adjust_ph_lle Adjust pH with base (e.g., NaOH) check_ph_lle->adjust_ph_lle No check_solvent Is the organic solvent optimal? check_ph_lle->check_solvent Yes adjust_ph_lle->check_solvent change_solvent Test alternative solvents (e.g., MTBE, DCM) check_solvent->change_solvent No check_emulsion Is there emulsion formation? check_solvent->check_emulsion Yes change_solvent->check_emulsion break_emulsion Break emulsion: - Gentle mixing - Add salt - Centrifuge check_emulsion->break_emulsion Yes check_evaporation Is analyte lost during evaporation? check_emulsion->check_evaporation No break_emulsion->check_evaporation optimize_evaporation Use gentle N2 stream Avoid complete dryness check_evaporation->optimize_evaporation Yes end_node Re-evaluate Recovery check_evaporation->end_node No optimize_evaporation->end_node check_sorbent Is sorbent type correct? (e.g., Cation-Exchange or Reversed-Phase) spe->check_sorbent change_sorbent Select appropriate sorbent based on analyte properties check_sorbent->change_sorbent No check_ph_spe Is sample pH optimized for retention? check_sorbent->check_ph_spe Yes change_sorbent->check_ph_spe adjust_ph_spe Adjust pH based on sorbent type: Cation-Exchange: pH < pKa - 2 Reversed-Phase: pH > pKa + 2 check_ph_spe->adjust_ph_spe No check_wash Is analyte lost in wash step? check_ph_spe->check_wash Yes adjust_ph_spe->check_wash optimize_wash Use weaker wash solvent Analyze wash fraction check_wash->optimize_wash Yes check_elution Is elution inefficient? check_wash->check_elution No optimize_wash->check_elution optimize_elution Use stronger elution solvent (e.g., basic for Cation-Exchange) check_elution->optimize_elution Yes check_elution->end_node No optimize_elution->end_node

A troubleshooting workflow for low recovery of this compound.

References

Optimizing mobile phase for better separation of Mianserin isomers and impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Mianserin (B1677119). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of Mianserin isomers and impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and CE separation of Mianserin and its related substances.

1. Poor Resolution Between Mianserin Enantiomers

  • Question: I am unable to separate the (S)-(+)- and (R)-(-)-enantiomers of Mianserin using a chiral column. What adjustments can I make to the mobile phase?

  • Answer: The separation of Mianserin enantiomers is highly dependent on the chiral stationary phase (CSP) and the mobile phase composition. Here are several parameters you can adjust:

    • Mobile Phase Composition: The choice and ratio of organic modifier and acidic/basic additives are critical. For cellulose-based columns like Chiralcel OD, the lipophilicity of the compound influences retention.[1] Experiment with different organic modifiers such as hexane (B92381), isopropanol, and ethanol (B145695) in varying ratios.

    • Additive Concentration: Small amounts of additives can significantly impact enantioselectivity. For instance, a mobile phase consisting of a hexane/2-propanol mixture is often used.[2]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.

    • Temperature: Column temperature affects the thermodynamics of the separation. Try adjusting the temperature within the column's recommended range.

2. Co-elution of Impurities with the Main Mianserin Peak

  • Question: An impurity is co-eluting with my main Mianserin peak. How can I improve the separation?

  • Answer: Co-elution issues can often be resolved by modifying the mobile phase to alter the selectivity of the chromatographic system.

    • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice-versa. The different solvent properties can change the elution order.

    • Adjust the pH of the Aqueous Phase: The retention of Mianserin and its impurities can be pH-dependent. Adjusting the pH of the buffer in your mobile phase can significantly alter retention times and improve separation. A mobile phase with a pH of 3.5 has been used successfully for separating Mianserin from other components.[3] In another method, a pH of 7.0 was used.[4]

    • Modify the Buffer Concentration: Changing the ionic strength of the mobile phase by altering the buffer concentration can also influence retention and selectivity.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate closely eluting impurities. A gradient of CO2 and methanol with 0.1% propylamine (B44156) has been used in supercritical fluid chromatography for impurity profiling.[5]

3. Poor Peak Shape (Tailing or Fronting)

  • Question: My Mianserin peak is showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.

    • Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based columns can interact with basic compounds like Mianserin, causing tailing. Adding a competitor, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask these silanol groups. A 1% aqueous solution of triethylamine has been used in a mobile phase for this purpose.[3]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte. For basic compounds like Mianserin, a mobile phase pH that keeps the analyte in a single ionic form is often beneficial.

    • Column Contamination: Contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent to remove any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of Mianserin that I should be aware of during impurity profiling?

A1: The main metabolites of Mianserin are desmethylmianserin (B137421), 8-hydroxymianserin (B23177), and mianserin-N-oxide.[6] Both desmethylmianserin and 8-hydroxymianserin are pharmacologically active and may contribute to the overall therapeutic effect of Mianserin.[6]

Q2: What type of HPLC columns are suitable for the separation of Mianserin and its related substances?

A2: For general analysis and impurity profiling, reversed-phase columns such as C18 are commonly used.[3][7][8][9] For the separation of enantiomers, chiral stationary phases are necessary. Cellulose-based columns like Chiralcel OD and amylose-based columns like Chiralpak AD have been shown to be effective for the direct enantiomeric separation of Mianserin.[1]

Q3: Can you provide a starting point for a mobile phase composition for the analysis of Mianserin on a C18 column?

A3: A good starting point for a reversed-phase separation of Mianserin on a C18 column would be a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of 10mM ammonium (B1175870) acetate (B1210297) (pH 3.4), methanol, and acetonitrile in a ratio of 35:50:15 (v/v/v) has been successfully used.[8][9] Another reported mobile phase is a mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine solution adjusted to pH 7.0 (85:15, v/v).[4]

Q4: Is Capillary Electrophoresis (CE) a viable alternative for the separation of Mianserin enantiomers?

A4: Yes, Capillary Zone Electrophoresis (CZE) with a chiral selector can be a powerful technique for the baseline separation of Mianserin enantiomers and its metabolites. A method using 2mM of hydroxypropyl-β-cyclodextrin as a chiral selector has been developed for this purpose.[10]

Experimental Protocols

Method 1: HPLC-ESI/MS for Mianserin in Human Plasma

  • Column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm)[8][9]

  • Mobile Phase: 10mM ammonium acetate (pH 3.4) : methanol : acetonitrile (35:50:15, v/v/v)[8][9]

  • Flow Rate: 0.22 mL/min[8][9]

  • Detection: Electrospray Ionization Mass Spectrometry (ESI/MS)[8][9]

  • Monitoring: m/z 265 [M+H]+ for Mianserin[8][9]

Method 2: Chiral HPLC for Mianserin Enantiomers

  • Column: Astec® Cellulose DMP Chiral HPLC Column (5 µm, 15 cm x 4.6 mm)

  • Mobile Phase: A typical mobile phase for such columns is a mixture of hexane and an alcohol like 2-propanol.[2] The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

Data Presentation

Table 1: HPLC Methods for Mianserin Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) MianserinMianserinMianserin Enantiomers
Matrix Human PlasmaHuman Serum-
Column Thermo Hypersil-Hypurity C18Hichrom RPBAstec® Cellulose DMP
Dimensions 150 x 2.1 mm, 5 µm250 x 4.6 mm, 5 µm15 cm x 4.6 mm, 5 µm
Mobile Phase 10mM NH4OAc (pH 3.4) : MeOH : ACN (35:50:15)[8][9]0.05 M Phosphoric Acid (pH 3.0)[7]Hexane / 2-Propanol (ratio optimized)
Flow Rate 0.22 mL/min[8][9]-0.5 mL/min
Detection ESI-MS[8][9]UV at 214 nm[7]UV at 230 nm

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization Cycle cluster_2 Phase 3: Validation Start Define Separation Goal (Isomers, Impurities) SelectColumn Select Column (e.g., C18, Chiral) Start->SelectColumn InitialMobilePhase Choose Initial Mobile Phase (e.g., ACN/Water/Buffer) SelectColumn->InitialMobilePhase InjectSample Inject Sample InitialMobilePhase->InjectSample EvaluateSeparation Evaluate Separation (Resolution, Peak Shape) InjectSample->EvaluateSeparation AdjustParams Adjust Mobile Phase - Organic Modifier Ratio - pH - Additives (e.g., TEA) EvaluateSeparation->AdjustParams Not Optimized Optimized Separation Optimized? EvaluateSeparation->Optimized AdjustParams->InjectSample Optimized->AdjustParams No ValidateMethod Validate Method (Linearity, Accuracy, Precision) Optimized->ValidateMethod Yes FinalMethod Final Analytical Method ValidateMethod->FinalMethod

Caption: Workflow for HPLC Method Development for Mianserin Analysis.

TroubleshootingTree cluster_resolution Issue: Poor Resolution cluster_peakshape Issue: Poor Peak Shape Problem Poor Separation of Mianserin Isomers/Impurities CheckResolution Poor Resolution? Problem->CheckResolution CheckPeakShape Peak Tailing/Fronting? Problem->CheckPeakShape AdjustOrganicRatio Adjust Organic Modifier Ratio CheckResolution->AdjustOrganicRatio Yes ChangeOrganic Change Organic Modifier (ACN <-> MeOH) AdjustOrganicRatio->ChangeOrganic AdjustpH Adjust Mobile Phase pH ChangeOrganic->AdjustpH Solution Improved Separation AdjustpH->Solution AddTEA Add Triethylamine (TEA) to Mobile Phase CheckPeakShape->AddTEA Yes ReduceSampleLoad Reduce Sample Concentration/ Injection Volume AddTEA->ReduceSampleLoad CheckColumnHealth Check Column Health ReduceSampleLoad->CheckColumnHealth CheckColumnHealth->Solution

Caption: Decision Tree for Troubleshooting Mianserin Separation Issues.

References

Reducing ion suppression for Mianserin impurity-1 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of Mianserin (B1677119) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Mianserin impurity-1 analysis?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest (in this case, this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] Biological samples, in particular, contain numerous endogenous components like phospholipids (B1166683) and proteins that are common sources of ion suppression.[4][5]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A common method to assess ion suppression is the post-column infusion experiment.[5][6] In this setup, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the column. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[5][7]

Another approach is the post-extraction spike method, where the response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solution. A lower response in the matrix sample indicates ion suppression.[8][9]

Q3: What are the primary strategies to reduce ion suppression for this compound?

The three main strategies to combat ion suppression are:

  • Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][8][10]

  • Improving Chromatographic Separation: This involves separating the analyte of interest from the interfering compounds during the LC run.[8][9]

  • Modifying Mass Spectrometry and Mobile Phase Conditions: Adjusting these parameters can enhance the ionization of the target analyte and minimize the impact of interfering substances.[1][9]

Troubleshooting Guide

Issue 1: Low sensitivity or high variability in this compound signal.

This is a classic symptom of ion suppression. The following workflow can help you troubleshoot and mitigate the issue.

start Start: Low/Variable Signal for this compound check_sample_prep 1. Evaluate Sample Preparation start->check_sample_prep ppt Protein Precipitation (PPT) check_sample_prep->ppt Simple but may have residual phospholipids lle Liquid-Liquid Extraction (LLE) check_sample_prep->lle Cleaner extracts spe Solid-Phase Extraction (SPE) check_sample_prep->spe Most effective for removing interferences chromatography 2. Optimize Chromatography ppt->chromatography lle->chromatography spe->chromatography gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry/Dimensions (e.g., UPLC) chromatography->column ms_conditions 3. Adjust MS & Mobile Phase gradient->ms_conditions column->ms_conditions mobile_phase Optimize Mobile Phase Additives ms_conditions->mobile_phase ionization Switch Ionization Mode (if applicable) ms_conditions->ionization end End: Improved Signal for this compound mobile_phase->end ionization->end

Caption: Troubleshooting workflow for ion suppression.

Step-by-step guidance:

  • Evaluate Sample Preparation: In bioanalysis, the sample matrix is a primary source of interferences.[4]

    • Protein Precipitation (PPT): This is a simple and fast method but may not effectively remove phospholipids, a major cause of ion suppression.[1][4]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to PPT.[4][8] For Mianserin, a basic compound, extraction with an organic solvent like a mixture of n-hexane and dimethylcarbinol after alkalinizing the plasma has been shown to be effective.[11]

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences, including phospholipids.[5][10]

  • Optimize Chromatography: If sample preparation improvements are insufficient, focus on chromatographic separation.

    • Modify Gradient Profile: A shallower gradient can help to chromatographically separate this compound from co-eluting matrix components.[8]

    • Change Column Chemistry/Dimensions: Using a column with a different stationary phase can alter selectivity. Switching to Ultra-Performance Liquid Chromatography (UPLC) with smaller particle size columns can significantly increase peak resolution and reduce the chances of co-elution with interfering compounds.

  • Adjust MS and Mobile Phase Conditions:

    • Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[12] For positive electrospray ionization (ESI), volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often preferred over non-volatile salts.[10] Formic acid is also commonly used to promote protonation.[13] Experiment with different additives and concentrations to find the optimal conditions for this compound.

    • Switch Ionization Mode: If operating in ESI positive mode, consider if negative mode ionization is a viable option for your impurity, as this can sometimes reduce interferences.[1]

Issue 2: Inconsistent retention times for this compound.

Inconsistent retention times can be caused by a variety of factors, including changes in the mobile phase, column degradation, or system instability.[10]

start Start: Inconsistent Retention Times check_mobile_phase 1. Check Mobile Phase start->check_mobile_phase Is it freshly prepared? Is the composition correct? check_column 2. Evaluate Column Health check_mobile_phase->check_column If mobile phase is OK check_system 3. Inspect LC System check_column->check_system If column is OK end End: Stable Retention Times check_system->end After maintenance

Caption: Troubleshooting inconsistent retention times.

  • Check Mobile Phase: Ensure the mobile phase is freshly prepared and accurately mixed. The pH of the mobile phase should be stable, as variations can affect the retention of ionizable compounds like Mianserin and its impurities.[12]

  • Evaluate Column Health: Use a quality control (QC) sample to check the column's performance. If peak shape is poor or retention times continue to shift, the column may need to be flushed, regenerated, or replaced.

  • Inspect LC System: Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the column oven temperature is stable.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method developed for Mianserin and is a good starting point for this compound.[11]

  • To 500 µL of plasma in a polypropylene (B1209903) tube, add an internal standard.

  • Alkalinize the sample by adding 100 µL of 1M Sodium Hydroxide.

  • Add 3 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS system.

Protocol 2: LC-MS/MS Parameters for Mianserin Analysis

These parameters have been used for Mianserin and can be optimized for this compound.[11]

  • LC Column: A C18 column is commonly used (e.g., Thermo Hypersil-Hypurity C18, 5 µm, 150 mm x 2.1 mm).[11]

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. For example, 10mM ammonium acetate (pH adjusted to 3.4) with methanol (B129727) and acetonitrile.[11] A typical starting ratio could be 35:50:15 (aqueous:methanol:acetonitrile).[11]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for Mianserin.[11]

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for Mianserin is m/z 265 [M+H]+.[11] The precursor and product ions for this compound will need to be determined by infusion.

Data Presentation

The effectiveness of different sample preparation techniques can be compared by measuring the matrix effect (ME) and recovery (RE).

Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spike / Peak area in post-extraction spike) x 100

An ideal method will have a matrix effect close to 100% (indicating no ion suppression or enhancement) and high, consistent recovery.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)
Protein PrecipitationThis compoundExample: 65%Example: 95%
Liquid-Liquid ExtractionThis compoundExample: 92%Example: 85%
Solid-Phase ExtractionThis compoundExample: 98%Example: 90%

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Table 2: Impact of Mobile Phase Additive on Signal Intensity

Mobile Phase CompositionAnalyteRelative Signal Intensity (%)
0.1% Formic Acid in Water/MethanolThis compoundExample: 100%
10mM Ammonium Formate in Water/MethanolThis compoundExample: 120%
10mM Ammonium Acetate in Water/MethanolThis compoundExample: 110%

Note: The values in this table are for illustrative purposes and should be determined experimentally.

References

Technical Support Center: Method Transfer for Mianserin Impurity-1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the transfer of analytical methods for Mianserin impurity-1.

Troubleshooting Guide

This guide addresses specific issues that may arise during the transfer of the HPLC method for this compound analysis from a sending laboratory (SL) to a receiving laboratory (RL).

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps
Shifting Retention Times for Mianserin and Impurity-1 Differences in HPLC system dwell volume (gradient delay volume) between the SL and RL instruments.[1][2][3] Fluctuations in column temperature.[2] Inconsistent mobile phase preparation.1. Determine and Harmonize Dwell Volume: Calculate the dwell volume for both HPLC systems. If different, adjust the gradient profile on the RL instrument to compensate or use an instrument with a tunable dwell volume.[3] 2. Ensure Consistent Column Temperature: Verify the accuracy of the column thermostat in the RL. Use a mobile phase pre-heater if available to ensure thermal equilibrium.[2] 3. Standardize Mobile Phase Preparation: Use a detailed, unambiguous protocol for mobile phase preparation, specifying the grade of solvents and reagents.[4]
Poor Peak Shape (Tailing or Fronting) for Impurity-1 Secondary interactions between the analyte and the stationary phase. Mismatch between sample solvent and mobile phase.[5] Extra-column band broadening.[1]1. Optimize Mobile Phase pH: Ensure the mobile phase pH is controlled and consistent between labs, as small variations can affect the ionization state of Mianserin and its impurities. 2. Match Sample Solvent Strength: The sample solvent should be of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.[5] 3. Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the autosampler, column, and detector.[1]
Inconsistent Resolution Between Mianserin and Impurity-1 Differences in column selectivity from different batches or manufacturers. Variations in mobile phase composition or gradient slope.[6] Discrepancies in detector settings.[2]1. Qualify Column Batch: Test the same batch of stationary phase in both laboratories. If not possible, perform a thorough column equivalency study. 2. Verify Gradient Profile: Ensure the gradient profiles are identical, accounting for any differences in pump design and mixing behavior. 3. Standardize Detector Settings: Match the data acquisition rate and bandwidth/slit width of the detectors in both labs to ensure comparable peak detection and integration.[4]
Failure to Meet System Suitability Requirements (e.g., Tailing Factor, Plate Count) Column degradation. Sample overload. Inadequate system equilibration.1. Implement a Column Care Protocol: Define a clear procedure for column washing and storage to maintain performance. 2. Verify Injection Volume and Concentration: Ensure the amount of Mianserin and impurity-1 injected does not overload the column. 3. Define Equilibration Time: Specify a sufficient equilibration time in the method to ensure a stable baseline and consistent retention times.
Appearance of Ghost Peaks Contamination in the mobile phase, sample, or HPLC system. Carryover from previous injections.1. Use High-Purity Solvents and Reagents: Filter all mobile phases and use freshly prepared solutions. 2. Implement a Needle Wash Program: Optimize the autosampler's needle wash procedure to minimize carryover between injections. 3. Perform Blank Injections: Run blank injections (sample diluent) to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when transferring a gradient HPLC method for this compound analysis?

A1: The most critical parameter is typically the HPLC system's dwell volume, also known as the gradient delay volume.[3] This is the volume from the point where the mobile phase solvents are mixed to the head of the analytical column.[1] Differences in dwell volume between the sending and receiving laboratory instruments can lead to significant shifts in retention times and changes in resolution, particularly for early eluting peaks like some impurities.[2] It is crucial to either use instruments with similar dwell volumes or to adjust the gradient method to compensate for any differences.[3]

Q2: How can we ensure consistency in peak integration between the two laboratories?

A2: To ensure consistent peak integration, the sending laboratory should provide the receiving laboratory with a detailed integration method, including all parameters such as peak width, threshold, and baseline settings.[7] Additionally, providing representative chromatograms with the expected integration will serve as a visual guide for the analysts at the receiving site.[7]

Q3: What should be included in the method transfer protocol for this compound analysis?

A3: A comprehensive method transfer protocol should include:

  • Objective and Scope: Clearly state the purpose of the transfer.

  • Roles and Responsibilities: Define the tasks for both the sending and receiving laboratories.

  • Materials and Instruments: Specify all reagents, standards, and equipment to be used.[8]

  • Analytical Procedure: Provide a detailed, step-by-step description of the method.

  • System Suitability Criteria: Define the acceptance criteria for parameters like resolution, tailing factor, and precision.

  • Acceptance Criteria: Clearly define the expected outcomes for the transfer to be considered successful.[8][9]

  • Data Reporting and Evaluation: Outline how the data will be documented and compared.

Q4: Is it necessary for the receiving laboratory to use the exact same HPLC instrument model as the sending laboratory?

A4: While using identical instrumentation simplifies method transfer, it is not always necessary.[7] The key is to understand the differences between the instruments and to make appropriate adjustments to the method.[1] This may involve modifying the gradient table to account for dwell volume differences or adjusting detector settings.[2][4] A thorough understanding of the principles of chromatography is essential for a successful transfer between different instrument models.

Q5: What is the role of a risk assessment in the method transfer process?

A5: A risk assessment is a crucial initial step to identify potential challenges and failure modes in the method transfer.[10][11] By prospectively evaluating factors such as method complexity, instrument differences, and the experience of the receiving laboratory, a mitigation plan can be developed to address high-risk areas.[11] This proactive approach increases the likelihood of a successful transfer.

Experimental Protocol: HPLC Analysis of Mianserin and Impurity-1

This protocol provides a general framework for the analysis. It should be fully validated and adapted as necessary.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary or binary pump, UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

Parameter Specification
Column C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Mianserin and this compound reference standards in the sample diluent to prepare a stock solution.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration suitable for the analysis.

  • Sample Solution: Prepare the sample by dissolving it in the sample diluent to achieve a target concentration of Mianserin.

Visualizations

Method_Transfer_Workflow cluster_Joint Joint Activities SL_Dev Method Development & Validation Risk_Assessment Risk Assessment SL_Dev->Risk_Assessment SL_Protocol Draft Transfer Protocol Final_Protocol Finalize Protocol SL_Protocol->Final_Protocol Data_Review Joint Data Review SL_Protocol->Data_Review SL_Training Provide Training & Support RL_Exec Execute Transfer Protocol SL_Training->RL_Exec RL_Prep Instrument & Personnel Readiness RL_Prep->Final_Protocol RL_Report Generate Transfer Report RL_Exec->RL_Report RL_Report->Data_Review Risk_Assessment->SL_Protocol Final_Protocol->RL_Exec Troubleshooting_Logic Start Method Transfer Fails Acceptance Criteria Check_RT Retention Time Shift? Start->Check_RT Check_Resolution Poor Resolution? Check_RT->Check_Resolution No Dwell_Volume Investigate Dwell Volume & Temperature Check_RT->Dwell_Volume Yes Check_PeakShape Peak Tailing/Fronting? Check_Resolution->Check_PeakShape No Column_Selectivity Check Column Batch & Mobile Phase Check_Resolution->Column_Selectivity Yes Check_SST System Suitability Failure? Check_PeakShape->Check_SST No Sample_Solvent Verify Sample Solvent & Extra-Column Volume Check_PeakShape->Sample_Solvent Yes System_Health Check Column Health & System Equilibration Check_SST->System_Health Yes Pass Method Transfer Successful Check_SST->Pass No Dwell_Volume->Check_Resolution Column_Selectivity->Check_PeakShape Sample_Solvent->Check_SST System_Health->Pass

References

Addressing peak tailing in the chromatographic analysis of Mianserin impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Mianserin (B1677119) and its impurities, with a specific focus on resolving peak tailing issues.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving peak tailing in the HPLC analysis of Mianserin and its related substances.

Initial Assessment: Is Peak Tailing Affecting All Peaks or Specific Peaks?

Before adjusting any chromatographic parameters, it is crucial to determine the extent of the peak tailing issue.

  • If all peaks in the chromatogram are tailing: This often suggests a physical problem within the HPLC system.

  • If only the Mianserin peak and/or its impurity peaks are tailing: This is likely due to chemical interactions between the basic analytes and the stationary phase.

The following troubleshooting workflow will guide you through resolving the issue.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issue Physical Issue Likely all_peaks->physical_issue Yes chemical_issue Chemical Interaction Likely (Analyte-Specific) all_peaks->chemical_issue No check_connections Check for loose fittings and extra-column dead volume physical_issue->check_connections check_frit Inspect and clean/replace column inlet frit check_connections->check_frit check_column_void Check for column void (consider back-flushing or replacing column) check_frit->check_column_void resolve Peak Tailing Resolved check_column_void->resolve optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp adjust_ph Adjust pH (typically lower to 2.5-3.5) to protonate silanols optimize_mp->adjust_ph add_additive Add a competing base (e.g., Triethylamine) adjust_ph->add_additive optimize_column Optimize Stationary Phase add_additive->optimize_column use_endcapped Use a modern, high-purity, end-capped C18 column optimize_column->use_endcapped consider_alt_phase Consider alternative stationary phases (e.g., polar-embedded) use_endcapped->consider_alt_phase consider_alt_phase->resolve

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for Mianserin and its impurities?

A1: Mianserin is a basic compound containing tertiary amine groups in its tetracyclic structure.[1][2] These basic functional groups are prone to secondary interactions with the stationary phase, which is the primary cause of peak tailing.[3]

The main contributing factors are:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) are acidic and can interact strongly with the basic Mianserin molecule.[3] This interaction is a form of secondary retention mechanism, which delays the elution of a portion of the analyte molecules, leading to a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the Mianserin molecule (pKa around 6.9-7.3) and the residual silanol groups (acidic).[4] At mid-range pH values, a mixture of ionized and non-ionized species can exist, exacerbating peak tailing.

  • Column Choice: Older, Type A silica (B1680970) columns have a higher concentration of acidic silanol groups and metal impurities, which can worsen peak tailing for basic compounds.[5]

Q2: How can I improve the peak shape of Mianserin by modifying the mobile phase?

A2: Mobile phase optimization is a critical step in mitigating peak tailing for Mianserin. Here are key strategies:

  • Lowering the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) helps to suppress the ionization of the acidic silanol groups on the stationary phase.[5][6] When the silanols are protonated (Si-OH), their ability to interact with the protonated basic Mianserin molecules is significantly reduced, leading to more symmetrical peaks.

  • Using a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase is a common and effective strategy.[5][7] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from the Mianserin molecules. This minimizes the secondary interactions that cause tailing. A typical concentration of TEA is 0.1-0.5% (v/v).

  • Buffer Concentration: Using an appropriate buffer at a sufficient concentration (e.g., 20-50 mM) is important to maintain a stable pH throughout the analysis and can also help to reduce secondary interactions.[8]

Q3: What type of HPLC column is recommended for the analysis of Mianserin and its impurities?

A3: The choice of column is crucial for achieving good peak shape. For Mianserin analysis, it is recommended to use:

  • Modern, High-Purity, End-Capped C18 Columns: These columns are manufactured with high-purity silica (Type B) that has a lower content of metal impurities and acidic silanol groups.[5] The "end-capping" process further deactivates most of the remaining silanol groups by reacting them with a small silylating agent.

  • Columns with Alternative Stationary Phases: For particularly challenging separations, consider columns with polar-embedded or charged-surface stationary phases. These are designed to provide alternative selectivity and improved peak shape for basic compounds.

Q4: Can sample preparation and injection conditions affect peak tailing?

A4: Yes, sample preparation and injection conditions can contribute to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to column overload and result in peak fronting or tailing. If you observe that peak shape deteriorates with increasing sample concentration, try diluting your sample.

  • Injection Solvent: The solvent used to dissolve the sample should ideally be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

The following are examples of HPLC methods that can be used as a starting point for the analysis of Mianserin and its impurities. Method optimization may be required based on the specific impurities being analyzed and the HPLC system being used.

Method 1: Stability-Indicating HPLC Method

This method has been shown to be effective in separating Mianserin from its degradation products.[9]

ParameterCondition
Column Ace RP-18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine solution adjusted to pH 7.0 with 10% phosphoric acid (85:15, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient (25 °C)
Detection UV at 214 nm
Injection Volume 20 µL
Method 2: Analysis in Biological Matrices (Adapted for Impurity Profiling)

This method, originally for plasma samples, can be adapted for impurity profiling by adjusting the gradient and sample preparation.[9][10]

ParameterCondition
Column Eclips C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 1% Triethylamine in water, pH adjusted to 3.5 with phosphoric acidB: AcetonitrileIsocratic elution with 68% A and 32% B
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 214 nm
Injection Volume 20 µL

Data Presentation

The following table illustrates the expected impact of mobile phase pH and the addition of triethylamine (TEA) on the peak asymmetry of a basic compound like Mianserin. The asymmetry factor is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak.

ConditionMobile Phase pHTriethylamine (TEA)Expected Asymmetry FactorPeak Shape
17.0None> 2.0Severe Tailing
23.0None1.5 - 2.0Moderate Tailing
37.00.3%1.2 - 1.5Slight Tailing
43.00.3%1.0 - 1.2Symmetrical

Visualizations

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the interaction between a basic analyte like Mianserin and the silanol groups on a C18 stationary phase, and how mobile phase modifiers can mitigate this interaction.

G cluster_0 Without Mobile Phase Modifiers cluster_1 With Low pH and TEA C18_surface C18 Stationary Phase (with residual Si-O⁻ sites) Mianserin_ion Protonated Mianserin (M-NH⁺) Mianserin_ion->C18_surface Strong Ionic Interaction (Causes Tailing) C18_surface_mod C18 Stationary Phase (Si-OH protonated, TEA adsorbed) Mianserin_ion_mod Protonated Mianserin (M-NH⁺) Mianserin_ion_mod->C18_surface_mod Reduced Interaction (Improved Peak Shape)

Mechanism of peak tailing and its mitigation.

References

Minimizing the formation of Mianserin impurity-1 during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Mianserin impurity-1 during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a process-related impurity that can arise during the synthesis of Mianserin. It has a molecular formula of C₁₅H₁₂ClN.[1] The presence of impurities in an active pharmaceutical ingredient (API) is a critical quality attribute that must be controlled within strict limits as defined by regulatory bodies. Uncontrolled levels of impurities can affect the safety and efficacy of the final drug product.

Q2: What is the proposed structure of this compound?

A2: Based on its molecular formula and the chemistry of Mianserin synthesis, a likely structure for Mianserin Impurity 1 is a chlorinated tricyclic compound, such as a derivative of dibenzo[b,f]azepine. The C15 backbone, in contrast to Mianserin's C18, suggests the absence of the N-methylpiperazine ring. A potential, though unconfirmed, structure is 6-chloro-11,12-dihydrodibenzo[b,f]azepine .

Q3: What are the potential sources of chlorine in the synthesis that could lead to the formation of this compound?

A3: Chlorinated reagents are common in organic synthesis and are the most probable source of the chlorine atom in impurity-1. Look for the use of the following types of reagents in your synthetic route:

  • Chlorinating agents: Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), oxalyl chloride ((COCl)₂).

  • Chlorinated solvents: Dichloromethane (CH₂Cl₂), chloroform (B151607) (CHCl₃), carbon tetrachloride (CCl₄). While less likely to be a direct source of the chlorine atom on the aromatic ring, their degradation or reaction under certain conditions cannot be entirely ruled out.

  • Chlorinated starting materials or intermediates: The use of starting materials or intermediates that are already chlorinated. For example, some synthetic routes for tetracyclic antidepressants may utilize chlorinated precursors.[2]

Troubleshooting Guide: Minimizing this compound

This guide addresses specific issues that may lead to the formation of this compound and provides actionable steps to mitigate them.

Issue 1: Presence of a peak corresponding to this compound in the reaction mixture.
Potential Cause Troubleshooting Step Rationale
Use of chlorinated reagents in cyclization/dehydration steps. 1. Reagent Stoichiometry: Carefully control the stoichiometry of chlorinated reagents like POCl₃ or SOCl₂. Use the minimum effective amount. 2. Alternative Reagents: Evaluate non-chlorinated dehydrating or cyclizing agents such as polyphosphoric acid (PPA) or Eaton's reagent.Excess chlorinated reagents can lead to side reactions, including chlorination of electron-rich aromatic intermediates.
Reaction Temperature and Time. 1. Temperature Optimization: Run the reaction at the lowest effective temperature. High temperatures can promote side reactions. 2. Time Optimization: Monitor the reaction progress closely (e.g., by HPLC) and quench it as soon as the desired product is formed to avoid prolonged exposure to harsh conditions.Higher temperatures and longer reaction times increase the likelihood of impurity formation.
Presence of chlorinated impurities in starting materials. 1. Starting Material Purity: Analyze all starting materials for chlorinated impurities before use. 2. Purification of Starting Materials: If chlorinated impurities are detected, purify the starting materials (e.g., by recrystallization or chromatography).Impurities in starting materials can carry through the synthesis and lead to the formation of undesired byproducts.
Issue 2: Difficulty in removing this compound by standard purification methods.
Potential Cause Troubleshooting Step Rationale
Similar polarity of Mianserin and Impurity-1. 1. Chromatography Optimization: Develop a more selective chromatography method. Experiment with different stationary phases (e.g., phenyl, cyano) and mobile phase compositions. 2. Dervatization: Consider temporary derivatization of Mianserin to alter its polarity, facilitate separation, and then remove the derivatizing group.The structural similarity between Mianserin and some of its impurities can make them co-elute in standard chromatographic systems.
Formation of an azeotrope or co-crystallization. 1. Recrystallization Solvent Screening: Screen a wide range of solvents and solvent mixtures for recrystallization. 2. Alternative Purification: Explore other purification techniques like preparative HPLC or supercritical fluid chromatography (SFC).Physical interactions between the product and the impurity can hinder separation by crystallization.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Mianserin and Impurity-1

This protocol provides a general high-performance liquid chromatography (HPLC) method for in-process control and final purity assessment.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific system and sample matrix.

Visualizations

Mianserin_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product Formation cluster_impurity Impurity Formation 2-Aminobenzylamine_Derivative 2-Aminobenzylamine Derivative Amide_Intermediate Amide Intermediate 2-Aminobenzylamine_Derivative->Amide_Intermediate Side_Chain_Precursor Side-Chain Precursor Side_Chain_Precursor->Amide_Intermediate Tricyclic_Intermediate Tricyclic Intermediate Amide_Intermediate->Tricyclic_Intermediate Cyclizing Agent (e.g., POCl3) Mianserin_Precursor Mianserin Precursor Tricyclic_Intermediate->Mianserin_Precursor Impurity_1 This compound (C15H12ClN) Tricyclic_Intermediate->Impurity_1 Side Reaction (Chlorination) Mianserin Mianserin Mianserin_Precursor->Mianserin Final Steps

Caption: Proposed Mianserin synthesis pathway and potential point of Impurity-1 formation.

Troubleshooting_Workflow Start Impurity-1 Detected Check_Reagents Analyze Chlorinated Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp/Time) Start->Check_Conditions Check_Starting_Materials Test Starting Material Purity Start->Check_Starting_Materials Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Alternative_Reagents Investigate Non-Chlorinated Alternatives Check_Reagents->Alternative_Reagents Optimize_Temp_Time Lower Temperature/ Reduce Time Check_Conditions->Optimize_Temp_Time Purify_SMs Purify Starting Materials Check_Starting_Materials->Purify_SMs Monitor_Reaction Implement In-Process Controls (IPC) via HPLC Optimize_Stoichiometry->Monitor_Reaction Alternative_Reagents->Monitor_Reaction Optimize_Temp_Time->Monitor_Reaction Purify_SMs->Monitor_Reaction End Impurity-1 Minimized Monitor_Reaction->End

Caption: Troubleshooting workflow for minimizing this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Mianserin and Its Impurities Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of the tetracyclic antidepressant, Mianserin (B1677119), and its related substances, with a focus on the validation of these methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This resource is designed to assist analytical chemists and formulation scientists in selecting and validating a suitable stability-indicating HPLC method for Mianserin.

Comparison of Published HPLC Methods for Mianserin Analysis

Several HPLC methods have been reported for the determination of Mianserin in various matrices. The following table summarizes the key chromatographic conditions and performance characteristics of some of these methods. It is important to note that while "Mianserin impurity-1" is commercially available as a reference standard, its official designation and structure in pharmacopoeias can vary. For the purpose of this guide, we will consider the validation principles applicable to any relevant impurity.

Parameter Method 1 Method 2 Method 3
Column Hichrom RPB (250 x 4.6 mm, 5 µm)[1][2]Ace RP-18 (250 mm x 4.6 mm, 5 µm)[3]Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm)[4]
Mobile Phase Methanol, 0.05 M phosphoric acid (pH 3.0)[1][2]Methanol, 50 mM monobasic potassium phosphate (B84403) buffer, 0.3% triethylamine (B128534) (pH 7.0) (85:15, v/v)[3]10mM ammonium (B1175870) acetate (B1210297) (pH 3.4), methanol, acetonitrile (B52724) (35:50:15, v/v/v)[4]
Flow Rate Not Specified1.0 mL/min[3]0.22 mL/min[4]
Detection UV at 214 nm[1][2]Not SpecifiedESI-MS[4]
Linearity Range 2.0-128.0 ng/mL[1][2]Not Specified1.0-200.0 ng/mL[4]
Accuracy (% Recovery) 92.5-107.5%[1][2]Not Specified97.5-101.2%[4]
Precision (%RSD) Not SpecifiedNot Specified9.6-11.4% (intra- and inter-day)[4]
Limit of Quantitation (LOQ) 2.0 ng/mL[1][2]Not Specified1.0 ng/mL[4]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

This section details a typical experimental protocol for the validation of a stability-indicating HPLC method for Mianserin and its impurities, based on established methodologies.[3]

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector or a mass spectrometer.

  • Column: Ace RP-18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, 50 mM monobasic potassium phosphate buffer, and 0.3% triethylamine, with the pH adjusted to 7.0 with phosphoric acid (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Mianserin hydrochloride and this compound reference standards in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the assay and impurity determination.

  • Sample Solution: Dissolve the drug substance or product in the mobile phase to a suitable concentration.

3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Mianserin drug substance.[3]

  • Acid Hydrolysis: Treat the sample with 1.0 M HCl.

  • Base Hydrolysis: Treat the sample with 1.0 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% H2O2.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-resolved from the main peak of Mianserin and from each other.

ICH Guideline-Compliant Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for the determination of related substances, in accordance with ICH Q2(R1) guidelines.

HPLC Method Validation Workflow for Impurity Analysis HPLC Method Validation Workflow for Impurity Analysis cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Parameters cluster_2 System Suitability MethodOptimization Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MethodOptimization->Specificity Linearity Linearity (Correlation Coefficient) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Small Variations) LOQ->Robustness SystemSuitability System Suitability Testing (Resolution, Tailing Factor) Robustness->SystemSuitability

Caption: Workflow for HPLC method validation for impurities as per ICH Q2(R1).

Conclusion

The validation of an HPLC method for the determination of Mianserin and its impurities is a critical step in ensuring the quality and safety of the final drug product. This guide provides a comparative overview of existing methods and a framework for conducting a validation study in compliance with ICH guidelines. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can establish a reliable and stability-indicating method suitable for routine quality control and stability testing. The provided experimental protocol and workflow diagram serve as practical tools for scientists engaged in the development and validation of analytical methods for pharmaceuticals.

References

Navigating the Analytical Maze: A Comparative Guide to Mianserin Impurity-1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. This guide offers a comprehensive inter-laboratory comparison of analytical methodologies for the quantification of Mianserin (B1677119) impurity-1, a critical parameter in the manufacturing and stability testing of the tetracyclic antidepressant, Mianserin. This publication is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of various analytical techniques with supporting experimental data to facilitate informed decisions in method selection and implementation.

Mianserin, a well-established therapeutic agent, can degrade or contain process-related impurities that require rigorous monitoring. Mianserin impurity-1, with a molecular formula of C₁₅H₁₂ClN and a molecular weight of 241.72, is one such related substance that necessitates accurate and precise quantification. This guide synthesizes data from various validated methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), to present a comparative analysis of their performance.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for impurity quantification hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the performance characteristics of different analytical techniques used for the analysis of Mianserin and its related compounds. While direct inter-laboratory comparison data for this compound is not extensively published, the data presented here is derived from validated stability-indicating methods for Mianserin, which are designed to separate and quantify impurities and degradation products.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2
Column Ace RP-18 (250 x 4.6 mm, 5 µm)Hichrom RPB (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol, 50 mM KH₂PO₄ buffer, 0.3% triethylamine (B128534) (pH 7.0) (85:15, v/v)[2]Acetonitrile (B52724), Water, Triethylamine (pH 3.5 with phosphoric acid)
Flow Rate 1.0 mL/min[2]Not Specified
Detection UV at 214 nmUV at 214 nm[1]
Linearity Range 50-130 µg/mL[2]2.0-128.0 ng/mL[1]
Accuracy (% Recovery) Not Specified92.5 - 107.5%[1]
Precision (%RSD) < 2.0% (intra- and inter-day)[2]< 13.8%[1]
LOQ Not Specified2.0 ng/mL[1]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

ParameterMethod 1Method 2
Column Thermo Hypersil-Hypurity C18 (150 x 2.1 mm, 5 µm)Not Specified
Mobile Phase 10mM Ammonium (B1175870) acetate (B1210297) (pH 3.4), Methanol, Acetonitrile (35:50:15, v/v/v)[2]Not Specified
Flow Rate 0.22 mL/min[2]Not Specified
Detection ESI-MS (m/z 265 [M+H]⁺ for Mianserin)[2]ESI-MS
Linearity Range 1.0-200.0 ng/mL[2]1.00-60.00 ng/mL (for Mianserin)[2]
Accuracy (% Recovery) 97.5 - 101.2%[2]94.44 - 112.33% (for Mianserin)[2]
Precision (%RSD) 9.6 - 11.4% (intra- and inter-day)[2]< 10% (intra- and inter-day for Mianserin)[2]
LOQ 1.0 ng/mL[2]1.00 ng/mL (for Mianserin)[2]

Table 3: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods

ParameterGas Chromatography (GC-SID)Capillary Electrophoresis (CZE)
Column/Capillary Glass column (3% OV1 on Gas-Chrom Q)Fused silica (B1680970) capillary
Carrier Gas/Buffer Not SpecifiedNot Specified
Detector Surface Ionization Detector (SID)[3]UV Detector
Linearity Range 1.25-50 ng/mL[3]10-150 ng/mL (for Mianserin enantiomers)[4]
Accuracy (% Deviation) Not SpecifiedWithin 12.5%[4]
Precision (%CV) Not Specified2 - 14% (intraday), 5 - 14% (interday)[4]
LOD/LOQ LOD: ~1 ng/mL[3]LOQ: 5 ng/mL (for Mianserin enantiomers)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the cited techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for Mianserin hydrochloride in coated tablets has been developed and validated. The chromatographic separation was achieved on an Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm i.d., particle size 5 µm) at ambient temperature. The mobile phase consisted of a mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine solution, adjusted to a pH of 7.0 with 10% phosphoric acid, in a ratio of 85:15 (v/v). The analysis was performed in an isocratic mode with a flow rate of 1.0 mL/min. Forced degradation studies were conducted using acid (1.0 M HCl), base (1.0 M NaOH), oxidation (3% H₂O₂), and exposure to UV-C light to demonstrate the method's specificity.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A rapid and selective HPLC-ESI/MS method was developed for the determination of Mianserin in human plasma. The analysis was carried out on a Thermo Hypersil-Hypurity C18 column (150 mm x 2.1 mm, 5 µm). The mobile phase was a mixture of 10mM ammonium acetate (pH 3.4), methanol, and acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min. Mianserin was detected by monitoring the [M+H]⁺ ion at m/z 265.[2]

Gas Chromatography with Surface Ionization Detection (GC-SID)

For the determination of Mianserin in biological fluids, a GC-SID method has been reported. The samples were extracted using solid-phase extraction. The GC analysis was performed on a glass column packed with 3% OV1 on Gas-Chrom Q. This method demonstrated high sensitivity with a detection limit of approximately 1 ng/mL.[3]

Capillary Zone Electrophoresis (CZE)

A CZE method was developed for the enantioselective analysis of Mianserin and its metabolites in plasma. The separation was achieved using a fused silica capillary with a background electrolyte containing a chiral selector. This method was shown to be sensitive, with a limit of quantification of 5 ng/mL for each Mianserin enantiomer.[4]

Visualizing the Workflow and Method Comparison

To further aid in the understanding of the analytical processes and the relationships between the different methods, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting start Start: Mianserin Sample dissolution Dissolution in appropriate solvent start->dissolution extraction Liquid-Liquid or Solid-Phase Extraction (for biological matrices) dissolution->extraction filtration Filtration extraction->filtration hplc HPLC / UPLC filtration->hplc Injection gc GC filtration->gc Injection ce CE filtration->ce Injection integration Peak Integration & Identification hplc->integration gc->integration ce->integration quantification Quantification against Reference Standard integration->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation report Final Report validation->report

A generalized workflow for the quantification of this compound.

method_comparison cluster_lc Liquid Chromatography cluster_other Other Techniques center This compound Quantification HPLC HPLC (Robust, Widely Available) center->HPLC UPLC UPLC (Higher Resolution & Speed) center->UPLC LC_MS LC-MS (High Specificity & Sensitivity) center->LC_MS GC GC (For Volatile Impurities) center->GC CE CE (High Efficiency, Low Sample Volume) center->CE HPLC->UPLC Improved Performance UPLC->LC_MS Enhanced Detection

Logical relationship of analytical techniques for this compound.

References

Comparative analysis of impurity profiles in different Mianserin formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of impurity profiles in different Mianserin (B1677119) formulations. Mianserin, a tetracyclic antidepressant, can contain various impurities originating from its synthesis, degradation, or interaction with excipients. Understanding and controlling these impurities are critical for ensuring the safety and efficacy of the final drug product. This document summarizes known impurities, presents typical quantitative limits found in manufacturing, details analytical methodologies for their detection, and illustrates the factors influencing impurity formation.

Understanding Mianserin Impurities

Impurities in Mianserin formulations can be broadly categorized as process-related impurities, degradation products, and metabolites. Process-related impurities are by-products formed during the synthesis of the Mianserin active pharmaceutical ingredient (API). Degradation products arise from the decomposition of Mianserin under the influence of factors like light, heat, humidity, and interaction with excipients. While metabolites are not typically found in the final drug product, they are relevant to understanding the compound's stability and potential in-vivo transformations.

Known impurities and related compounds for Mianserin include desmethylmianserin (B137421) (also known as nor-mianserin), mianserin N-oxide, and various hydroxylated metabolites.[1] The manufacturing process also has the potential to introduce by-products from synthetic intermediates and reagents.[1]

Quantitative Analysis of Impurities

While a direct head-to-head study comparing impurity profiles of all commercially available Mianserin formulations is not publicly available, typical manufacturing specifications provide a baseline for acceptable impurity levels. Individual related impurities are commonly controlled to low part-per-thousand or sub-percent ranges.

Below is a summary of typical impurities and their common specification limits in Mianserin API and finished products.

Impurity NameTypeTypical Specification Limit (% w/w)
DesmethylmianserinProcess-related / Degradant< 0.3
Mianserin N-oxideDegradant< 0.2
Any single unspecified impurityProcess-related / Degradant< 0.2
Total related compounds-< 1.0

Note: These values are representative and may vary between manufacturers and pharmacopeias.

Experimental Protocols for Impurity Profiling

The primary analytical technique for the determination of Mianserin and its impurities in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. A stability-indicating HPLC method is crucial for separating the active ingredient from its degradation products and any process-related impurities.

Stability-Indicating HPLC Method

This section details a typical stability-indicating HPLC method for the analysis of Mianserin hydrochloride in coated tablets.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm i.d., 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine (B128534) solution, adjusted to pH 7.0 with 10% phosphoric acid (85:15, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25 °C).[2][3]

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of Mianserin hydrochloride in the mobile phase.

  • Sample Solution: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Mianserin hydrochloride and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the Mianserin API. This involves subjecting the drug substance to various stress conditions to induce the formation of degradation products.

  • Acid Hydrolysis: Reflux with 1.0 M HCl.[3]

  • Base Hydrolysis: Reflux with 1.0 M NaOH.[3]

  • Oxidative Degradation: Treat with 3% H₂O₂.[3]

  • Photolytic Degradation: Expose to UV-C light.[3]

  • Thermal Degradation: Subject to dry heat.

The developed HPLC method should be able to resolve the Mianserin peak from all the degradation product peaks.

Factors Influencing Impurity Profiles

The impurity profile of a Mianserin formulation is not static and can be influenced by several factors throughout the product's lifecycle. Understanding these factors is key to developing a robust formulation and ensuring product quality over time.

G cluster_factors Influencing Factors API API Quality (Synthesis Route, Purity) ImpurityProfile Mianserin Impurity Profile (Types and Levels) API->ImpurityProfile Introduces process-related impurities Excipients Excipient Compatibility (Reactive Impurities, Moisture) Excipients->ImpurityProfile Can cause degradation Manufacturing Manufacturing Process (Heat, Shear, Solvents) Manufacturing->ImpurityProfile Can generate degradants Packaging Packaging & Storage (Light, Temperature, Humidity) Packaging->ImpurityProfile Affects long-term stability

Factors influencing the impurity profile of Mianserin formulations.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the comparative analysis of impurity profiles in different Mianserin formulations.

G cluster_workflow Impurity Analysis Workflow start Sample Acquisition (Different Mianserin Formulations) prep Sample Preparation (Extraction, Dilution, Filtration) start->prep hplc HPLC Analysis (Stability-Indicating Method) prep->hplc detection Peak Detection & Integration hplc->detection quant Impurity Quantification (Comparison to Reference Standards) detection->quant data Data Analysis & Comparison (Tabulation of Impurity Levels) quant->data report Reporting (Comparative Profile) data->report

Workflow for comparative impurity analysis of Mianserin formulations.

References

A Comparative Guide to Mianserin Impurity-1 and Other Degradation Products for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Mianserin (B1677119) Impurity-1 and other known degradation products of the tetracyclic antidepressant, Mianserin. The information is intended for researchers, scientists, and professionals in drug development, offering a resource for understanding the impurity profile of Mianserin. This document summarizes key chemical data, pharmacological activities, and analytical methodologies based on available scientific literature.

Introduction to Mianserin and Its Degradation Products

Mianserin is a tetracyclic antidepressant that primarily functions by blocking presynaptic α2-adrenergic receptors, which in turn enhances noradrenergic and serotonergic neurotransmission.[1] During its synthesis, storage, and metabolism, various related substances, including impurities and degradation products, can arise. Understanding the profile of these compounds is crucial for ensuring the quality, safety, and efficacy of the drug product.

The term "Mianserin Impurity-1" is not uniformly defined across chemical suppliers. Some vendors list it with the molecular formula C15H12ClN, while others refer to "N-Nitroso Mianserin Impurity 1" with the formula C17H17N3O. For clarity and regulatory relevance, this guide will focus on the well-characterized metabolites of Mianserin and specific impurities designated by the European Pharmacopoeia (EP).

The primary degradation products and metabolites of Mianserin include:

  • N-desmethylmianserin (Normianserin or Mianserin EP Impurity E): A major metabolite formed by the demethylation of the piperazine (B1678402) ring.

  • 8-hydroxymianserin (B23177): A significant metabolite resulting from aromatic hydroxylation.

  • Mianserin N-oxide: Formed through the oxidation of the nitrogen atom in the piperazine ring.

In addition to these metabolites, the European Pharmacopoeia lists several other process and degradation impurities, which are important for quality control.

Chemical and Pharmacological Comparison

The following tables summarize the key chemical properties and known pharmacological activities of Mianserin's main degradation products. It is important to note that while pharmacological data is available for the primary metabolites, such information is largely absent for the officially designated EP impurities in publicly accessible literature.

Table 1: Chemical Properties of Mianserin and Its Degradation Products

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )CAS Number
MianserinC18H20N2264.3724219-97-4
N-desmethylmianserinNormianserin, Mianserin EP Impurity EC17H18N2250.3471936-92-0
8-hydroxymianserinC18H20N2O280.3757257-81-5
Mianserin N-oxideC18H20N2O280.3662510-46-7
Mianserin EP Impurity A[2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanolC18H22N2O282.3857321-32-1
Mianserin EP Impurity B(14bRS)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-8-sulfonic acidC18H20N2O3S344.43N/A
Mianserin EP Impurity C(2-aminophenyl)methanolC7H9NO123.155344-90-1
Mianserin EP Impurity F(14bRS)-2-benzyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepineC24H24N2340.47157995-00-1

Table 2: Summary of Pharmacological Activity

CompoundPharmacological ActivityNotes
N-desmethylmianserin Retains some antidepressant activity, but is less potent than Mianserin.[2][3]Contributes to the overall therapeutic effect of Mianserin.[2][3] Less sedative than the parent compound.[2][3]
8-hydroxymianserin Substantially retains pharmacological properties indicative of antidepressant activity.[2][3]Less active than Mianserin in tests for sedation.[2][3] May contribute to the overall antidepressant effects.[2][3]
Mianserin N-oxide Inactive or only weakly active in most pharmacological tests.[2][3]Not considered to significantly contribute to the therapeutic effect.
EP Impurities (A, B, C, F) No publicly available data on pharmacological activity.These are primarily monitored for quality control of the active pharmaceutical ingredient.

Experimental Protocols

The following are examples of analytical methods that can be adapted for the separation and quantification of Mianserin and its degradation products. These are based on published stability-indicating methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of Mianserin in the presence of its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm i.d., 5 µm particle size).[4]

  • Mobile Phase: A mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine, with the pH adjusted to 7.0 using 10% phosphoric acid (85:15, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 278 nm.

  • Temperature: Ambient (25 °C).[4]

  • Procedure:

    • Prepare standard solutions of Mianserin and any available impurity reference standards in the mobile phase.

    • Prepare the sample solution by dissolving the Mianserin drug substance or product in the mobile phase to a known concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the content of impurities by comparing the peak areas to that of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification

This method is suitable for the simultaneous determination of Mianserin and its primary metabolites in biological matrices such as human plasma.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.005 M formic acid) and an organic solvent (e.g., hexane:isoamylalcohol 98:2).[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., hexane:isoamylalcohol).[5]

    • Perform a back-extraction into an acidic aqueous solution (e.g., 0.005 M formic acid).[5]

    • Inject the aqueous layer into the LC-MS system.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific m/z transitions for Mianserin and its metabolites.

Visualizations

Mianserin Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Mianserin in the human body.

G Mianserin Mianserin Desmethyl N-desmethylmianserin (EP Impurity E) Mianserin->Desmethyl N-demethylation Hydroxy 8-hydroxymianserin Mianserin->Hydroxy Aromatic hydroxylation Noxide Mianserin N-oxide Mianserin->Noxide N-oxidation

Caption: Primary metabolic pathways of Mianserin.

Forced Degradation Experimental Workflow

This diagram outlines a typical workflow for conducting forced degradation studies to identify potential degradation products of a drug substance like Mianserin.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Thermal Thermal Thermal->Analysis API Mianserin API API->Acid API->Base API->Oxidation API->Photolysis API->Thermal Identification Impurity Identification and Characterization Analysis->Identification

Caption: Workflow for forced degradation studies.

Mianserin's Primary Signaling Pathway

Mianserin's antidepressant effect is primarily attributed to its antagonism of presynaptic α2-adrenergic autoreceptors, leading to an increased release of norepinephrine.

G Mianserin Mianserin Alpha2 Presynaptic α2-Adrenergic Autoreceptor Mianserin->Alpha2 Antagonizes NE_release Norepinephrine Release Alpha2->NE_release Inhibits Synaptic_NE Increased Synaptic Norepinephrine NE_release->Synaptic_NE Antidepressant_Effect Antidepressant Effect Synaptic_NE->Antidepressant_Effect

Caption: Mianserin's mechanism of action.

Conclusion

The degradation profile of Mianserin is characterized by several key metabolites, namely N-desmethylmianserin, 8-hydroxymianserin, and Mianserin N-oxide, for which some pharmacological data are available. N-desmethylmianserin and 8-hydroxymianserin appear to contribute to the overall antidepressant effect of the parent drug, while Mianserin N-oxide is largely inactive. A number of other impurities are specified in the European Pharmacopoeia, and these are important for quality control purposes, although their pharmacological properties are not well-documented in the public domain. The analytical methods presented here provide a starting point for researchers to develop and validate their own assays for the monitoring of these related substances. Further research is needed to fully characterize the biological activity of all potential Mianserin impurities.

References

Comparative Guide to the Determination of the Relative Response Factor for Mianserin Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of the Relative Response Factor (RRF) of Mianserin Impurity-1. The accurate quantification of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products.[1] The RRF is a crucial parameter used to correct for the differences in detector response between an active pharmaceutical ingredient (API) and its impurities, enabling accurate quantification without the need for an impurity reference standard for every analysis.[2]

This document outlines the conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares it with alternative techniques such as HPLC with universal detectors (Charged Aerosol Detector - CAD, and Evaporative Light Scattering Detector - ELSD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods for RRF Determination

The choice of analytical technique for RRF determination depends on various factors, including the properties of the impurity and the main component, the availability of reference standards, and the desired level of accuracy.

  • HPLC-UV: This is the most common technique for RRF determination due to its simplicity, robustness, and wide availability. The RRF is typically determined by the slope method, which involves generating calibration curves for both the API and the impurity.[3] However, its accuracy is dependent on the chromophoric properties of the molecules.

  • HPLC with Universal Detectors (CAD/ELSD): These detectors are advantageous when impurities lack a UV chromophore or have a significantly different UV response compared to the API.[4][5] They work by nebulizing the column effluent and measuring the light scattered by the non-volatile analyte particles.[6] This provides a response that is more directly proportional to the mass of the analyte, leading to RRF values closer to unity.[7]

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not rely on a reference standard of the analyte.[8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a highly accurate determination of the molar concentration of a substance.[9] This makes qNMR a powerful orthogonal technique for determining the purity of impurity reference standards or for directly determining the RRF in a mixture of the API and impurity.[10]

Data Presentation: Comparison of RRF Determination Methods

Parameter HPLC-UV HPLC-CAD/ELSD Quantitative NMR (qNMR)
Principle UV-Vis AbsorbanceLight scattering by non-volatile analyte particlesNuclear magnetic resonance of atomic nuclei
Primary Use RRF for chromophoric compoundsRRF for non- or weakly chromophoric compoundsAbsolute quantification, purity assessment, and RRF determination
Reference Standard Required for both API and impurityRequired for both API and impurityInternal calibrant of known purity required
Selectivity High (based on chromophore)Low (universal for non-volatile compounds)Very High (based on chemical structure)
Sensitivity High for strong chromophoresModerate to highLower compared to HPLC-UV for trace impurities
Linearity Range WideCan be non-linear, often requiring data transformationExcellent
RRF Variability High, dependent on wavelength and molecular structureGenerally closer to 1.0Not directly applicable (provides absolute purity/concentration)
Advantages Simple, robust, widely availableUniversal detection for non-volatile analytesHigh accuracy and precision, no need for impurity reference standard
Limitations Requires chromophore, RRF can be wavelength dependentSensitive to mobile phase composition, not suitable for volatile analytesLower sensitivity, requires specialized equipment and expertise

Experimental Protocol: RRF Determination of this compound by HPLC-UV (Slope Method)

This protocol describes a representative method for determining the RRF of a hypothetical this compound.

1. Materials and Reagents:

  • Mianserin Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions (Hypothetical):

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm.[11][12]

  • Injection Volume: 10 µL.

3. Preparation of Stock Solutions:

  • Mianserin Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Mianserin Hydrochloride Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Preparation of Calibration Solutions:

  • Prepare a series of at least five calibration solutions for both Mianserin and this compound by diluting the respective stock solutions with the diluent. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification to 150% of the specification limit).

5. Data Acquisition and Analysis:

  • Inject each calibration solution in triplicate.

  • Plot the peak area response versus the concentration for both Mianserin and this compound.

  • Perform a linear regression analysis for each data set to obtain the slope of the calibration curve and the coefficient of determination (R²). The R² value should be ≥ 0.99.

6. Calculation of the Relative Response Factor (RRF): The RRF is calculated as the ratio of the slope of the impurity to the slope of the API.[3]

RRF = (Slope of this compound) / (Slope of Mianserin)

Mandatory Visualization

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation prep_api Prepare Mianserin Stock & Calibration Stds hplc_analysis Inject Standards into HPLC-UV prep_api->hplc_analysis prep_imp Prepare Impurity-1 Stock & Calibration Stds prep_imp->hplc_analysis peak_integration Integrate Peak Areas hplc_analysis->peak_integration calibration_curves Generate Calibration Curves (Area vs. Concentration) peak_integration->calibration_curves slope_determination Determine Slopes from Linear Regression calibration_curves->slope_determination rrf_calculation Calculate RRF (Slope_Imp / Slope_API) slope_determination->rrf_calculation

Caption: Experimental workflow for RRF determination by the slope method.

Conclusion

The determination of the Relative Response Factor is a fundamental activity in the development and validation of analytical methods for pharmaceutical products. While the HPLC-UV slope method is a well-established and widely used technique, alternative methods such as HPLC with universal detectors (CAD, ELSD) and qNMR offer significant advantages, particularly for challenging analytes. The selection of the most appropriate method should be based on a scientific evaluation of the analyte's properties and the specific requirements of the analysis. This guide provides a framework for comparing these techniques and a detailed protocol for the conventional approach to aid researchers in making informed decisions for the accurate quantification of this compound.

References

A Comparative Guide to the Analytical Determination of Mianserin Impurity-1: Evaluating Limit of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities related to the tetracyclic antidepressant, Mianserin (B1677119). Specifically, it focuses on the critical performance characteristics of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Mianserin impurity-1. The information is intended for researchers, scientists, and drug development professionals involved in quality control and regulatory compliance.

While specific data for a compound designated solely as "this compound" is not publicly available, this guide leverages established analytical methods for Mianserin and its known metabolites as a benchmark for impurity analysis. The principles and protocols outlined are directly applicable to the determination of any Mianserin-related impurity.

Performance Benchmarks: LOD & LOQ of Mianserin and Related Compounds

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) values achieved for Mianserin and its primary metabolite, N-desmethylmianserin, using various analytical techniques. These values serve as a practical reference for the expected sensitivity of methods for related impurities.

AnalyteMethodMatrixLODLOQ
Mianserin HPLC-UVHuman Serum1 ng/mL2.0 ng/mL[1][2]
Mianserin LC-MSHuman Plasma-1.00 ng/mL[3]
N-desmethylmianserin LC-MSHuman Plasma-0.50 ng/mL[3]
Mianserin HPLCSolutions-0.5 µg/mL (500 ng/mL)[4][5]

Note: The LOD is often estimated based on a signal-to-noise ratio of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve with acceptable precision and accuracy.[6]

Experimental Protocols

A detailed methodology is crucial for achieving the requisite sensitivity and accuracy in impurity analysis. Below are representative protocols for determining the LOD and LOQ of a Mianserin impurity using High-Performance Liquid Chromatography (HPLC), a commonly employed technique for pharmaceutical analysis.[7]

HPLC-UV Method for Mianserin and Impurities

This protocol is adapted from validated methods for Mianserin analysis in biological fluids and pharmaceutical formulations.[1][2]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV detector.

  • Column: Hichrom RPB C18 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of a 1% aqueous solution of triethylamine (B128534) and acetonitrile (B52724) (e.g., in a 34:16 v/v ratio), with the pH adjusted to 3.5 using phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 214 nm.[1][4]

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of the this compound reference standard in methanol (B129727) or a suitable solvent at a concentration of 100 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards at concentrations bracketing the expected LOD and LOQ (e.g., from 0.1 ng/mL to 10 ng/mL).

  • Sample Preparation: The preparation of the drug substance or product sample will depend on its formulation. A typical approach involves dissolving the sample in a suitable solvent, followed by filtration to remove any undissolved excipients.

c. Determination of LOD and LOQ:

The LOD and LOQ can be determined using one of the following approaches as per the International Conference on Harmonisation (ICH) guidelines:

  • Based on Signal-to-Noise Ratio:

    • Analyze a blank sample (matrix without the analyte) multiple times to determine the baseline noise.

    • Spike the blank matrix with decreasing concentrations of the impurity standard and inject them into the HPLC system.

    • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • The LOQ is the concentration that results in a signal-to-noise ratio of about 10:1.[6]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Construct a calibration curve using a series of low-concentration standards in the expected range of the LOQ.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • The LOD and LOQ are calculated using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where 'S' is the slope of the calibration curve.[8]

Workflow for Impurity Analysis and LOD/LOQ Determination

The following diagram illustrates a typical workflow for the identification and quantification of pharmaceutical impurities, including the determination of the limit of detection and quantification.

Impurity Analysis Workflow Workflow for this compound Analysis cluster_0 Method Development cluster_1 Method Validation cluster_2 LOD/LOQ Determination cluster_3 Routine Analysis MD1 Select Analytical Technique (e.g., HPLC, LC-MS) MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MV1 Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ Determination MV3->MV4 MV5 Robustness MV4->MV5 LOD_LOQ1 Prepare Low Concentration Standards MV4->LOD_LOQ1 LOD_LOQ2 Signal-to-Noise Ratio or Calibration Curve Method LOD_LOQ1->LOD_LOQ2 LOD_LOQ3 Establish LOD (S/N ~3) & LOQ (S/N ~10) LOD_LOQ2->LOD_LOQ3 RA1 Sample Analysis LOD_LOQ3->RA1 Implement Validated Method RA2 Quantify Impurity RA1->RA2 RA3 Report Results RA2->RA3

Caption: A flowchart illustrating the systematic process for the development and validation of an analytical method for pharmaceutical impurity quantification, including the specific steps for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

References

Navigating the Rigors of Pharmaceutical Analysis: A Comparative Guide to Robustness Testing of an Analytical Method for Mianserin Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical quality control, the integrity of an analytical method is paramount. This guide provides a comprehensive comparison and detailed protocols for the robustness testing of a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of Mianserin Impurity-1. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for ensuring the reliability and consistency of analytical data.

Mianserin, a tetracyclic antidepressant, undergoes various degradation pathways, leading to the formation of several impurities. Among these, "this compound," with a molecular formula of C₁₅H₁₂ClN, is a critical analyte to monitor. Ensuring that an analytical method can consistently and accurately quantify this impurity, despite minor variations in its operational parameters, is the core objective of robustness testing.

The Analytical Challenge: A Tale of Two Methods

The primary analytical method evaluated here is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. As a comparative alternative, this guide also considers the application of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique known for its enhanced sensitivity and specificity.

Primary Method: RP-HPLC with UV Detection

This widely used technique offers a reliable and cost-effective solution for routine quality control. The method's ability to separate Mianserin from Impurity-1 and other potential degradants is crucial for its successful implementation.

Comparative Method: UPLC-MS/MS

UPLC-MS/MS provides a significant advantage in terms of speed, resolution, and selectivity. The use of mass spectrometry allows for unambiguous identification and quantification of impurities, even at trace levels. This method is particularly valuable during method development and for the characterization of unknown impurities.

Experimental Protocol: Robustness Testing of the RP-HPLC Method

The robustness of the analytical method is evaluated by deliberately introducing small variations to the method parameters and observing the impact on the analytical results. The following protocol outlines the key parameters and their variations for testing the RP-HPLC method for this compound.

Objective: To assess the reliability of the RP-HPLC method for the quantification of this compound under minor, deliberate variations in its operational parameters.

Materials and Reagents:

  • Mianserin Hydrochloride Reference Standard

  • This compound Reference Standard (C₁₅H₁₂ClN)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Purified water

  • Formic acid (analytical grade)

Chromatographic Conditions (Nominal):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Robustness Parameters and Variations:

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Mobile Phase pH 4.54.34.7
Column Temperature 30°C28°C32°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase Composition (Organic % at start) 30% Acetonitrile28% Acetonitrile32% Acetonitrile

Procedure:

  • Prepare a standard solution containing a known concentration of Mianserin Hydrochloride and this compound.

  • For each combination of varied parameters (as per a design of experiment, e.g., a fractional factorial design), inject the standard solution in triplicate.

  • Record the retention time, peak area, tailing factor, and resolution between Mianserin and Impurity-1 for each injection.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each parameter under each condition.

Acceptance Criteria:

  • Resolution: The resolution between the Mianserin and Impurity-1 peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for both peaks should be less than 1.5.

  • RSD of Peak Area: The RSD for the peak area of Impurity-1 across all tested conditions should not exceed 5.0%.

Data Presentation: A Comparative Analysis

The following tables summarize the expected outcomes of the robustness study for the RP-HPLC method and provide a high-level comparison with the UPLC-MS/MS method.

Table 1: Robustness Testing Results for the RP-HPLC Method (Hypothetical Data)

Parameter VariationRetention Time of Impurity-1 (min)Resolution (Mianserin/Impurity-1)Tailing Factor (Impurity-1)%RSD of Impurity-1 Area (n=3)
Nominal Conditions 8.522.81.10.5%
pH 4.3 8.652.71.10.6%
pH 4.7 8.392.91.20.4%
Temp 28°C 8.712.61.10.7%
Temp 32°C 8.332.91.20.5%
Flow Rate 0.9 mL/min 9.472.81.10.8%
Flow Rate 1.1 mL/min 7.752.71.20.6%
Organic % 28% 8.982.51.20.9%
Organic % 32% 8.063.11.10.4%

Table 2: Comparison of Analytical Methodologies

FeatureRP-HPLC with UV DetectionUPLC-MS/MS
Principle Chromatographic separation based on polarity with UV absorbance detection.High-pressure chromatographic separation with mass-based detection.
Speed Moderate (run times typically 15-30 min).Fast (run times typically < 5 min).
Sensitivity Good (ng level).Excellent (pg to fg level).
Specificity Relies on chromatographic resolution. Potential for co-elution.High, based on mass-to-charge ratio, minimizing co-elution issues.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust, but sensitive to changes in mobile phase, pH, and temperature.Can be more sensitive to matrix effects, but less affected by minor chromatographic variations due to mass-based detection.
Application Routine QC, stability testing.Impurity identification, trace analysis, method development.

Visualizing the Workflow

To clearly illustrate the logical flow of the robustness testing process, the following diagram was generated using the DOT language.

Robustness_Testing_Workflow Robustness Testing Workflow for Analytical Method cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis & Reporting Phase define_method Define Nominal Analytical Method Parameters identify_params Identify Critical Parameters for Robustness Testing define_method->identify_params define_variations Define Variation Ranges for Each Parameter identify_params->define_variations design_exp Design Experiment (e.g., Fractional Factorial) define_variations->design_exp prep_samples Prepare Standard and Sample Solutions design_exp->prep_samples run_exp Execute Chromatographic Runs Under Varied Conditions prep_samples->run_exp collect_data Collect Data (Retention Time, Peak Area, Resolution, etc.) run_exp->collect_data calc_stats Calculate Statistical Parameters (Mean, RSD) collect_data->calc_stats compare_criteria Compare Results Against Acceptance Criteria calc_stats->compare_criteria report_findings Report Findings and Conclude on Method Robustness compare_criteria->report_findings

Robustness Testing Workflow

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability for routine use in a quality control environment. The presented RP-HPLC method, when subjected to the detailed robustness testing protocol, is expected to demonstrate its capability to provide consistent and accurate results for the quantification of this compound. While UPLC-MS/MS offers superior performance in terms of speed and sensitivity, a well-validated and robust HPLC method remains a cornerstone of pharmaceutical analysis. This guide provides the necessary framework for researchers to confidently assess and validate their analytical methods, ultimately contributing to the safety and efficacy of pharmaceutical products.

Comparison of different HPLC columns for Mianserin impurity separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Mianserin (B1677119) is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling, and the choice of the HPLC column is a critical factor that dictates the success of the separation. This guide provides an objective comparison of different HPLC columns for the separation of Mianserin and its impurities, supported by experimental data from published literature.

Data Summary: Performance of Various HPLC Columns

The following table summarizes the performance of different HPLC columns used for the separation of Mianserin and its related compounds, based on available data.

Column TypeColumn DetailsMobile PhaseFlow Rate (mL/min)DetectionKey Separations & Performance NotesReference
Reversed-Phase C18 Eclips C18 (150 x 4.6 mm, 5 µm)Isocratic: Not specifiedNot specifiedUV at 214 nmSeparated Mianserin from its metabolite, desmethylmianserin (B137421). Retention time for Mianserin was 3.37 min and for desmethylmianserin was 2.52 min.[1][1]
Reversed-Phase C18 Thermo Hypersil-Hypurity C18 (150 x 2.1 mm, 5 µm)Isocratic: 10mM ammonium (B1175870) acetate (B1210297) (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v)0.22ESI-MSDeveloped for the determination of Mianserin in human plasma. Retention time for Mianserin was 3.4 min.[2][2]
Reversed-Phase Base-deactivated (RPB) Hichrom RPB (250 x 4.6 mm, 5 µm)Not specifiedNot specifiedUV at 214 nmMethod developed and validated for the determination of Mianserin in human serum.[3][4][3][4]
Chiral Stationary Phase Astec® Cellulose DMP (150 x 4.6 mm, 5 µm)Isocratic: methanol:ammonium formate (B1220265) (100:0.1, A:B)0.5UV at 230 nmSpecifically used for the enantiomeric separation of Mianserin.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key methods cited.

Method 1: Separation of Mianserin and Desmethylmianserin using a C18 Column[1]
  • Instrumentation: Agilent 1200 liquid chromatograph.

  • Column: Eclips C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mode (specific composition not detailed in the abstract).

  • Flow Rate: Not specified.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µl.

  • Detection: UV at 214 nm.

  • Sample Preparation: Mianserin was extracted from biological material. The degree of extraction was reported to be 99.8–100.0 %.[1]

Method 2: Determination of Mianserin in Human Plasma using a C18 Column with MS Detection[2]
  • Instrumentation: HPLC coupled with an electrospray ionization mass spectrometer (ESI-MS).

  • Column: Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 10mM ammonium acetate (pH 3.4), methanol, and acetonitrile (B52724) in a ratio of 35:50:15 (v/v/v).

  • Flow Rate: 0.22 mL/min.

  • Detection: Quadrupole MS detection, monitoring m/z 265 [M+H]+ for mianserin.

  • Sample Preparation: Liquid-liquid extraction from plasma using N-hexane:dimethylcarbinol (98:2, v/v) after alkalinization with sodium hydroxide.

Method 3: Enantiomeric Separation of Mianserin[5]
  • Column: Astec® Cellulose DMP, 15 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Methanol and ammonium formate (100:0.1, A:B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 230 nm.

  • Injection Volume: 2 µL.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Mianserin impurities by HPLC.

Mianserin Impurity Analysis Workflow Experimental Workflow for Mianserin Impurity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Bulk Drug or Formulation dissolution Dissolution in Diluent sample->dissolution filtration Filtration (e.g., 0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (Column, Mobile Phase, Flow Rate) injection->separation detection Detection (UV/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Impurity Quantification integration->quantification report Reporting quantification->report

References

A Guide to a Stability-Indicating HPLC Method for the Analysis of Mianserin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Analytical Challenge

Mianserin (B1677119) is a tetracyclic antidepressant, and like any active pharmaceutical ingredient (API), it is susceptible to degradation under various stress conditions, leading to the formation of impurities. Regulatory bodies require the use of validated stability-indicating analytical methods to ensure that all potential impurities are adequately separated and quantified. "Mianserin impurity-1", identified with a molecular formula of C₁₅H₁₂ClN, is a recognized related substance for which a reliable analytical method is necessary.

Method Performance: Accuracy and Precision

The presented HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The accuracy and precision of the method for the determination of Mianserin are summarized below. While this data pertains to the parent compound, a well-validated stability-indicating method ensures that the quantification of impurities is also reliable.

ParameterSpecificationResult
Accuracy (% Recovery) 98.0 - 102.0%99.50 - 99.87%[1]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%1.382 - 1.781%[1]
- Intermediate Precision (Inter-day)≤ 2.0%1.128 - 1.765%[1]

Experimental Protocol: A Stability-Indicating HPLC Method

This section details the experimental protocol for a stability-indicating HPLC method that can be employed for the analysis of Mianserin and its impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm i.d., 5 µm particle size)[2]

  • Mobile Phase: A mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine (B128534) solution, adjusted to pH 7.0 with 10% phosphoric acid (85:15, v/v)[2].

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 214 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (25 °C)[2]

3. Standard and Sample Preparation:

  • Standard Solution: A known concentration of Mianserin hydrochloride reference standard is prepared in the mobile phase.

  • Sample Solution: The sample containing Mianserin and its potential impurities is dissolved in the mobile phase to a suitable concentration.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, Mianserin is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, and photolysis)[2].

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of Mianserin and its impurities using a stability-indicating HPLC method.

Analytical Workflow for Mianserin Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Drug Substance / Product Dissolution Dissolve in Mobile Phase Sample->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic) Sample->Forced_Degradation Standard Mianserin & Impurity Ref. Stds Standard->Dissolution HPLC HPLC System (Pump, Injector, Column, Detector) Dissolution->HPLC Forced_Degradation->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report (Accuracy, Precision, etc.) Quantification->Report

Analytical workflow for Mianserin impurity analysis.

Alternative and Complementary Techniques

While HPLC is the most common technique for impurity profiling, other methods can be used for the analysis of Mianserin and its related substances:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity and is particularly useful for the identification and structural elucidation of unknown impurities. LC-MS methods have been developed for the determination of Mianserin and its metabolites in biological fluids[3].

  • Gas Chromatography (GC): GC can be an alternative for volatile impurities.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a valuable tool for chiral separations and impurity analysis.

References

Safety Operating Guide

Navigating the Disposal of Mianserin Impurity-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds and their impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Mianserin impurity-1, a compound encountered in the synthesis and analysis of the tetracyclic antidepressant, Mianserin. Adherence to these procedures is critical for regulatory compliance and maintaining a safe research environment.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for a related compound, N-Nitroso Mianserin Impurity 1, advises wearing protective clothing, gloves, and safety goggles.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2] In case of accidental contact, wash skin thoroughly with soap and water and rinse eyes with water for at least 15 minutes.[1]

Regulatory Framework

The disposal of pharmaceutical waste, including impurities, is governed by stringent federal and local regulations.[3][4] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4] It is imperative to consult and comply with all applicable national and local environmental regulations regarding chemical waste disposal.

Step-by-Step Disposal Procedure for this compound

The recommended disposal method for this compound involves incineration by a licensed hazardous material disposal company.[1] This ensures the complete destruction of the compound, minimizing its potential environmental impact.

  • Segregation and Labeling: Isolate this compound waste from other laboratory waste streams. Clearly label the waste container with the chemical name ("this compound" or "N-Nitroso Mianserin Impurity 1" as appropriate) and any relevant hazard symbols.

  • Containerization: Use a dedicated, leak-proof, and properly sealed container for the accumulation of this compound waste.

  • Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company with experience in handling pharmaceutical waste. Provide them with the Safety Data Sheet (SDS) for the compound to ensure they can manage the disposal process correctly.

  • Documentation: Maintain detailed records of the waste, including the quantity, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

  • Incineration: The primary recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be treated as contaminated waste and disposed of in the same manner as the impurity itself.[1]

Note: Avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination.[5]

Quantitative Data

ParameterValueReference
Acute Oral Toxicity (LD50)No Data Available[1]
Skin Corrosion/IrritationNo Data Available[1]
Serious Eye Damage/IrritationNo Data Available[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not published. The standard procedure relies on the established best practice of incineration for pharmaceutical waste. The operational plan is centered on the safe collection, storage, and transfer of the waste to a licensed disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated segregate Segregate and Label Waste start->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize contact_vendor Contact Licensed Hazardous Waste Disposal Company containerize->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup incinerate Incineration by Licensed Vendor schedule_pickup->incinerate document Document Disposal Records incinerate->document end End: Proper Disposal Complete document->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guidance for Mianserin Impurity-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for Mianserin impurity-1, a pharmaceutical-related compound of unknown potency. The following procedures are critical for the safe handling of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate personal protective equipment. The selection of PPE is crucial due to the unknown toxicological profile of the compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesInspected prior to use. Must comply with EU Directive 89/686/EEC and the standard EN 374.
Body Protection Laboratory CoatStandard lab coat to be worn over personal clothing.
Impervious ClothingFire/flame resistant and impervious clothing is required.
Respiratory Protection RespiratorRecommended, especially where dust inhalation is possible.
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

ProcedureGuideline
Ventilation Work in a well-ventilated area.
Handling Avoid contact with eyes, skin, and clothing. Prevent spills, splashes, and inhalation of fumes or dust.[1] Use secondary trays or spill kits during transfer.
Storage Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.
Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures must be taken. Medical attention is required in all cases of exposure.[2]

Exposure RouteFirst-Aid Measures
Inhalation If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms develop or persist.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational Plans

Accidental Release Measures

In the case of a spill, it is critical to follow a clear and effective procedure to contain and clean up the material safely.

  • Evacuate : Keep unnecessary personnel away from the spill area.[2]

  • Ventilate : Ensure adequate ventilation of the area.[2]

  • Protect : Wear appropriate personal protective equipment, including respiratory protection. Avoid inhaling dust from the spilled material.[2]

  • Contain : Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]

  • Clean-up : Sweep up or vacuum the spilled material and collect it in a suitable container for disposal.

  • Regulations : Be aware that local or national regulations may apply to the release and disposal of this material and the cleanup items.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care and in accordance with all applicable regulations.

  • Unused Material : Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]

  • Incineration : The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging : Dispose of in the same manner as the unused product.[2]

  • Compliance : Ensure that all federal and local regulations regarding the disposal and destruction of this material are followed.[2]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

Figure 1. Standard Handling Workflow for this compound A Receipt of Compound B Inspect Container A->B C Don Personal Protective Equipment (PPE) B->C D Work in Ventilated Area C->D E Handle with Care (Avoid Contact and Inhalation) D->E F Store Properly E->F G Dispose of Waste E->G Figure 2. Emergency Response for Accidental Exposure cluster_exposure Exposure Event cluster_response Immediate Action A Inhalation E Move to Fresh Air A->E B Skin Contact F Remove Contaminated Clothing Wash with Soap & Water B->F C Eye Contact G Rinse with Water (15 min) C->G D Ingestion H Rinse Mouth Do Not Induce Vomiting D->H I Seek Immediate Medical Attention E->I F->I G->I H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.